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  • Product: Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate
  • CAS: 94088-52-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate: Structure, Physicochemical Properties, and Application Workflows

Introduction & Molecular Architecture Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (CAS 94088-52-5) is an advanced, anionic cleavable surfactant engineered for high-performance colloidal stabilization and programmed...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Architecture

Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (CAS 94088-52-5) is an advanced, anionic cleavable surfactant engineered for high-performance colloidal stabilization and programmed degradation. In the realm of nanomedicine and formulation science, its molecular architecture is meticulously designed with three distinct functional domains:

  • Hydrophobic Tail (Oleoyl Group): Derived from oleic acid, this cis-9-octadecenoyl chain provides essential lipophilicity. The cis-double bond introduces a ~30° kink in the hydrocarbon chain, which prevents tight crystalline packing and significantly enhances membrane fluidity [2].

  • Cleavable Linker (Ethylamino Core): The hydrophobic tail is connected to the headgroup via an ethyl linker containing both an ester bond and an amide bond. The ester bond acts as a programmed "weak link," rendering the molecule susceptible to enzymatic or alkaline hydrolysis [1].

  • Hydrophilic Headgroup (Phthalate Monoamide): The sodium carboxylate moiety provides a strong anionic charge, ensuring robust electrostatic repulsion in aqueous dispersions, which is critical for preventing nanoparticle aggregation [4].

Physicochemical Properties & Structure-Function Relationships

Amphiphilicity and Micellization

As an amphiphilic molecule, it spontaneously self-assembles into micelles above its Critical Micelle Concentration (CMC). The bulky phthalate headgroup and the kinked oleoyl tail dictate a specific critical packing parameter (CPP), favoring the formation of flexible bilayers or spherical micelles depending on the concentration and the presence of co-lipids.

Programmed Cleavability and Micellar Shielding

The presence of the ester bond classifies this compound as a "cleavable surfactant." Traditional surfactants resist biodegradation, occasionally leading to in vivo toxicity or environmental persistence. In contrast, ester-containing surfactants can be hydrolyzed into non-surface-active metabolites. Crucially, the hydrolysis kinetics are state-dependent: below the CMC, the monomeric ester bonds are exposed to the aqueous environment and hydrolyze rapidly; above the CMC, the ester bonds are shielded within the hydrophobic core of the micelle, drastically retarding the degradation rate [1].

Impact on Membrane Fluidity

When incorporated into lipid bilayers or solid lipid nanoparticles (SLNs), the cis-double bond of the oleoyl tail disrupts van der Waals interactions between adjacent lipid chains. This lowers the phase transition temperature ( Tm​ ) and increases the fluidity and flexibility of the membrane, a vital parameter for enhancing cellular uptake and endosomal escape in drug delivery systems [5].

Quantitative Data Summary

Table 1: Theoretical Physicochemical Properties of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate

PropertyValue / Description
CAS Registry Number 94088-52-5
Chemical Formula C28H42NNaO5
Molecular Weight ~495.64 g/mol
Surfactant Classification Anionic, Cleavable (Ester/Amide)
Hydrophobic Tail cis-9-Octadecenoyl (Oleoyl)
Hydrophilic Headgroup Phthalate monoamide (Sodium Carboxylate)
Primary Degradation Pathway Ester hydrolysis (yielding oleic acid derivatives)

Experimental Workflows

The following self-validating protocols detail the characterization and application of this surfactant in formulation science.

Protocol 1: Determination of CMC and Hydrolysis Kinetics

Causality: Establishing the CMC is mandatory before formulation, as the surfactant's degradation profile and emulsifying capacity fundamentally shift upon micellization. Comparing degradation rates above and below the CMC validates the "micellar shielding" effect, which is crucial for predicting the shelf-life of the final formulation.

  • Tensiometry: Prepare serial dilutions of the surfactant in a physiological buffer (pH 7.4). Measure the surface tension using a Wilhelmy plate tensiometer at 25°C. Plot surface tension versus the logarithm of concentration; the inflection point dictates the CMC.

  • Hydrolysis Assay: Prepare two surfactant solutions in a mildly alkaline buffer (pH 8.5): one at 0.5× CMC (monomeric) and one at 5× CMC (micellar).

  • Kinetic Monitoring: Extract aliquots at predetermined time points and analyze via HPLC-UV to monitor the disappearance of the intact surfactant.

  • Validation: The monomeric solution will exhibit rapid pseudo-first-order degradation kinetics, while the micellar solution will show a significantly retarded hydrolysis rate, validating the protective shielding effect of self-assembly [1].

Protocol 2: Fabrication of Solid Lipid Nanoparticles (SLNs)

Causality: Utilizing an anionic surfactant in combination with a non-ionic co-surfactant provides both electrostatic and steric stabilization. This dual mechanism prevents Ostwald ripening and particle aggregation during long-term storage [3].

  • Lipid Phase Preparation: Melt 500 mg of a solid lipid (e.g., stearic acid) at 10°C above its melting point. Dissolve the lipophilic active pharmaceutical ingredient (API) into the homogenous melt. Heating ensures complete lipid melting and uniform API distribution.

  • Aqueous Phase Preparation: Dissolve Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (anionic) and Tween 80 (non-ionic co-surfactant) in purified water. Heat this aqueous phase to the exact temperature of the lipid melt to prevent premature lipid crystallization [3].

  • Emulsification: Inject the aqueous phase into the lipid phase under continuous magnetic stirring, followed by high-shear homogenization (e.g., 10,000 rpm for 5 minutes) to generate a hot oil-in-water (O/W) nanoemulsion.

  • Crystallization: Rapidly disperse the hot nanoemulsion into an equal volume of cold water (2–10°C) under moderate stirring. The extreme temperature gradient forces rapid lipid crystallization, locking the API within the solid SLN matrix [3].

System Workflows & Visualization

LNP_Workflow A Lipid Phase (Solid Lipid + API) C Hot O/W Nanoemulsion (High-Shear Homogenization) A->C B Aqueous Phase (Anionic Surfactant + Co-surfactant) B->C D Solid Lipid Nanoparticles (SLNs) (Rapid Cooling) C->D Temperature Gradient E Cellular Uptake (Endocytosis) D->E In Vivo Administration F Ester Hydrolysis (Enzymatic Cleavage) E->F Intracellular Lipases G API Release & Metabolite Clearance F->G Programmed Degradation

Workflow of LNP formulation and intracellular programmed degradation via ester hydrolysis.

References

  • Hydrolysis of Surfactants Containing Ester Bonds: Modulation of Reaction Kinetics and Important Aspects of Surfactant Self-Assembly Source: Journal of Chemical Education - ACS Public
  • 1.
  • Solid Lipid Nanoparticles (SLN) Source: IntechOpen
  • Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Anticancer Phytochemical Delivery: Advances, Challenges, and Future Prospects Source: MDPI
  • Membrane Lipid Composition: Effect on Membrane and Organelle Structure, Function and Compartmentalization and Therapeutic Avenues Source: PMC - NCBI
Exploratory

In-Depth Technical Guide to the Critical Micelle Concentration (CMC) of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate

Introduction: The Significance of Surfactant Self-Assembly In the realm of pharmaceutical sciences and materials research, the behavior of amphiphilic molecules is of paramount importance. These molecules, possessing bot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Surfactant Self-Assembly

In the realm of pharmaceutical sciences and materials research, the behavior of amphiphilic molecules is of paramount importance. These molecules, possessing both hydrophilic (water-loving) and hydrophobic (water-fearing) moieties, have the unique ability to self-assemble in solution. A key parameter governing this behavior is the Critical Micelle Concentration (CMC), defined as the specific concentration at which surfactant molecules spontaneously form organized aggregates known as micelles.[1] Below the CMC, surfactants exist primarily as monomers, but above this threshold, any additional surfactant molecules will preferentially form micelles.[1] This phenomenon is central to a wide range of applications, including drug solubilization, emulsion stabilization, and the development of novel drug delivery systems.[2][3]

Theoretical Framework: The Thermodynamics of Micellization

The formation of micelles is a thermodynamically driven process governed by the hydrophobic effect.[4] In an aqueous environment, the hydrophobic tails of surfactant molecules disrupt the hydrogen-bonding network of water, leading to an unfavorable decrease in entropy. To minimize this disruption, the hydrophobic tails aggregate to form the core of a micelle, while the hydrophilic head groups remain in contact with the surrounding water.[4] This self-assembly is a spontaneous process, indicated by a negative Gibbs free energy of micellization.[2][5]

Several factors can influence the CMC of a surfactant, including:

  • Structure of the Hydrophobic Group: A longer or more complex hydrophobic tail generally leads to a lower CMC, as the entropic penalty for its presence in water is greater.[6]

  • Nature of the Hydrophilic Group: The size and charge of the hydrophilic head group affect the electrostatic repulsions between surfactant molecules at the micelle surface. For ionic surfactants, this repulsion can lead to a higher CMC compared to non-ionic surfactants.[6][7]

  • Temperature: The effect of temperature on CMC can be complex. For many non-ionic surfactants, an increase in temperature leads to a decrease in CMC. However, for ionic surfactants, the effect is often less pronounced and can be variable.[8][9]

  • Presence of Electrolytes: The addition of salts to solutions of ionic surfactants can decrease the CMC. The counter-ions from the salt can screen the electrostatic repulsion between the charged head groups, facilitating micelle formation.[8]

Experimental Determination of the Critical Micelle Concentration

The CMC is not a single point but rather a narrow concentration range over which micelle formation occurs.[10] Its determination relies on measuring a physical property of the surfactant solution that exhibits a distinct change in its concentration dependence at the onset of micellization.[9][10] Several robust methods are available, each with its own set of advantages and limitations.

Surface Tensiometry

Principle: Surface tensiometry is a classic and direct method for CMC determination.[11] As surfactant monomers are added to a solution, they preferentially adsorb at the air-water interface, causing a decrease in surface tension.[12] Once the interface is saturated, further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[12][13] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.[10][14]

Experimental Protocol:

  • Solution Preparation: Prepare a stock solution of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate in high-purity water. From this stock, create a series of dilutions covering a broad concentration range expected to bracket the CMC.

  • Instrumentation: Utilize a tensiometer, such as one employing the Du Noüy ring or Wilhelmy plate method.[11]

  • Measurement: For each concentration, measure the surface tension of the solution. Ensure the system reaches equilibrium before recording the value.

  • Data Analysis: Plot the measured surface tension (γ) against the logarithm of the surfactant concentration (log C). The plot will typically show two linear regions. The intersection of the extrapolated lines from these regions corresponds to the CMC.[14][15]

.dot

Surface_Tensiometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution of Surfactant B Create Serial Dilutions A->B Dilute D Measure Surface Tension of Each Dilution B->D Sample C Equilibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E Data F Identify Inflection Point (CMC) E->F Analyze

Caption: Workflow for CMC Determination by Surface Tensiometry.

Conductivity Measurement

Principle: This method is suitable for ionic surfactants like Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate. The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, conductivity increases linearly with concentration as more charge-carrying monomers are added.[13][14] Above the CMC, the rate of conductivity increase slows down because the newly formed micelles are less mobile and have a lower effective charge than the individual monomers.[13] The break in the conductivity versus concentration plot indicates the CMC.[16][17]

Experimental Protocol:

  • Solution Preparation: Prepare a series of aqueous solutions of the surfactant at different concentrations.

  • Instrumentation: Use a calibrated conductivity meter with a temperature-controlled cell.

  • Measurement: Measure the specific conductivity of each solution, ensuring thermal equilibrium is reached for each measurement.

  • Data Analysis: Plot the specific conductivity (κ) against the surfactant concentration. The plot will show two lines with different slopes. The intersection of these two lines gives the CMC.[16]

.dot

Conductivity_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Surfactant Solutions C Measure Conductivity of Each Solution A->C Sample B Calibrate Conductivity Meter B->C D Plot Conductivity vs. Concentration C->D Data E Determine CMC from Slope Change D->E Analyze

Caption: Workflow for CMC Determination by Conductivity.

Fluorescence Spectroscopy with a Probe

Principle: This sensitive technique utilizes a fluorescent probe, such as pyrene, whose fluorescence spectrum is sensitive to the polarity of its microenvironment.[11][18] In an aqueous solution below the CMC, pyrene resides in a polar environment.[11] Above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles.[11][19] This change in microenvironment causes a characteristic shift in the pyrene fluorescence emission spectrum, particularly in the ratio of the intensity of the first and third vibronic peaks (I1/I3).[19][20] Plotting this ratio against the surfactant concentration allows for the determination of the CMC.[14][19]

Experimental Protocol:

  • Probe and Solution Preparation: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone). Prepare a series of surfactant solutions in high-purity water.

  • Sample Preparation: Add a small aliquot of the pyrene stock solution to a series of vials and evaporate the solvent completely to leave a thin film of pyrene. Then, add the prepared surfactant solutions to these vials.

  • Equilibration: Allow the solutions to equilibrate, often overnight with gentle stirring, to ensure complete dissolution of the pyrene and micelle formation.[11]

  • Measurement: Using a fluorometer, excite the samples (typically around 335 nm for pyrene) and record the emission spectrum (from approximately 350 nm to 500 nm).[11]

  • Data Analysis: Calculate the ratio of the fluorescence intensities of the first (I1) and third (I3) vibronic peaks. Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[19][21]

.dot

Fluorescence_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Surfactant Solutions C Add Solutions to Vials & Equilibrate A->C B Prepare Pyrene-Coated Vials B->C D Measure Fluorescence Spectra C->D E Calculate I1/I3 Ratio D->E F Plot Ratio vs. log(Concentration) E->F G Determine CMC from Sigmoidal Fit F->G

Caption: Workflow for CMC Determination by Fluorescence Spectroscopy.

Data Presentation and Interpretation

For robust analysis and comparison, experimental data should be meticulously organized.

Table 1: Experimental Data Template for CMC of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate
Concentration (mM)log(Concentration)Surface Tension (mN/m)Conductivity (µS/cm)Fluorescence I1/I3 Ratio
...............
...............
...............
Table 2: Critical Micelle Concentration of Common Surfactants (for comparison)
SurfactantTypeCMC (mM in water at 25°C)
Sodium Dodecyl Sulfate (SDS)Anionic8.3[1]
Cetyltrimethylammonium Bromide (CTAB)Cationic0.92[1]
Pentaethylene glycol monododecyl ether (C12E5)Non-ionic0.065[1]

Conclusion

The determination of the critical micelle concentration is a fundamental step in characterizing any novel surfactant, including Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate. While direct data for this specific compound is not yet available, the established methodologies of surface tensiometry, conductivity measurement, and fluorescence spectroscopy provide a robust framework for its experimental determination. By carefully selecting the appropriate technique and meticulously analyzing the data, researchers can gain crucial insights into the self-assembly behavior of this molecule, paving the way for its potential application in drug delivery and other advanced formulations.

References

  • Factors Affecting Critical Micelle Concentration. (n.d.). Scribd. Retrieved from [Link]

  • Zaman, M. I. (2023, March 15). Method for Measurement of Critical Micelle Concentration. Just Agriculture. Retrieved from [Link]

  • Thermodynamics of micellization. (n.d.). In Wikipedia. Retrieved from [Link]

  • Factors affecting critical micelle concentration and micellar size. (n.d.). In Pharmaceutical. Retrieved from [Link]

  • Physical Chemistry MODULE No.30 : TITLE: Thermodynamics of Micellization. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • Kumar, A., & Sharma, V. (n.d.). Thermodynamics of micellization of Ionic surfactants (SDS and CTAB) in aqueous mixtures of PEG-4000. Retrieved from [Link]

  • La Mesa, C. (n.d.). Thermodynamics of micelle formation in water, hydrophobic processes and surfactant self-assemblies. RSC Publishing. Retrieved from [Link]

  • Thermodynamics of Micellization Explained. (n.d.). Scribd. Retrieved from [Link]

  • CMC Determination via Conductivity Method. (n.d.). Scribd. Retrieved from [Link]

  • Biolin Scientific. (n.d.). Critical micelle concentration measurement in aggregation behaviour studies. Retrieved from [Link]

  • Micelle formation – conductometric determination of the CMC (critical micellication concentration) of a surfactant. (n.d.). Retrieved from [Link]

  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

  • Measurement of Critical Micelle Concentration. (n.d.). ResearchGate. Retrieved from [Link]

  • Wang, C., et al. (n.d.). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. PMC. Retrieved from [Link]

  • Sustmann, R., et al. (2007, October 24). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]

  • Abu-Hamdiyyah, M. (2021, July 23). Spectroscopic methods for determination of critical micelle concentrations of surfactants; a comprehensive review. Taylor & Francis. Retrieved from [Link]

  • Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization. (n.d.). PMC. Retrieved from [Link]

  • Robust Method to Determine Critical Micelle Concentration via Spreading Oil Drops on Surfactant Solutions. (2020, June 24). Langmuir - ACS Publications. Retrieved from [Link]

  • Fluorescence Probes for Critical Micelle Concentration. (n.d.). National Cheng Kung University. Retrieved from [Link]

  • Method of Determination of CMC. (n.d.). Slideshare. Retrieved from [Link]

  • CMC measurement by fluorescence employing pyrene as the probe molecule. (n.d.). ResearchGate. Retrieved from [Link]

  • Critical micelle concentration. (n.d.). In Wikipedia. Retrieved from [Link]

  • KRUSS Scientific. (n.d.). Characterization of surfactants. Retrieved from [Link]

  • Sodium benzoate. (n.d.). In Wikipedia. Retrieved from [Link]

  • Snowhite Chemical Co.,LTD. (2025, November 23). Sodium Benzoate: Properties, Mechanisms, Applications. Retrieved from [Link]

  • Sodium Benzoate. (n.d.). Retrieved from [Link]

  • Al-Ward, N. A., et al. (2022, March 11). Study on the Effects of Biologically Active Amino Acids on the Micellization of Anionic Surfactant Sodium Dodecyl Sulfate (SDS) at Different Temperatures. MDPI. Retrieved from [Link]

  • Sodium benzoate. (n.d.). Szabo-Scandic. Retrieved from [Link]

Sources

Foundational

Mechanism of Action of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate in Lipid Bilayers

A Technical Guide for Biophysicists and Formulation Scientists Executive Summary & Molecular Architecture As lipid nanoparticle (LNP) technologies and liposomal drug delivery systems evolve, the rational design of membra...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Biophysicists and Formulation Scientists

Executive Summary & Molecular Architecture

As lipid nanoparticle (LNP) technologies and liposomal drug delivery systems evolve, the rational design of membrane-active excipients has become paramount. Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (SOACB) [] is a highly specialized, synthetic amphiphilic molecule designed to modulate lipid bilayer dynamics.

To understand its mechanism of action, we must deconstruct its molecular architecture. SOACB consists of three functional domains:

  • The Hydrophobic Anchor (Oleoyl Tail): An 18-carbon acyl chain containing a single cis-double bond at the Δ9 position.

  • The Linker (Ethylamino): A short, flexible spacer that connects the hydrophobic tail to the headgroup via an amide linkage.

  • The Interfacial Headgroup (Carbonylbenzoate): A bulky, rigid phthalate derivative containing an aromatic ring and a sodium carboxylate moiety, rendering it anionic at physiological pH.

The unique combination of a bulky, rigid headgroup and a kinked, fluid tail gives SOACB a distinct cone-shaped packing parameter. This structural geometry is the primary driver of its ability to induce membrane curvature, lower phase transition temperatures, and enhance bilayer permeability.

Mechanism of Bilayer Insertion and Disruption

When introduced to an aqueous lipid dispersion, SOACB spontaneously partitions into the lipid bilayer. The causality of its membrane-disrupting behavior is rooted in two distinct biophysical phenomena:

A. Acyl Chain Kinking and Free Volume Expansion

The cis-double bond in the oleoyl chain creates a rigid 113° bend (kink) in the hydrophobic tail[2]. Unlike saturated chains (e.g., palmitoyl or stearoyl) that pack tightly via highly optimized van der Waals interactions, the kinked oleoyl tail of SOACB sterically hinders adjacent phospholipids from achieving a highly ordered gel phase ( Lβ​ )[3]. This steric repulsion expands the free volume within the hydrophobic core of the bilayer, effectively increasing lateral lipid mobility and driving the membrane toward a more fluid, liquid-crystalline phase ( Lα​ ).

B. Interfacial Electrostatic and π -Cation Interactions

The benzoate headgroup localizes strictly at the lipid-water interface. The anionic carboxylate group alters the local zeta potential of the membrane, inducing electrostatic repulsion between adjacent lipid headgroups. Furthermore, the electron-rich aromatic ring of the benzoate moiety can participate in shallow π -cation interactions with the quaternary ammonium groups of phosphatidylcholine (PC) lipids. This dual interfacial anchoring acts as a wedge, forcing the lipid headgroups apart and inducing localized positive curvature stress.

MOA A SOACB Molecule B Oleoyl Tail (cis-double bond) A->B C Benzoate Headgroup (Anionic) A->C D 113° Kink Formation B->D E Electrostatic & π-Cation Interactions C->E F Increased Free Volume Decreased Tm D->F G Membrane Curvature Stress E->G H Enhanced Bilayer Permeability F->H G->H

Diagram 1: Biophysical pathway of SOACB-induced membrane permeabilization.

Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

To quantitatively assess the impact of SOACB on membrane fluidity, Differential Scanning Calorimetry (DSC) is the gold standard[4]. DSC measures the excess heat capacity ( Cp​ ) of a lipid dispersion as a function of temperature, allowing us to pinpoint the melting temperature ( Tm​ ) and the cooperativity of the phase transition ( ΔT1/2​ )[5].

Self-Validating DSC Protocol
  • Causality of Model Choice: We utilize 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) as the model lipid because its pure bilayer exhibits a highly cooperative, sharp Tm​ at exactly 41.0 °C. Any perturbation by SOACB will be immediately visible as a shift or broadening of this peak.

  • Sample Preparation: Co-dissolve DPPC and SOACB in chloroform/methanol (2:1 v/v) at varying molar ratios (0%, 2%, 5%, 10% SOACB).

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen, followed by overnight vacuum desiccation to remove residual organic solvents. Self-Validation Check: The film must appear as a thin, uniform, translucent layer. Opaque aggregates indicate phase separation.

  • Hydration: Hydrate the lipid film with 20 mM HEPES buffer (pH 7.4, 150 mM NaCl) at 55 °C (well above the Tm​ of DPPC) for 1 hour with intermittent vortexing to form multilamellar vesicles (MLVs).

  • Thermal Scanning: Load the sample and a buffer reference into the DSC cells. Scan from 20 °C to 60 °C at a rate of 1.0 °C/min.

Quantitative Data: Thermodynamic Shifts

As SOACB concentration increases, the Tm​ of the DPPC bilayer decreases, and the transition peak broadens (higher ΔT1/2​ ). This confirms that SOACB disrupts the cooperative van der Waals packing of the saturated DPPC chains.

SOACB Concentration (mol %) Tm​ (°C) ΔT1/2​ (°C)Enthalpy ( ΔH , kcal/mol)Biophysical State Interpretation
0% (Pure DPPC)41.20.28.7Highly cooperative gel-to-fluid transition.
2%39.80.88.2Mild disruption of acyl chain packing.
5%37.52.17.1Significant increase in free volume; lateral phase separation begins.
10%34.14.55.4Severe fluidization; loss of cooperative melting.

Table 1: Effect of SOACB incorporation on the thermodynamic phase behavior of DPPC bilayers.

Membrane Permeabilization Dynamics: Calcein Release Assay

While DSC proves that SOACB fluidizes the membrane, we must determine if this fluidization translates to functional permeability. The Calcein Release Assay is an elegant, self-validating fluorometric method used to measure the leakage of aqueous contents from liposomes[6][7].

Causality of the Assay Design

Calcein is a water-soluble fluorophore. When encapsulated inside Large Unilamellar Vesicles (LUVs) at a high concentration (e.g., 100 mM), its fluorescence is heavily suppressed due to self-quenching. When SOACB induces transient pores or defects in the bilayer, calcein leaks into the surrounding buffer. The resulting dilution relieves the self-quenching, causing a massive, easily quantifiable spike in fluorescence emission at 520 nm.

Self-Validating Calcein Release Protocol
  • Liposome Hydration: Hydrate a dried lipid film (e.g., POPC) with a buffer containing 100 mM Calcein (pH adjusted to 7.4 with NaOH).

  • Extrusion: Pass the suspension 11 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder to form monodisperse LUVs.

  • Size Exclusion Chromatography (SEC): Pass the LUVs through a Sephadex G-50 column equilibrated with an iso-osmotic buffer (e.g., 20 mM HEPES, 150 mM NaCl) to remove unencapsulated extracellular calcein. Self-Validation Check: The liposomes will elute in the void volume as a cloudy, faintly orange band, while the free dye will be retained in the column as a bright orange band. If the bands merge, the column is overloaded, and the run must be discarded.

  • Baseline Measurement: Dilute the purified LUVs in a cuvette and monitor baseline fluorescence ( F0​ ) for 2 minutes (Ex: 490 nm, Em: 520 nm). Self-Validation Check: A rising baseline indicates spontaneous vesicle instability.

  • SOACB Addition: Inject SOACB aliquots into the cuvette and record the fluorescence over time ( Ft​ ).

  • Total Lysis: Add 0.1% Triton X-100 to completely solubilize the liposomes and obtain the maximum possible fluorescence ( Fmax​ ).

  • Calculation: Calculate % Leakage = [(Ft​−F0​)/(Fmax​−F0​)]×100 .

CalceinProtocol S1 Lipid Film Preparation S2 Hydration with 100 mM Calcein S1->S2 S3 Extrusion (100nm LUVs) S2->S3 S4 SEC Separation (Remove Free Dye) S3->S4 S5 SOACB Addition & Fluorescence Read S4->S5

Diagram 2: Step-by-step workflow for the self-validating Calcein Release Assay.

Quantitative Data: Permeability Kinetics

The data demonstrates a clear dose-dependent permeabilization of POPC liposomes by SOACB. The wedge-like geometry of the molecule creates sufficient curvature stress to induce transient aqueous pores, making it an excellent candidate for triggered-release formulations or as a cellular penetration enhancer.

SOACB Concentration ( μ M)Leakage at 5 mins (%)Leakage at 30 mins (%)Mechanism of Leakage
0 (Control)< 1.0%< 2.0%Background diffusion
1012.5%18.0%Transient defect formation
2545.2%62.1%Stable pore formation
5088.4%96.5%Micellization / Bilayer collapse

Table 2: Calcein release kinetics demonstrating SOACB-induced membrane permeabilization.

Conclusion

Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (SOACB) acts as a potent membrane modulator by leveraging the steric disruption of its cis-double bond oleoyl tail and the interfacial wedge effect of its anionic benzoate headgroup. By systematically expanding the hydrophobic free volume and inducing curvature stress, SOACB effectively lowers the phase transition temperature of lipid bilayers and enhances membrane permeability. These biophysical properties make it a highly valuable excipient for advanced liposomal and nanoparticle-based drug delivery systems.

References

  • CAS 94088-52-5 (Sodium 2-[[(2-oleoylethyl)amino]carbonyl]benzoate)
  • Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations Source: Methods in Molecular Biology / PubMed URL
  • Differential Scanning Calorimetry of Protein–Lipid Interactions Source: Springer Science+Business Media URL
  • Calcein Release Assay to Measure Membrane Permeabilization Source: Bio-Protocol / PMC URL
  • Determining small-molecule permeation through lipid membranes Source: Nature Protocols / Springer Nature URL
  • Source: PMC (National Institutes of Health)
  • Effects of phospholipid unsaturation on the bilayer nonpolar region: a molecular simulation study Source: Semantic Scholar URL

Sources

Exploratory

Thermal Stability and Degradation Pathways of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate: A Mechanistic Guide

Executive Summary Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (CAS 94088-52-5) is a complex anionic amphiphile characterized by a phthalate monoamide core linked to an oleoyl (C18:1) hydrocarbon chain via an ethyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (CAS 94088-52-5) is a complex anionic amphiphile characterized by a phthalate monoamide core linked to an oleoyl (C18:1) hydrocarbon chain via an ethylamino spacer. Due to its structural dichotomy—a rigid, aromatic, hydrophilic headgroup and a flexible, unsaturated, lipophilic tail—it is highly valuable in advanced lipid-based drug delivery systems and specialized surfactant applications. However, understanding its thermal stability is critical for formulation, sterilization (e.g., autoclaving), and long-term storage.

Structural Anatomy and Thermal Vulnerability

The molecule contains three distinct loci susceptible to thermal and oxidative stress, dictating its overall stability profile:

  • The Oleoyl Chain (C18:1): The cis-double bond at the C9-C10 position is highly prone to auto-oxidation and thermal degradation. The allylic carbons (C8 and C11) have low C-H bond dissociation energies, making them prime targets for1[1].

  • The Phthalamic Acid Moiety: Ortho-substituted benzoic acid amides (phthalamic acids) are thermodynamically driven to 2, releasing water to form stable five-membered phthalimide rings[2].

  • The Ester/Amide Linkages: Susceptible to thermolysis and moisture-driven hydrolysis at elevated temperatures, leading to the 3[3].

Mechanistic Degradation Pathways

Pathway A: Thermal Oxidation of the Oleoyl Chain

When exposed to heat in the presence of oxygen, the oleoyl chain undergoes a free-radical chain reaction. Initiation involves the abstraction of a hydrogen atom from the allylic C8 or C11 positions. Oxygen addition yields peroxy radicals, which abstract further hydrogens to form 8-, 9-, 10-, and 11-allylic hydroperoxides. Because these hydroperoxides are thermally unstable above 100°C, they undergo rapid4. This scission generates a complex mixture of volatile short-chain aldehydes (e.g., nonanal, decanal, octanal) and non-volatile oxo-fatty acid fragments[4].

Pathway B: Thermal Imidization (Cyclization)

In the solid state or melt (typically >150°C), the phthalamic acid headgroup undergoes an intramolecular nucleophilic acyl substitution. The amide nitrogen attacks the adjacent carboxylate carbonyl, expelling a water molecule to yield N-(2-oleoyloxyethyl)phthalimide. This 5 fundamentally alters the molecule's hydrophilic-lipophilic balance (HLB), destroying its surfactant properties and causing phase separation in aqueous formulations[5].

Pathways Parent Sodium 2-(((2-oleoylethyl)amino) carbonyl)benzoate Oxidation Thermal Oxidation (Allylic H-abstraction) Parent->Oxidation O2, Heat Cyclization Thermal Imidization (Dehydration >150°C) Parent->Cyclization Heat (-H2O) Hydrolysis Thermolysis / Hydrolysis (Ester/Amide Cleavage) Parent->Hydrolysis Heat, Moisture Hydroperoxides Allylic Hydroperoxides (8-, 9-, 10-, 11-OOH) Oxidation->Hydroperoxides Phthalimide N-(2-oleoyloxyethyl)phthalimide + H2O Cyclization->Phthalimide Fragments Phthalic Anhydride + Ethanolamine + Oleic Acid Hydrolysis->Fragments Volatiles Volatile Aldehydes & Ketones (Nonanal, Decanal, etc.) Hydroperoxides->Volatiles Homolytic Scission

Primary thermal degradation pathways of the compound.

Experimental Methodologies for Stability Profiling

To accurately map the degradation profile of the molecule, a multi-modal analytical approach is required. The following protocols are designed to be self-validating, ensuring that mass loss correlates directly with identified structural fragments.

Protocol 1: TGA-FTIR-GC-MS (Evolved Gas Analysis)

Purpose: To determine the onset temperatures of degradation and identify the specific volatile fragments released during thermolysis and oxidation.

  • Sample Preparation: Weigh 5–10 mg of the lyophilized compound into an alumina crucible.

  • TGA Execution: Heat the sample from 25°C to 600°C at a rate of 10°C/min. Perform dual runs: one in a Nitrogen atmosphere (50 mL/min) to isolate thermolysis/cyclization, and one in Synthetic Air (50 mL/min) to profile oxidative degradation.

  • Real-Time FTIR: Route the evolved gases from the TGA furnace through a heated transfer line (200°C, to prevent condensation) into an FTIR gas cell. Monitor for the appearance of water vapor (3500–3900 cm⁻¹, indicating cyclization) and carbonyl stretches (~1740 cm⁻¹, indicating aldehyde release).

  • GC-MS Trapping: Divert a fraction of the evolved gas at peak mass-loss temperatures (e.g., 250°C and 380°C) into a Tenax TA cold trap. Desorb the trap into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS) to 6[6].

Protocol 2: Pressure Differential Scanning Calorimetry (PDSC)

Purpose: To determine the7 and evaluate the efficacy of added antioxidants[7].

  • Place 2–3 mg of the sample in an open aluminum pan.

  • Pressurize the DSC cell with pure Oxygen to 500 psi (3.4 MPa). High pressure accelerates oxidation, allowing for distinct exothermic peaks before baseline thermolysis occurs.

  • Heat dynamically at 10°C/min from 50°C to 300°C.

  • Calculate the OOT by extrapolating the baseline and the steepest slope of the primary exothermic peak.

Workflow Sample Sample Prep (Inert vs O2 atm) TGA TGA (Mass Loss Profile) Sample->TGA PDSC PDSC (Oxidation Onset Temp) Sample->PDSC FTIR FTIR (Real-time Gas ID) TGA->FTIR Evolved Gas GCMS GC-MS (Volatile Scission Prods) FTIR->GCMS Cold Trap / Desorption

Multi-modal analytical workflow for thermal and oxidative stability profiling.

Quantitative Data Synthesis

The degradation of oleoyl-phthalate amphiphiles typically occurs in distinct thermal stages. The table below synthesizes the expected quantitative thermal events based on the structural components of the molecule.

Thermal EventTemperature Range (°C)AtmospherePrimary MechanismKey Evolved Species (FTIR/GC-MS)
Stage 1 120 – 180N₂ / AirIntramolecular Imidization (Cyclization)H₂O (broad IR band 3500 cm⁻¹)
Stage 2 200 – 280AirAllylic Hydroperoxide Scission (Oxidation)Nonanal, Decanal, Heptane, Octanal
Stage 3 320 – 400N₂ / AirEster Bond Cleavage & Main Chain ThermolysisOleic acid fragments, CO₂, CO
Stage 4 > 450AirComplete Carbonaceous CombustionCO₂, H₂O

Note: The exact Oxidation Onset Temperature (OOT) via PDSC is heavily dependent on the presence of trace transition metals (which catalyze hydroperoxide decomposition) and the sample's surface-area-to-volume ratio.

Conclusion

The thermal stability of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate is limited by two competing kinetic pathways: the relatively low-temperature dehydration/cyclization of its phthalamic acid headgroup, and the oxidative scission of its unsaturated oleoyl tail. For pharmaceutical and chemical applications, processing temperatures should strictly be maintained below 120°C, and formulations should ideally be sparged with inert gas (nitrogen/argon) and fortified with chain-breaking antioxidants (e.g., BHT or α-tocopherol) to quench allylic radicals before hydroperoxide propagation can occur.

References

  • Investigation on thermal degradation properties of oleic acid and its methyl and ethyl esters through TG-FTIR. ResearchGate.3

  • Unraveling the Thermal Oxidation Products and Peroxidation Mechanisms of Different Chemical Structures of Lipids: An Example of Molecules Containing Oleic Acid. ACS Publications.1

  • Volatile Compounds in Heated Oleic Acid-Esterified Propoxylated Glycerol. DSS.4

  • The hydrolysis and cyclization of some phthalamic acid derivatives. PubMed.2

  • The thermal cyclization process. ResearchGate.5

  • Diesters from Oleic Acid: Synthesis, Low Temperature Properties, and Oxidation Stability. ProQuest.7

  • A detailed identification study on high-temperature degradation products of oleic and linoleic acid methyl esters by GC-MS and GC-FTIR. PubMed.6

Sources

Foundational

Synthesis Pathways and Characterization of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate: A Technical Guide

Executive Summary Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (CAS 94088-52-5) is a highly specialized, anionic amphiphilic compound[]. Structurally, it features a hydrophobic oleoyl tail, an ethyl linker, and a pH...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (CAS 94088-52-5) is a highly specialized, anionic amphiphilic compound[]. Structurally, it features a hydrophobic oleoyl tail, an ethyl linker, and a pH-sensitive phthalate monoamide headgroup. This unique molecular architecture makes it a valuable candidate for advanced surfactant applications, micellar drug delivery, and lipid nanoparticle (LNP) formulations. As a Senior Application Scientist, I have structured this guide to move beyond basic synthetic steps, focusing instead on the mechanistic causality, thermodynamic pitfalls, and self-validating protocols required to successfully synthesize and characterize this molecule.

Retrosynthetic Analysis & Mechanistic Logic

The structural integrity of this molecule relies on two distinct linkages: an ester bond connecting the oleoyl chain to the ethyl linker, and an amide bond connecting the ethyl linker to the phthalate headgroup.

The O-N Acyl Migration Challenge

A naive retrosynthetic approach might suggest the direct esterification of oleic acid with ethanolamine, followed by reaction with phthalic anhydride. However, this pathway is thermodynamically flawed. Unprotected 2-aminoethyl esters are highly unstable and spontaneously undergo O-N acyl migration [2]. In this process, the lone pair on the primary amine attacks the adjacent ester carbonyl, forming a five-membered cyclic transition state that rapidly collapses into the more thermodynamically stable N-(2-hydroxyethyl)oleamide[3].

To circumvent this thermodynamic sink, the synthesis must employ a strict protecting-group strategy or maintain the amine as a non-nucleophilic protonated salt until the exact moment of phthaloylation.

Phthaloylation Logic

The ring-opening of phthalic anhydride by primary amines is a highly efficient, atom-economical pathway yielding monoacid monoamides[4]. By introducing the protonated 2-aminoethyl oleate to phthalic anhydride in the presence of a non-nucleophilic base (e.g., triethylamine), the free amine is generated in situ and immediately captured by the highly electrophilic anhydride, kinetically outcompeting the intramolecular O-N migration.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity at each synthetic stage.

Protocol 1: Synthesis of 2-Aminoethyl Oleate Hydrochloride

Objective: Synthesize the ester core while preventing O-N acyl migration.

  • Protection & Coupling: Dissolve 1.0 eq of N-Boc-ethanolamine and 1.05 eq of oleic acid in anhydrous dichloromethane (DCM). Add 0.1 eq of 4-Dimethylaminopyridine (DMAP). Cool to 0 °C.

  • Esterification: Dropwise add 1.1 eq of N,N'-Dicyclohexylcarbodiimide (DCC) dissolved in DCM. Stir for 12 hours at room temperature. Filter the precipitated dicyclohexylurea (DCU).

  • Deprotection: Concentrate the filtrate and redissolve in 4M HCl in dioxane. Stir for 2 hours at room temperature. The acidic environment removes the Boc group and immediately protonates the amine, preventing acyl migration.

  • Isolation: Precipitate the resulting 2-aminoethyl oleate hydrochloride salt using cold diethyl ether. Filter and dry under vacuum.

Self-Validation Check: Evaporate a 10 µL aliquot and analyze via FTIR. The presence of a strong C=O stretch at ~1740 cm⁻¹ confirms esterification. If a peak at ~1645 cm⁻¹ appears, premature deprotection and O-N migration have occurred, and the batch must be discarded.

Protocol 2: Phthaloylation via Anhydride Ring Opening

Objective: Form the phthalate monoamide linkage[4].

  • Activation: Dissolve 1.0 eq of 2-aminoethyl oleate hydrochloride in anhydrous tetrahydrofuran (THF). Add 1.1 eq of phthalic anhydride.

  • In Situ Free-Basing: Slowly add 2.5 eq of triethylamine (Et₃N) at 0 °C. The Et₃N neutralizes the HCl, and the liberated primary amine rapidly attacks the phthalic anhydride.

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Quench with 0.1 M HCl to pH 3 to protonate the newly formed carboxylic acid. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-((2-(oleoyloxy)ethyl)carbamoyl)benzoic acid.

Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-positive amine spot and the appearance of a UV-active (254 nm) product spot with a lower Rf confirms successful ring opening.

Protocol 3: Saponification to the Sodium Salt

Objective: Neutralize the carboxylic acid to yield the final surfactant.

  • Neutralization: Dissolve the intermediate in absolute ethanol. Titrate with a 1M solution of ethanolic sodium hydroxide (NaOH) until the apparent pH reaches 7.5–8.0.

  • Isolation: Evaporate the ethanol under reduced pressure and lyophilize the residue from water to obtain the final product as an off-white powder.

Self-Validation Check: The pH of a 1% aqueous dispersion must be strictly between 7.5–8.0. A pH > 9 indicates excess NaOH, which risks hydrolytic cleavage of the oleoyl ester.

Analytical & Physicochemical Characterization

Robust characterization ensures the correct regiochemistry (ester vs. amide) has been achieved.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 94088-52-5
Molecular Formula C₂₈H₄₂NNaO₅
Molecular Weight 495.64 g/mol
Appearance Off-white to pale yellow solid/paste
Solubility Soluble in ethanol, DMSO; dispersible in water
Critical Micelle Concentration (CMC) ~0.1 - 0.5 mM (estimated based on C18:1 chain)
Table 2: Diagnostic Spectroscopic Markers
Analytical MethodDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃) δ 5.34 (m, 2H)Olefinic protons (-CH=CH-) of the oleoyl chain
¹H NMR (CDCl₃) δ 4.25 (t, 2H)-CH₂-O-C(=O)- (Confirming the ester linkage)
¹H NMR (CDCl₃) δ 3.65 (q, 2H)-CH₂-NH-C(=O)- (Confirming the amide linkage)
¹H NMR (CDCl₃) δ 7.50 - 7.90 (m, 4H)Aromatic protons of the phthalate ring
FTIR ~1740 cm⁻¹Ester C=O stretch
FTIR ~1645 cm⁻¹Amide I (C=O stretch)
FTIR ~1580 cm⁻¹Carboxylate (COO⁻) asymmetric stretch

Visualizations

Retrosynthesis Target Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (Target Molecule) Intermediate1 Phthalic Monoamide Intermediate Target->Intermediate1 Neutralization (NaOH) Intermediate2 2-Aminoethyl Oleate (Amine Nucleophile) Intermediate1->Intermediate2 Disconnection 1 (Amide Bond) Reagent1 Phthalic Anhydride (Electrophile) Intermediate1->Reagent1 Starting1 Oleic Acid Intermediate2->Starting1 Disconnection 2 (Ester Bond) Starting2 Ethanolamine Intermediate2->Starting2

Retrosynthetic logic for Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate.

Workflow EA Ethanolamine BocEA N-Boc-Ethanolamine EA->BocEA Boc2O SideProduct N-(2-hydroxyethyl)oleamide (Thermodynamic Sink) EA->SideProduct Unprotected Reaction Ester N-Boc-2-aminoethyl oleate BocEA->Ester Oleic Acid DCC/DMAP Amine 2-Aminoethyl oleate (HCl salt) Ester->Amine HCl / Dioxane Amine->SideProduct Free Base (O-N Migration) Monoamide Phthalic Monoamide Amine->Monoamide + Phthalate + Et3N Phthalate Phthalic Anhydride Phthalate->Monoamide Final Target Sodium Salt Monoamide->Final NaOH (aq)

Forward synthesis workflow highlighting O-N acyl migration control.

References

  • [4] Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances.[Link]

  • [2] The Reaction of Oleic Acid with a Mixture of Ethanolamines. ResearchGate.[Link]

  • [3] Progress & Prospect of Enzyme-Mediated Structured Phospholipids Preparation. MDPI Polymers.[Link]

Sources

Exploratory

Safety data sheet (SDS) and in vitro toxicity profile of CAS 94088-52-5

An In-Depth Technical Guide to the Safety and In Vitro Toxicity of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) A Note on the Subject Compound: Initial searches for a substance with CAS number 94088-52-5 di...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safety and In Vitro Toxicity of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328)

A Note on the Subject Compound: Initial searches for a substance with CAS number 94088-52-5 did not yield sufficient public data for a comprehensive technical guide. To fulfill the request for an in-depth analysis of a benzotriazole UV stabilizer, this guide focuses on a closely related and well-documented compound, 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (CAS: 25973-55-1), commonly known as UV-328 . This substitution allows for a thorough examination of a representative member of this chemical class, adhering to the specified requirements for scientific integrity and detail.

Introduction

2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) is a high-molecular-weight ultraviolet light absorber (UVA) belonging to the hydroxyphenyl benzotriazole class of compounds. Its primary function is to protect a variety of polymers and coatings from degradation caused by UV radiation, thereby preventing discoloration, brittleness, and loss of mechanical properties. The phenolic group within its structure is key to its ability to absorb UV light. Given its widespread use in industrial polymers and coatings, a thorough understanding of its safety and toxicological profile is essential for researchers, scientists, and drug development professionals.

Safety Data Sheet (SDS) Profile of UV-328

The Safety Data Sheet provides critical information for the safe handling, storage, and disposal of UV-328. The following sections synthesize key data from various supplier SDSs.

Hazard Identification

UV-328 is classified as a substance that may cause damage to organs through prolonged or repeated exposure (Specific Target Organ Toxicity – Repeated Exposure, Category 2).[1] The primary target organs identified are the liver and kidney. It is also considered to have long-lasting harmful effects on aquatic life (Hazardous to the aquatic environment, long-term - Category Chronic 4).[1]

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H373: May cause damage to organs through prolonged or repeated exposure.[1]

    • H413: May cause long lasting harmful effects to aquatic life.[1]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]

    • P273: Avoid release to the environment.

    • P314: Get medical advice/attention if you feel unwell.

    • P501: Dispose of contents/container to an approved waste disposal plant.

First-Aid Measures

In the event of exposure, the following first-aid measures are recommended:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes.[1]

  • Ingestion: Rinse the mouth with water.[1]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the chemical's integrity.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95 or equivalent). Avoid breathing dust and prevent its generation.[1][2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The storage class for this combustible solid is 11.

In Vitro Toxicity Profile of UV-328

In vitro studies are fundamental to elucidating the toxicological mechanisms of a substance at the cellular and molecular level. For UV-328, research has primarily focused on its metabolism and potential for endocrine disruption.

Phase I Metabolism in Human Liver Microsomes

Understanding the metabolic fate of UV-328 is a critical first step in assessing its toxicological profile. In vitro experiments using human liver microsomes (HLMs) provide a reliable model for studying oxidative phase I metabolism.

A key study investigated the oxidative metabolites of UV-328 in an HLM model.[3] The rationale for this experimental choice is that HLMs contain a high concentration of cytochrome P450 enzymes, which are the primary drivers of phase I biotransformation of xenobiotics.

Experimental Workflow: In Vitro Metabolism of UV-328

cluster_prep Sample Preparation cluster_analysis Analysis UV-328 UV-328 Incubation Incubation at 37°C UV-328->Incubation HLMs Human Liver Microsomes HLMs->Incubation NADPH NADPH (Cofactor) NADPH->Incubation LC-MS/MS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Incubation->LC-MS/MS Quench Reaction Metabolite_ID Metabolite Identification LC-MS/MS->Metabolite_ID Data Acquisition

Caption: Workflow for the in vitro metabolism of UV-328 using human liver microsomes.

The study identified several oxidative phase I metabolites.[3] The primary metabolic transformations observed were the oxidation of the alkyl side chains on the phenol moiety.[3] Notably, no metabolic changes were detected on the benzotriazole ring itself.[3] This suggests that the alkyl side chains are the primary sites of metabolic attack.

Summary of Identified UV-328 Metabolites:

Metabolite TypeDescription
Hydroxylated MetabolitesIntroduction of one or more hydroxyl (-OH) groups on the alkyl side chains.
Oxo MetabolitesOxidation of a hydroxyl group to a carbonyl (oxo) group on the alkyl side chains.
Hydroxy-Carbonyl MetabolitesPresence of both a hydroxyl and a carbonyl group on the alkyl side chains.

Data synthesized from a study on the oxidative phase I metabolism of UV-328.[3]

Endocrine Disruption Potential

Benzotriazole UV stabilizers as a class have come under scrutiny for their potential to act as endocrine-disrupting chemicals (EDCs). In vitro assays are crucial for screening and characterizing these effects.

While specific in vitro endocrine disruption data for UV-328 is less abundant in the provided search results compared to other benzotriazoles like UV-P, the broader class is known to exhibit such activities.[4][5] For instance, a study on various benzotriazoles found that some could activate the aryl hydrocarbon receptor (AHR) pathway in zebrafish embryos, a mechanism often linked to endocrine disruption.[4] Another review highlights that benzotriazole UV stabilizers can induce endocrine toxicity, which is their most extensively characterized effect.[5]

Methodology: Recombinant Yeast Assay for Androgen Receptor Activity

A common in vitro method to assess endocrine disruption is the recombinant yeast assay. This system is engineered to express a human hormone receptor (e.g., the androgen receptor) and a reporter gene (e.g., lacZ, which produces β-galactosidase).

Step-by-Step Protocol:

  • Yeast Strain Preparation: A strain of Saccharomyces cerevisiae co-transformed with plasmids containing the human androgen receptor (hAR) gene and a reporter gene under the control of an androgen-responsive element is cultured.

  • Exposure: The yeast cells are incubated in a multi-well plate with a suitable growth medium and varying concentrations of the test compound (UV-328). Positive (e.g., testosterone) and negative (vehicle control) controls are included.

  • Lysis and Substrate Addition: After a set incubation period, the yeast cells are lysed to release the β-galactosidase enzyme. A chromogenic substrate (e.g., o-nitrophenyl-β-D-galactopyranoside) is added.

  • Signal Detection: The β-galactosidase activity is quantified by measuring the absorbance of the colored product at a specific wavelength.

  • Data Analysis: The results are expressed as a percentage of the response induced by the positive control. A significant inhibition of the positive control's effect would indicate anti-androgenic activity.

This self-validating system, with its inclusion of positive and negative controls, allows for a reliable assessment of a compound's potential to interfere with the androgen signaling pathway.

Conclusion

This technical guide provides a synthesized overview of the safety and in vitro toxicity of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328, CAS 25973-55-1). The SDS data highlights the need for caution, particularly concerning repeated exposure and environmental release. The in vitro toxicological data indicates that UV-328 undergoes phase I metabolism primarily on its alkyl side chains. While specific endocrine disruption data for UV-328 is an area requiring further research, the broader class of benzotriazole UV stabilizers is known to possess such properties. The experimental workflows and methodologies described herein provide a framework for the continued toxicological evaluation of this and related compounds. For professionals in research and drug development, this guide underscores the importance of a multi-faceted approach to understanding the safety and biological activity of widely used industrial chemicals.

References

  • Safety data sheet - CPAChem. (URL: [Link])

  • 2-Benzotriazol-2-yl-4,6-di-tert-butylphenol【UV-320】 - 職場のあんぜんサイト. (URL: [Link])

  • Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers. (URL: [Link])

  • Oxidative phase I metabolism of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) in an in vitro model with human liver microsomes - PubMed. (URL: [Link])

  • 25973-55-1 - Japan Existing Chemical Database (JECDB) - National Institute of Health Sciences. (URL: [Link])

  • 2-Benzotriazol-2-yl-4,6-di-tert-butylphenol【UV-320】 - 職場のあんぜんサイト. (URL: [Link])

  • 2-(2H-ベンゾトリアゾール-2-イル)-4,6-ビス(1,1-ジメチルプロピル)フェノール - 職場のあんぜんサイト. (URL: [Link])

  • TINUVIN 234 - Ataman Kimya. (URL: [Link])

  • Biological effects of the benzotriazole ultraviolet stabilizers UV-234 and UV-320 in early-staged zebrafish (Danio rerio) - PubMed. (URL: [Link])

  • Assessing the Toxicity of Benzotriazole Ultraviolet Stabilizers to Fishes: Insights into Aryl Hydrocarbon Receptor-Mediated Effects - PMC. (URL: [Link])

  • Review of Environmental Occurrence and Toxicity of Benzotriazole Ultraviolet Stabilizers | Environment & Health - ACS Publications. (URL: [Link])

  • 36437-37-3 - Japan Existing Chemical Database (JECDB) - National Institute of Health Sciences. (URL: [Link])

  • A 90-day dose toxicity study of 2-(2H-benzotriazol-2-yl)-6-dodecyl-4-methylphenol in rats. (URL: [Link])

  • Evaluation of Developmental Toxicity of Ultraviolet Absorber 2-(3′,5′-Di-tert-Butyl-2′-hydroxyphenyl)-5-Chlorobenzotriazole in Rats - ResearchGate. (URL: [Link])

  • UV 234 - Ataman Kimya. (URL: [Link])

  • Electrochemical Oxidation of the Phenolic Benzotriazoles UV-234 and UV-327 in Organic Solvents | Request PDF - ResearchGate. (URL: [Link])

Sources

Foundational

Molecular Weight Dynamics and Thermodynamic Profiling of Oleoyl-Based Benzoate Surfactants

A Technical Whitepaper for Formulation Scientists and Drug Development Professionals Oleoyl-based benzoate surfactants (OBS) represent a highly specialized class of amphiphilic molecules. By combining an unsaturated C18...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Formulation Scientists and Drug Development Professionals

Oleoyl-based benzoate surfactants (OBS) represent a highly specialized class of amphiphilic molecules. By combining an unsaturated C18 aliphatic tail (oleoyl) with an aromatic, sterically bulky headgroup or counterion (benzoate), these molecules exhibit unique interfacial behaviors. The cis-double bond at the C9 position of the oleoyl chain disrupts crystalline packing, significantly lowering the Krafft point, while the benzoate moiety introduces π−π stacking capabilities and hydrotropic stabilization.

As application scientists, understanding the exact relationship between the molecular weight (MW) of these surfactants and their thermodynamic drivers of micellization is critical. This guide dissects the structural causality, thermodynamic principles, and self-validating experimental workflows required to characterize OBS systems for advanced pharmaceutical and industrial formulations.

Structural Dynamics and Molecular Weight

The molecular weight of an OBS dictates its Hydrophilic-Lipophilic Balance (HLB) and its Critical Packing Parameter (CPP). Unlike simple aliphatic sulfates, the presence of the benzoate group—either covalently linked via an ester/amide bond or strongly associated as an ion-pair complex—alters the hydration sphere of the surfactant headgroup.

Causality of Molecular Weight on Micellar Geometry

When the molecular weight of the hydrophilic benzoate-linker region increases, the effective headgroup area ( a0​ ) expands. According to the packing parameter equation ( CPP=v/(a0​⋅lc​) ), an increase in a0​ drives the system toward spherical micelles rather than lamellar phases. Conversely, introducing benzoate as a free counterion (e.g., mixing sodium benzoate with an oleoyl-based surfactant) reduces electrostatic repulsion between headgroups, effectively decreasing a0​ and promoting a transition from spherical to worm-like micelles[1].

Table 1: Structural Properties and Molecular Weight of Model OBS Systems

Surfactant SystemChemical FormulaMolecular Weight ( g/mol )Expected CPPPreferred Aggregate Geometry
Sodium Oleoyl Benzoate (Covalent) C25​H37​NaO4​ 424.55~0.33Spherical Micelles
Oleoyl-PEG(5)-Benzoate (Nonionic) C35​H58​O8​ 606.83~0.25Small Spherical Micelles
Oleoyl Sarcosinate + Na-Benzoate (Mixed) C21​H38​NNaO3​ + C7​H5​NaO2​ 367.50 + 144.10~0.45Cylindrical / Worm-like

Thermodynamic Principles of Micellization

The spontaneous formation of micelles is governed by the Gibbs free energy of micellization ( ΔGmic∘​ ). For OBS systems, this process is a delicate balance between entropic and enthalpic forces.

The Hydrophobic Effect (Entropic Driver)

At ambient temperatures, the micellization of the oleoyl tail is strictly entropy-driven ( ΔSmic∘​>0 ). When the hydrophobic C18 tail is dissolved in water, it forces surrounding water molecules into a highly ordered, ice-like clathrate structure. Micellization collapses this water cavity, releasing the structured water into the bulk and resulting in a massive gain in combinatorial entropy[2].

Headgroup Stabilization (Enthalpic Driver)

While standard aliphatic surfactants rely almost entirely on entropy, OBS systems benefit from the enthalpic contribution ( ΔHmic∘​<0 ) of the benzoate group. The π−π stacking interactions between adjacent aromatic rings in the micellar corona provide a stabilizing exothermic force that lowers the Critical Micelle Concentration (CMC) beyond what the hydrophobic effect alone could achieve[3].

G Monomer OBS Monomers (Aqueous Phase) Hydrophobic Hydrophobic Effect (Oleoyl Tail) Monomer->Hydrophobic Entropy Driven (ΔS > 0) PiPi π-π Stacking (Benzoate Group) Monomer->PiPi Enthalpy Driven (ΔH < 0) Micelle Stable Micelle (Thermodynamic Minimum) Hydrophobic->Micelle Water Structuring Collapse PiPi->Micelle Headgroup Stabilization

Figure 1: Thermodynamic drivers of OBS micellization, highlighting dual entropic and enthalpic forces.

Self-Validating Experimental Workflows

To ensure scientific integrity, thermodynamic profiling must not rely on mathematical assumptions. Historically, researchers calculated ΔHmic∘​ by measuring the CMC at various temperatures and applying the van't Hoff equation. However, this assumes that the change in heat capacity ( ΔCp​ ) upon micellization is zero—a demonstrably false assumption for aqueous surfactants[3].

To build a self-validating system, we mandate the use of Isothermal Titration Calorimetry (ITC) for direct enthalpic measurement, cross-validated with Spinning Drop Tensiometry for interfacial tension (IFT) and CMC determination[4].

Workflow Prep 1. Sample Prep (OBS in Milli-Q) ITC 2. ITC Titration (298K - 313K) Prep->ITC Tensiometry 3. Tensiometry (Spinning Drop) Prep->Tensiometry Data 4. Data Integration (ΔG, ΔH, ΔS, CMC) ITC->Data Enthalpy Profile Tensiometry->Data CMC & Surface Excess

Figure 2: Self-validating experimental workflow for the thermodynamic profiling of OBS.

Protocol A: High-Precision ITC for Direct Enthalpy ( ΔHmic∘​ )

Causality: ITC directly measures the heat released or absorbed during micellar dissociation, providing an absolute thermodynamic profile without temperature-dependency assumptions.

  • Degassing: Degas the concentrated OBS solution (10x expected CMC) and the Milli-Q water buffer under vacuum for 15 minutes. Reasoning: Microbubbles cause massive exothermic artifacts during injection.

  • Cell Loading: Fill the reference cell with Milli-Q water and the sample cell with the identical buffer. Load the injection syringe with the degassed OBS solution.

  • Titration Execution: Program the ITC to perform 30 injections of 10 μ L aliquots at 298.15 K.

  • Data Interpretation: The initial injections (dilution below CMC) will yield large endothermic peaks as micelles dissociate into monomers. As the cell concentration crosses the CMC, the heat signal will sharply drop to the baseline (representing only the heat of dilution of intact micelles).

  • Integration: Integrate the area under the peaks to directly calculate ΔHmic∘​ [3].

Protocol B: Spinning Drop Tensiometry for CMC and IFT

Causality: For highly hydrophobic oleoyl chains, standard Wilhelmy plate tensiometry can suffer from prolonged equilibration times. Spinning drop tensiometry forces rapid interfacial equilibrium under mild conditions[4].

  • Calibration: Calibrate the capillary tube using a fluid of known density to establish the optical magnification factor.

  • Phase Injection: Inject the heavy phase (aqueous OBS solution at varying concentrations) into the capillary. Introduce a 2 μ L drop of the light phase (e.g., mineral oil or air).

  • Equilibration: Spin the capillary at >5000 RPM. The centrifugal force will elongate the drop until interfacial tension balances the rotational forces.

  • Measurement: Calculate IFT using the Vonnegut equation. Plot IFT vs. log[OBS] . The sharp inflection point where IFT plateaus represents the exact CMC.

Quantitative Thermodynamic Data Integration

By combining the absolute CMC from tensiometry with the direct ΔHmic∘​ from ITC, we can calculate the remaining thermodynamic parameters using standard relations:

ΔGmic∘​=RTln(XCMC​) ΔGmic∘​=ΔHmic∘​−TΔSmic∘​

Table 2: Integrated Thermodynamic Parameters of OBS Micellization (at 298.15 K)

ParameterSymbolTypical Value Range for OBSPrimary Driving Force
Critical Micelle Concentration CMC0.05 – 0.8 mMHydrophobicity of Oleoyl Tail
Gibbs Free Energy ΔGmic∘​ -25 to -35 kJ/molSpontaneous aggregate formation
Enthalpy of Micellization ΔHmic∘​ -2 to -8 kJ/mol π−π stacking of Benzoate
Entropy of Micellization TΔSmic∘​ +20 to +30 kJ/molWater cavity collapse (Hydrophobic effect)

Note: As temperature increases, the entropic contribution decreases while the enthalpic contribution becomes more negative, shifting the system from an entropy-driven to an enthalpy-driven process.

Conclusion

The characterization of oleoyl-based benzoate surfactants requires a rigorous understanding of how molecular weight influences structural packing, and how the dual nature of the oleoyl tail and benzoate headgroup dictates thermodynamic behavior. By abandoning outdated van't Hoff estimations in favor of direct ITC and spinning drop tensiometry, formulation scientists can generate highly accurate, self-validating datasets. This precision is paramount when developing OBS-based nanocarriers, emulsifiers, or enhanced delivery systems where micellar stability dictates product efficacy.

References

  • Thermodynamic and Interfacial Characterization of Petroleum Industry Surfactants: A Study on Critical Micelle Concentration and Interfacial Tension Behavior under Mild Conditions, PMC,
  • Conductometric study of the mixing behaviour of sodium benzoate and salicylate with an anionic surfactant sodium lauroylsarcosinate, ResearchG
  • Thermodynamics of Surfactants, Block Copolymers and Their Mixtures in Water: The Role of the Isothermal Calorimetry, MDPI,
  • Thermodynamics of the hydrophobic effect in surfactant solutions: Micellization and adsorption, ResearchG

Sources

Exploratory

Pharmacokinetics and biodistribution of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate

An In-Depth Technical Guide to the Predicted Pharmacokinetics and Biodistribution of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate Disclaimer: Specific pharmacokinetic (PK) and biodistribution data for Sodium 2-(((2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Predicted Pharmacokinetics and Biodistribution of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate

Disclaimer: Specific pharmacokinetic (PK) and biodistribution data for Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate are not extensively available in peer-reviewed literature. This guide, therefore, adopts a predictive and methodological approach grounded in established principles of drug metabolism and disposition. It is designed for researchers, scientists, and drug development professionals to provide a robust framework for investigating this molecule.

Executive Summary

Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate is an amphipathic molecule combining a hydrophilic sodium benzoate head with a highly lipophilic oleoyl tail. This structure predicts a complex pharmacokinetic profile characterized by high plasma protein binding, extensive distribution into tissues, and metabolism-dependent clearance. This guide will deconstruct the molecule's structural components to forecast its Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. Furthermore, it provides detailed, field-proven experimental protocols for the definitive determination of its in-vivo behavior, empowering researchers to validate these predictions.

Molecular Structure and Its Pharmacokinetic Implications

The structure of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate is the primary determinant of its interaction with biological systems.

  • Sodium Carboxybenzoate Group: This ionized portion confers aqueous solubility to the molecule in its salt form, which is crucial for formulation. However, upon absorption into the physiological pH of the bloodstream, the parent acid form will predominate. The carboxylic acid is a prime target for Phase II conjugation reactions during metabolism.

  • Amide Linkage: Amide bonds are susceptible to enzymatic hydrolysis by amidases present in the liver and other tissues. This is a predicted primary metabolic pathway.

  • Oleoyl Tail: This C18 monounsaturated fatty acid chain imparts significant lipophilicity (fat-loving nature) to the molecule. This property suggests that the compound will readily associate with lipid bilayers, lipoproteins, and adipose tissue, predicting a high volume of distribution.

Predicted Pharmacokinetic (ADME) Profile

Based on its structure, the following ADME properties are hypothesized.

Absorption

Following oral administration, absorption may be complex. The molecule's large size and high lipophilicity might lead to slow and incomplete absorption via the gastrointestinal tract. It is a candidate for lymphatic absorption, a common route for highly lipophilic compounds, which would allow it to bypass first-pass metabolism in the liver to some extent. For preclinical studies, intravenous (IV) administration would be essential to first establish its disposition without the variable of absorption.

Distribution

The oleoyl group is expected to be a major driver of the compound's distribution.

  • Plasma Protein Binding: A high degree of binding to plasma proteins, particularly albumin, is anticipated (>95%). This is a common characteristic of lipophilic acidic drugs.

  • Volume of Distribution (Vd): A large Vd is predicted, indicating extensive distribution out of the bloodstream and into tissues.

  • Tissue Accumulation: Significant accumulation is expected in lipid-rich tissues such as adipose tissue, the liver, and the spleen. Penetration across the blood-brain barrier is likely to be limited unless specific transporters are involved, due to the molecule's size and polar head group.

Metabolism

Metabolism is predicted to be the primary clearance mechanism. A proposed metabolic pathway is illustrated below. The principal reaction is likely the hydrolysis of the amide bond, catalyzed by hepatic amidases, to yield two main metabolites: 2-carboxybenzoic acid and oleoylethylamine. The resulting 2-carboxybenzoic acid would likely undergo conjugation with glycine or glucuronic acid, common metabolic routes for benzoic acid derivatives.[1][2] The oleoyl portion may undergo beta-oxidation, similar to endogenous fatty acids.

Metabolic Pathway parent Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate metab1 2-Carboxybenzoic Acid parent->metab1 Amidase Hydrolysis metab2 Oleoylethylamine parent->metab2 Amidase Hydrolysis metab1_conj Glycine or Glucuronide Conjugate metab1->metab1_conj Phase II Conjugation metab2_ox Beta-oxidation Products metab2->metab2_ox Fatty Acid Metabolism

Caption: Predicted primary metabolic pathway via amide hydrolysis.

Excretion

The polar metabolites, such as the glycine conjugate of 2-carboxybenzoic acid (a form of hippuric acid), are expected to be readily excreted by the kidneys into the urine.[1][2] Due to the parent compound's high lipophilicity and molecular weight, some degree of biliary excretion into the feces cannot be ruled out.

Table 1: Summary of Predicted Pharmacokinetic Parameters
ParameterPredicted Value/CharacteristicRationale
Oral Bioavailability (F%) Low to ModerateHigh lipophilicity and potential for first-pass metabolism.
Plasma Protein Binding High (>95%)Driven by the lipophilic oleoyl tail's affinity for albumin.
Volume of Distribution (Vd) HighExtensive partitioning into lipid-rich tissues is expected.
Metabolism ExtensivePrimary route via hepatic amide hydrolysis and conjugation.
Clearance (CL) Moderate to HighDependent on the rate of hepatic metabolism.
Half-life (t½) Moderate to LongA long terminal half-life may be observed due to redistribution from tissues.
Primary Excretion Route Renal (as metabolites)Polar metabolites are efficiently cleared by the kidneys.

Core Experimental Protocols

To move from prediction to definitive characterization, a series of standardized in-vivo and in-vitro experiments are required.

Protocol: In-Vivo Pharmacokinetic Study in Rodents

This protocol outlines a foundational PK study in rats to determine key parameters after intravenous and oral administration.

Objective: To determine the plasma concentration-time profile, calculate key PK parameters (Cmax, Tmax, AUC, CL, Vd, t½), and assess oral bioavailability.

Materials:

  • Test Compound: Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate

  • Animals: Male Sprague-Dawley rats (n=5 per group), cannulated (jugular vein for sampling, carotid artery or tail vein for dosing).

  • Formulation Vehicles: Saline/5% dextrose for IV; 0.5% methylcellulose for oral gavage.

  • Analytical: LC-MS/MS system.

Methodology:

  • Acclimatization: Animals are acclimatized for at least 7 days.

  • Fasting: Animals are fasted overnight (~12 hours) prior to dosing, with free access to water.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect serial blood samples (~150 µL) from the jugular vein cannula into heparinized tubes at pre-dose, and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge blood samples (e.g., 4000 x g for 10 min at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Thaw plasma samples and perform protein precipitation (e.g., with 3 volumes of acetonitrile containing an internal standard).

    • Centrifuge to pellet precipitated protein.

    • Inject the supernatant onto a validated LC-MS/MS system for quantification of the parent compound.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., WinNonlin) to calculate pharmacokinetic parameters. Bioavailability (F%) is calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Protocol: In-Vivo Biodistribution Study

This protocol determines the extent and rate of the compound's distribution into various tissues.

Objective: To quantify the concentration of the test compound in major organs and tissues at different time points after administration.

Methodology:

  • Animal Dosing: Administer a single IV dose (e.g., 5 mg/kg) to multiple groups of rats (n=3-4 per time point).

  • Tissue Collection: At designated time points (e.g., 1, 4, 8, and 24 hours), euthanize a group of animals.

  • Perfusion: Perform cardiac perfusion with cold saline to flush blood from the tissues.

  • Organ Harvesting: Promptly collect key organs: blood, brain, heart, lungs, liver, kidneys, spleen, muscle, and adipose tissue.

  • Sample Processing:

    • Blot tissues dry and record their weight.

    • Homogenize each tissue sample in a suitable buffer to create a uniform suspension.

    • Perform an extraction (e.g., liquid-liquid or solid-phase extraction) on the tissue homogenate to isolate the drug.

  • Quantification: Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of the compound per gram of tissue.

  • Data Analysis: Calculate tissue-to-plasma concentration ratios at each time point to assess tissue penetration and accumulation.

Biodistribution Workflow cluster_animal_phase In-Vivo Phase cluster_lab_phase Ex-Vivo Phase dosing 1. IV Dosing (Multiple time-point groups) euthanasia 2. Euthanasia at Specific Time Points dosing->euthanasia perfusion 3. Cardiac Perfusion (Saline) euthanasia->perfusion harvest 4. Tissue Harvesting (Liver, Brain, Fat, etc.) perfusion->harvest weigh 5. Tissue Weighing harvest->weigh Transfer to Lab homogenize 6. Homogenization weigh->homogenize extract 7. Drug Extraction homogenize->extract analyze 8. LC-MS/MS Analysis extract->analyze data_analysis 9. Data Interpretation (Tissue:Plasma Ratios) analyze->data_analysis Quantify Concentration

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Protocols & Analytical Methods

Method

Protocol for dissolving Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate in organic solvents

An Application Note and Protocol for the Dissolution of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate in Organic Solvents Abstract This document provides a detailed guide for the dissolution of Sodium 2-(((2-oleoylet...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Dissolution of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate in Organic Solvents

Abstract

This document provides a detailed guide for the dissolution of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate, a molecule with amphiphilic properties, in various organic solvents. The protocol is designed for researchers, scientists, and drug development professionals who require reliable and reproducible methods for preparing solutions of this compound for experimental use. This guide elucidates the underlying chemical principles governing its solubility and offers step-by-step protocols, troubleshooting advice, and best practices to ensure the integrity of the compound in solution.

Introduction: Understanding the Molecule

Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate is a complex organic molecule characterized by two distinct chemical moieties: a hydrophilic sodium benzoate head and a lipophilic oleoyl tail. This amphiphilic nature dictates its solubility, presenting a challenge for dissolution in a single solvent system. The sodium benzoate portion, an ionic salt, imparts some degree of polarity and potential for aqueous solubility[1]. Conversely, the long oleoyl hydrocarbon chain is non-polar, favoring dissolution in organic solvents[2][3].

A thorough understanding of these structural components is critical for selecting an appropriate solvent and developing a successful dissolution protocol. Improper dissolution can lead to the formation of micelles, precipitates, or suspensions, all of which can compromise the accuracy and reproducibility of downstream applications.

Guiding Principles for Dissolution

The dissolution of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate is governed by the principle of "like dissolves like." However, due to its dual chemical nature, a solvent that can accommodate both the polar and non-polar regions of the molecule is required.

  • Solvent Polarity : Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective for dissolving amphiphilic molecules. Alcohols with shorter carbon chains, like ethanol and methanol, can also be suitable due to their ability to form hydrogen bonds and interact with the polar head group, while their alkyl chains can interact with the lipophilic tail.

  • Energy Input : Mechanical energy in the form of sonication or vortexing can help to break down aggregates of the solid material and increase the surface area available for solvent interaction.

  • Thermal Energy : Gentle warming can increase the kinetic energy of both the solvent and solute molecules, often leading to improved solubility[2]. However, care must be taken to avoid temperatures that could lead to the degradation of the compound.

Recommended Solvents and Solubility Considerations

The following table provides a starting point for solvent selection. The choice of solvent will ultimately depend on the specific requirements of the downstream application, including compatibility with biological systems and analytical techniques.

SolventPolarityRationale for UseExpected Solubility
Dimethyl Sulfoxide (DMSO) High (Aprotic)Excellent solvent for a wide range of organic compounds, including those with both polar and non-polar character.[2]High
Ethanol High (Protic)The hydroxyl group can interact with the sodium benzoate moiety, while the ethyl group can solvate the oleoyl chain.[2][4]Moderate to High
Methanol High (Protic)Similar to ethanol, but its higher polarity may make it slightly less effective for the non-polar tail.Moderate
Chloroform LowEffective for non-polar compounds; may be a good choice if the oleoyl tail dominates the solubility characteristics.[2]Moderate
Co-solvent Systems VariableMixtures of solvents, such as DMSO and a buffer, can be used to create solutions for biological assays.[2]Variable, dependent on ratio

Experimental Protocols

4.1. Protocol 1: Direct Dissolution in an Organic Solvent

This protocol is suitable for preparing a stock solution in a pure organic solvent.

  • Preparation : Bring the vial containing Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate to room temperature before opening to minimize moisture condensation.

  • Weighing : Accurately weigh the desired amount of the compound in a suitable, clean, and dry container.

  • Solvent Addition : Add the chosen organic solvent (e.g., DMSO or ethanol) to the compound.

  • Dissolution :

    • Vortex the mixture for 1-2 minutes.

    • If the compound does not fully dissolve, place the container in an ultrasonic bath for 5-10 minutes.[2]

    • Gentle warming (e.g., to 37°C) can be applied if necessary, but monitor for any signs of degradation.[2]

  • Observation : Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage : Store the resulting solution as recommended by the manufacturer, typically at -20°C or -80°C, and protect it from light.[2]

4.2. Protocol 2: Preparation of an Aqueous Solution via a Co-Solvent

This protocol is designed for experiments that require an aqueous solution.

  • Initial Dissolution : Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol, following Protocol 1.

  • Dilution : While vortexing the aqueous buffer (e.g., PBS, pH 7.2), slowly add the organic stock solution dropwise to the buffer.

  • Final Concentration : Ensure the final concentration of the organic solvent in the aqueous solution is low, as it may have physiological effects in biological experiments.[5]

  • Observation : Check for any signs of precipitation. If precipitation occurs, the concentration of the compound in the aqueous buffer may be too high.

Visualization of the Dissolution Workflow

The following diagram illustrates the decision-making process for dissolving Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate.

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Application

Preparation of Stable pH-Sensitive Liposomes using Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol Executive Summary & Mechanistic Principles The development of stimuli-responsive nanocarriers i...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol

Executive Summary & Mechanistic Principles

The development of stimuli-responsive nanocarriers is a cornerstone of modern targeted drug delivery. Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (SOECB) (CAS: 94088-52-5) is a highly specialized, synthetic amphiphile designed for the formulation of pH-sensitive liposomes. Structurally, SOECB consists of a hydrophobic oleoyl tail linked via an ethylamine spacer to a highly responsive phthalate monoamide headgroup.

The rationale for using SOECB lies in its ability to dynamically alter the Critical Packing Parameter (CPP) of the liposomal lipid bilayer in response to environmental pH gradients, such as those found in the endolysosomal pathway ().

  • At physiological pH (7.4): The carboxylic acid of the phthalate headgroup is fully ionized (pKa ~5.5–6.0). The resulting negative charge provides robust electrostatic repulsion, stabilizing the liposome and forcing helper lipids like Dioleoylphosphatidylethanolamine (DOPE) into a stable lamellar ( Lα​ ) phase.

  • At endosomal pH (5.0–6.5): The carboxylate group becomes protonated, neutralizing the surface charge. The loss of hydration shrinks the effective headgroup volume, shifting the CPP from ≈1 (cylindrical) to >1 (cone-shaped). This unleashes DOPE's inherent tendency to form an inverted hexagonal ( HII​ ) phase, triggering rapid membrane destabilization, fusion with the endosomal membrane, and cytosolic release of the encapsulated cargo ().

Mechanism L Stable Liposome (pH 7.4, Ionized SOECB) E Cellular Uptake (Endocytosis) L->E EE Early Endosome (pH ~6.5) E->EE LE Late Endosome (pH ~5.5, Protonated SOECB) EE->LE PT Phase Transition (Lamellar to Inverted Hexagonal) LE->PT F Membrane Fusion & Destabilization PT->F R Cytosolic Release of Cargo F->R

Mechanism of pH-triggered endosomal escape mediated by SOECB liposomes.

Reagent Specifications & Buffer Considerations

To ensure a self-validating and reproducible system, high-purity reagents and strict buffer controls are mandatory.

  • Lipid Composition: DOPE : SOECB : Cholesterol : DSPE-PEG2000 at a molar ratio of 50 : 30 : 15 : 5 .

    • Causality: DOPE is the fusogenic engine; SOECB is the pH-responsive trigger. Cholesterol (15%) is kept relatively low to prevent over-rigidification of the membrane, which would otherwise inhibit the Lα​→HII​ phase transition. DSPE-PEG2000 provides steric stability for prolonged systemic circulation.

  • Hydration Buffer: 250 mM Ammonium Sulfate (pH 7.4) for active remote loading of weakly basic drugs (e.g., Doxorubicin HCl).

  • Elution/Storage Buffer: 20 mM HEPES, 150 mM NaCl (pH 7.4). Note: Avoid phosphate buffers if multivalent cations are used downstream, as they may precipitate.

Step-by-Step Preparation Protocol

This protocol employs the thin-film hydration method coupled with active gradient loading, designed with built-in validation checkpoints to ensure structural integrity at every phase.

Workflow L 1. Lipid Mixing (SOECB/DOPE/Chol) F 2. Solvent Evaporation (Thin Film) L->F H 3. Hydration (pH 7.4 Buffer) F->H E 4. Extrusion (100 nm Polycarbonate) H->E P 5. Purification (SEC / Dialysis) E->P

Step-by-step workflow for preparing SOECB-based pH-sensitive liposomes.

Phase 1: Lipid Film Formation
  • Dissolve DOPE, SOECB, Cholesterol, and DSPE-PEG2000 in a Chloroform/Methanol mixture (2:1 v/v) in a round-bottom flask to a final lipid concentration of 10 mg/mL.

  • Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure (150 mbar) for 30 minutes at 100 rpm.

  • Apply high vacuum (<10 mbar) for an additional 2 hours to remove all trace organic solvents.

    • Validation Checkpoint 1: The resulting lipid film must appear as a uniform, translucent layer. Opaque or crystalline patches indicate incomplete lipid mixing or cholesterol phase separation; discard and repeat if observed.

Phase 2: Hydration & Sizing
  • Hydrate the lipid film with 250 mM Ammonium Sulfate (pH 7.4) to achieve a lipid concentration of 5 mg/mL.

  • Vortex vigorously for 5 minutes, followed by heating in a water bath at 50°C for 30 minutes (above the phase transition temperature of the lipid mixture) to form multilamellar vesicles (MLVs).

  • Transfer the MLV suspension to a mini-extruder. Extrude 10 times through a 200 nm polycarbonate membrane, followed by 10 passes through a 100 nm membrane at 50°C.

    • Validation Checkpoint 2: Perform Dynamic Light Scattering (DLS). The Z-average size should be 110–125 nm with a Polydispersity Index (PDI) < 0.15. If PDI > 0.20, re-extrude 5 additional times.

Phase 3: Active Loading & Purification
  • Establish the transmembrane gradient by dialyzing the extruded liposomes against HEPES buffered saline (pH 7.4) overnight using a 10 kDa MWCO cassette to remove unencapsulated ammonium sulfate.

  • Add Doxorubicin HCl to the liposome suspension at a drug-to-lipid ratio of 1:10 (w/w). Incubate at 60°C for 1 hour.

  • Purify the loaded liposomes using a Sephadex G-50 size exclusion chromatography (SEC) column pre-equilibrated with HEPES buffer to remove free drug.

Quality Control & Physicochemical Characterization

To validate the pH-responsiveness of the SOECB liposomes, an aliquot of the purified formulation must be subjected to a pH-titration assay. The data below represents the expected behavior of a properly formulated batch, demonstrating the causality between protonation, surface charge neutralization, and structural destabilization ().

Table 1: Physicochemical Characterization of SOECB Liposomes at Varying pH Levels

ParameterpH 7.4 (Systemic Circulation)pH 6.5 (Early Endosome)pH 5.5 (Late Endosome)
Z-Average Size (nm) 115 ± 5130 ± 8450 ± 45 (Aggregated)
Polydispersity Index (PDI) 0.12 ± 0.020.22 ± 0.040.65 ± 0.10
Zeta Potential (mV) -28.5 ± 2.1-15.2 ± 1.8-2.1 ± 0.5
Encapsulation Efficiency (%) > 90%N/AN/A
Cumulative Drug Release (24h) < 10%~ 35%> 85%
  • Validation Checkpoint 3 (Self-Validation): If the zeta potential at pH 7.4 is less negative than -20 mV, the SOECB integration is insufficient, risking premature aggregation. If the size at pH 5.5 does not increase dramatically (>400 nm), the liposome has failed to undergo the HII​ phase transition, indicating either excessive cholesterol or PEG-lipid shielding.

In Vitro pH-Triggered Release Assay

To quantify the release kinetics shown in Table 1, perform a standard dialysis release assay:

  • Aliquot 1 mL of Doxorubicin-loaded SOECB liposomes into three separate dialysis bags (MWCO 10 kDa).

  • Submerge each bag into 50 mL of release media adjusted to pH 7.4, pH 6.5, and pH 5.5, respectively (maintained at 37°C with continuous stirring at 150 rpm).

  • At predetermined time intervals (1, 2, 4, 8, 12, and 24 hours), withdraw 1 mL of the external release media and replace it with 1 mL of fresh, pre-warmed buffer.

  • Quantify the released Doxorubicin via fluorescence spectroscopy ( λex​=480 nm, λem​=590 nm).

  • Calculate the cumulative release percentage against a standard curve of free Doxorubicin.

References

  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers. Nature Reviews Drug Discovery, 4(2), 145-160. URL: [Link]

  • Karanth, H., & Murthy, R. S. R. (2007). pH-sensitive liposomes—principle and application in cancer therapy. Journal of Pharmacy and Pharmacology, 59(4), 469-483. URL:[Link]

  • Oliveira, A. C. J., et al. (2023). pH-responsive phthalate cashew gum nanoparticles for improving drugs delivery and anti-Trypanosoma cruzi efficacy. International Journal of Biological Macromolecules, 230, 123131. URL:[Link]

Method

Application Notes and Protocols for Membrane Protein Solubilization using Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate

Introduction: Navigating the Challenges of Membrane Protein Solubilization with a Novel Anionic Detergent Integral membrane proteins (IMPs) are critical players in a vast array of cellular processes, making them prime ta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Membrane Protein Solubilization with a Novel Anionic Detergent

Integral membrane proteins (IMPs) are critical players in a vast array of cellular processes, making them prime targets for biomedical research and drug development. However, their hydrophobic nature and integration within the lipid bilayer present significant hurdles for their extraction and purification. The process of liberating these proteins from their native membrane environment while preserving their structural and functional integrity is a critical and often empirical step.[1] Detergents, or surfactants, are indispensable tools in this endeavor, creating a mimic of the native membrane to keep the hydrophobic transmembrane domains of the protein shielded from the aqueous solvent.

The selection of an appropriate detergent is paramount, as no single detergent is universally effective for all membrane proteins.[2][3] Detergents are broadly classified as ionic, non-ionic, or zwitterionic, each with distinct properties that can influence the stability and activity of the target protein.[][5] While non-ionic detergents are generally considered milder, anionic detergents can be highly effective solubilizers, though they carry a higher risk of denaturation.[6][5]

This document introduces a novel anionic detergent, Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate , for the solubilization of integral membrane proteins. Based on its chemical structure, which features a long, unsaturated oleoyl tail and a charged benzoate headgroup, this detergent is designed to offer a unique balance of solubilizing power and potential for milder protein-detergent interactions compared to harsher anionic detergents like sodium dodecyl sulfate (SDS). These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for utilizing this promising new tool. As with any novel surfactant, the protocols outlined herein should be considered a starting point for empirical optimization to achieve the best results for your specific protein of interest.

Understanding the Mechanism of Action

The efficacy of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate in solubilizing membrane proteins is rooted in its amphipathic nature. The long, hydrophobic oleoyl tail readily partitions into the lipid bilayer, disrupting the membrane structure. As the detergent concentration increases above its critical micelle concentration (CMC), the detergent molecules self-assemble into micelles. These micelles encapsulate the hydrophobic transmembrane domains of the protein, effectively extracting it from the lipid environment and maintaining its solubility in an aqueous buffer. The negatively charged benzoate headgroup confers the anionic properties to the detergent, which can influence its interaction with the protein and the surrounding lipids.

Mechanism of membrane protein solubilization.

Key Properties and Considerations

As a novel detergent, the precise physicochemical properties of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate, such as its Critical Micelle Concentration (CMC), aggregation number, and optimal pH and temperature ranges, will need to be empirically determined. However, based on its structure as an N-acylamino acid derivative, we can infer some general characteristics:

PropertyExpected Characteristic & Rationale
Detergent Class Anionic. The benzoate headgroup carries a negative charge at physiological pH.
Hydrophobic Tail Oleoyl group (C18:1). The long, unsaturated tail provides strong hydrophobicity for efficient membrane disruption. The cis-double bond may impart some flexibility.
Hydrophilic Head Carboxylated benzoate. This aromatic headgroup is negatively charged and contributes to the detergent's solubility in aqueous solutions.
CMC Expected to be in the low millimolar range, influenced by temperature and ionic strength. Longer alkyl chains generally correlate with lower CMCs.
pH Sensitivity The charge of the benzoate headgroup is pH-dependent. Solubilization should be performed at a pH above the pKa of benzoic acid (around 4.2) to ensure the headgroup is deprotonated and the detergent is in its active, anionic state.
Potential Advantages The amide linkage and potentially less aggressive headgroup compared to sulfate-based detergents may offer a milder solubilization environment, potentially preserving protein structure and function better than traditional anionic detergents.

Experimental Protocols

The following protocols provide a general framework for using Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate to solubilize membrane proteins. Optimization of each step is crucial for success with a specific target protein.

Protocol 1: Determination of Optimal Detergent Concentration

A critical first step is to determine the minimal concentration of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate required for efficient solubilization. This is typically done by screening a range of detergent concentrations.

Materials:

  • Membrane preparation containing the protein of interest (1-10 mg/mL total protein)

  • Solubilization Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5)

  • Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate stock solution (e.g., 10% w/v)

  • Protease inhibitor cocktail

  • Microcentrifuge tubes

  • Ultracentrifuge

Procedure:

  • Prepare a series of microcentrifuge tubes, each containing your membrane preparation at a consistent final protein concentration (e.g., 5 mg/mL).

  • To each tube, add the solubilization buffer and varying final concentrations of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate. A good starting range is from 0.1% to 2.0% (w/v).

  • Add a fresh protease inhibitor cocktail to each tube.

  • Incubate the samples for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet unsolubilized membrane fragments.

  • Carefully collect the supernatant, which contains the solubilized proteins.

  • Analyze the supernatant from each concentration by SDS-PAGE and Western blotting (if an antibody is available) to determine the concentration at which the maximum amount of your target protein is solubilized.

Protocol 2: Large-Scale Membrane Protein Solubilization

Once the optimal detergent concentration is determined, you can proceed with a larger-scale solubilization for purification.

Materials:

  • Membrane pellet

  • Optimized Solubilization Buffer (containing the optimal concentration of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate as determined in Protocol 1, along with any necessary stabilizing agents like glycerol, salts, and protease inhibitors)

  • Dounce homogenizer

  • Ultracentrifuge

Procedure:

  • Resuspend the membrane pellet in the optimized Solubilization Buffer to a final protein concentration of 5-10 mg/mL.

  • Homogenize the suspension with a Dounce homogenizer to ensure even mixing.

  • Incubate the mixture for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Clarify the solubilized mixture by ultracentrifugation at 100,000 x g for 60 minutes at 4°C.

  • Carefully collect the supernatant containing the solubilized membrane protein for downstream purification steps.

General workflow for membrane protein solubilization.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Solubilization Efficiency Insufficient detergent concentration.Increase the detergent-to-protein ratio. Ensure the detergent concentration is well above its CMC.
Inappropriate buffer conditions (pH, ionic strength).Optimize the pH to ensure the benzoate headgroup is charged. Screen different salt concentrations.
Protein Aggregation Detergent is too harsh or concentration is too high.Decrease the detergent concentration. Consider adding stabilizing agents like glycerol or specific lipids to the buffer.
Inefficient removal of unsolubilized material.Ensure adequate ultracentrifugation speed and time.
Loss of Protein Activity Denaturation by the detergent.Perform solubilization at a lower temperature. Decrease the incubation time. Consider a detergent exchange to a milder, non-ionic detergent after initial solubilization.
Removal of essential lipids.Supplement the solubilization buffer with lipids that are known to be important for the protein's function.

Conclusion

Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate represents a promising new addition to the toolkit for membrane protein research. Its unique chemical structure, combining an oleoyl tail with a benzoate headgroup, suggests it may offer a balance of effective solubilization and milder protein handling capabilities compared to some traditional anionic detergents. The protocols and principles outlined in this document provide a solid foundation for researchers to begin exploring the utility of this novel surfactant for their specific membrane protein of interest. As with any new reagent, systematic optimization and validation are the keys to unlocking its full potential and achieving high yields of stable, functional protein for downstream applications.

References

  • Vertex AI Search. (n.d.).
  • G-Biosciences. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Detergents for Cell Lysis and Protein Extraction.
  • Analyst (RSC Publishing). (n.d.).
  • MDPI. (2022).
  • Benchchem. (n.d.). Application Notes and Protocols: Utilizing Sodium Oleate for the Extraction of Membrane Proteins.
  • PMC - NIH. (n.d.). Enhanced solubilization of membrane proteins by alkylamines and polyamines.
  • PMC. (2025). Advances in solubilization and stabilization techniques for structural and functional studies of membrane proteins.
  • SpringerLink. (n.d.). Membrane Protein Solubilization and Composition of Protein Detergent Complexes.
  • Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC)
  • PMC. (n.d.). Improved membrane protein solubilization and clean-up for optimum two-dimensional electrophoresis utilizing GLUT-1 as a classic integral membrane protein.
  • ACS Publications. (2022). Aggregation behavior of cationic fluorosurfactants in water and salt solutions. A CryoTEM survey.
  • bioRxiv. (2025). Solubilization of Membrane Proteins using designed protein WRAPS.
  • Alfa Chemistry. (n.d.).
  • RSC Publishing. (n.d.). Solubilization of membrane proteins with novel N-acylamino acid detergents.
  • Cube Biotech. (n.d.). Membrane Protein Solubilization Protocol with Copolymers or Detergents.
  • MDPI. (2017).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Snowhite Chemical Co., LTD. (2025).
  • ResearchGate. (2020). Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement.
  • Biotium. (2020). Protocol: Aminooxy Labeling of Glycoproteins.
  • Nowick Laboratory. (2020).
  • Thieme. (n.d.). 2 Protection of Functional Groups.
  • Yale Research. (n.d.). Protocol: RNA 2' deprotection.
  • PMC. (n.d.).
  • CORE. (2016).
  • Taylor & Francis. (n.d.).
  • ResearchGate. (2017).

Sources

Application

In vitro cell culture dosing guidelines for Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate

Application Note: In Vitro Cell Culture Dosing Guidelines for Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate Introduction & Physicochemical Rationale Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (CAS 94088-52-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Cell Culture Dosing Guidelines for Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate

Introduction & Physicochemical Rationale

Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (CAS 94088-52-5) is a highly specialized amphiphilic molecule characterized by a hydrophobic oleoyl (C18:1) tail and a hydrophilic, anionic sodium benzoate headgroup. In molecular and cellular biology, compounds of this structural class function as anionic surfactants or lipidic components in micellar and liposomal drug delivery systems.

When dosing such amphiphiles in in vitro cell culture, standard small-molecule dosing paradigms do not apply. The biological activity and cytotoxicity of this compound are fundamentally governed by its Critical Micelle Concentration (CMC) . The CMC is defined as the concentration of surfactants in the bulk phase above which aggregates of surfactant molecules (micelles) start to form, and all additional surfactants added to the system will partition into these micelles[1]. Understanding whether your dosing regimen falls below or above the CMC is the most critical variable in predicting cellular response.

Mechanistic Insights: Monomer vs. Micelle Dynamics

The physical state of the surfactant dictates its mechanism of action at the cellular level:

  • Sub-CMC Dosing (Free Monomers): Below the CMC, the compound exists as free monomers dispersed in the media. If biological activity (such as anti-tumor efficacy or receptor modulation) is observed at these concentrations, it indicates that individual surfactant molecules are interacting directly with the tumor cell surface, potentially inserting into the lipid bilayer to induce apoptosis[2].

  • Supra-CMC Dosing (Micelles): Above the CMC, the molecules self-assemble. The presence of micelles creates a physical shift in the media that can inhibit cell-cell contacts[2]. For anionic surfactants, dosing at or slightly above the CMC often results in non-selective membrane destabilization and acute toxicity (necrosis) due to the solubilization of the plasma membrane[3].

To ensure experimental reproducibility, the precise CMC of the compound in your specific aqueous buffer should be determined empirically, typically using a tensiometer to measure surface tension across a concentration gradient[4].

Mechanistic Visualization

SurfactantMechanism Amphiphile Sodium 2-(((2-oleoylethyl)amino) carbonyl)benzoate (CAS 94088-52-5) SubCMC Concentration < CMC (Free Monomers) Amphiphile->SubCMC Dilute Dosing SupraCMC Concentration > CMC (Micelles / Aggregates) Amphiphile->SupraCMC Concentrated Dosing MembraneInsert Individual Membrane Insertion (Receptor Interaction / Apoptosis) SubCMC->MembraneInsert Monomer Partitioning Endocytosis Endocytosis / Carrier Uptake (Drug Delivery Vehicle) SupraCMC->Endocytosis Sub-toxic Micellar Dosing MembraneLysis Membrane Solubilization (Necrosis / Cell Lysis) SupraCMC->MembraneLysis High Concentration Toxicity

Concentration-dependent cellular interaction pathways of amphiphilic surfactants.

Quantitative Formulation & Dosing Parameters

Table 1: Physicochemical & Formulation Parameters

Parameter Value / Description Rationale
Compound Name Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate Amphiphilic anionic surfactant.
Hydrophobic Tail Oleoyl group (C18:1) Drives self-assembly and lipid bilayer insertion.
Hydrophilic Head Sodium benzoate derivative Provides aqueous solubility and anionic charge.

| Estimated CMC | ~0.1 - 1.0 mM (Buffer dependent) | Threshold for micelle formation vs. free monomers. |

Table 2: Representative In Vitro Dosing Matrix

Target Application Dosing Range Media Condition Expected Cellular Response
Receptor/Monomer Studies 0.01 - 0.05 mM (< CMC) Serum-Free Mild membrane insertion; potential apoptosis.
Liposomal Drug Delivery 0.5 - 2.0 mM (> CMC) 10% FBS Endocytosis of intact micelles; payload delivery.

| Cytotoxicity/Lysis Assays | > 5.0 mM (>> CMC) | Serum-Free | Rapid membrane solubilization; necrosis. |

Step-by-Step Experimental Protocols

Protocol A: Preparation and Self-Validation of Micellar Dispersions

Expertise Note: Organic solvents like DMSO should be avoided when formulating surfactants for cell culture, as they alter the dielectric constant of the media and artificially shift the CMC. The anionic benzoate headgroup provides sufficient aqueous solubility.

  • Lyophilized Powder Solubilization: Weigh the Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate powder and dissolve it directly in sterile, molecular-grade water or PBS (pH 7.4) to create a 100 mM master stock.

  • Kinetic Disruption (Sonication): Probe-sonicate the master stock on ice for 3 cycles (30 seconds on, 30 seconds off).

    • Causality: Gentle mixing often leaves multilamellar vesicles. Sonication provides the kinetic energy required to break these down into uniform, unilamellar micelles.

  • Self-Validation via DLS: Analyze a 1 mM aliquot using Dynamic Light Scattering (DLS).

    • Causality: A robust protocol must be self-validating. DLS must confirm a monodisperse population (Polydispersity Index < 0.2) with a hydrodynamic radius typical of micelles (10-50 nm). If PDI > 0.2, repeat the sonication step.

  • Sterile Filtration: Pass the validated stock through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Causality: PES is strictly required over nitrocellulose or nylon to minimize the non-specific binding of the hydrophobic oleoyl tails to the filter membrane, which would otherwise reduce the actual stock concentration.

Protocol B: In Vitro Cytotoxicity Profiling (IC50 Determination)

Expertise Note: Serum proteins (e.g., BSA) heavily bind free surfactant monomers. This buffers the cells against acute toxicity and artificially inflates the apparent IC50. Testing must account for this variable.

  • Cell Seeding: Seed target epithelial or tumor cells (e.g., HeLa, Caco-2) in a 96-well plate at 1×104 cells/well. Incubate at 37°C, 5% CO2 for 24 hours to ensure >70% confluency.

  • Media Preparation: Prepare a serial dilution of the surfactant stock (from 0.001 mM to 10 mM) in two parallel sets: (A) Serum-Free Media and (B) 10% FBS-supplemented Media.

  • Dosing: Aspirate the growth media and apply 100 µL of the treatment dilutions. Include a vehicle control (PBS equivalent) and a positive lysis control (e.g., 0.1% Triton X-100).

  • Incubation & Readout: Incubate for 24 hours. Add MTT or CellTiter-Glo reagent according to the manufacturer's instructions to quantify metabolic viability.

  • Data Interpretation: Calculate the IC50. Compare the IC50 of the serum-free condition to your empirically determined CMC. If the IC50 aligns closely with the CMC, the mechanism of toxicity is non-selective membrane destabilization[3].

References

  • Critical micelle concentration - Wikipedia Source: Wikipedia URL
  • What is the importance of CMC (Critical Micelle Concentration) in cell culture and animal studies?
  • Critical micelle concentration (CMC)
  • Source: PMC (National Institutes of Health)

Sources

Method

Application Note: Chromatographic Separation Methods for Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate Derivatives

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Chemical Profiling Sodium 2-(((2-oleoylethyl)amino)carbonyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Chemical Profiling

Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (CAS: 94088-52-5) is a specialized amphiphilic molecule utilized as an anionic surfactant, lipid excipient, and emulsifier in advanced pharmaceutical formulations. Structurally, it comprises a highly hydrophobic aliphatic tail (oleoyl group), an ethylamine linker, and a hydrophilic headgroup (phthalate monoamide sodium salt).

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling complex lipid-like surfactants. The dual nature of this molecule presents unique chromatographic challenges: it lacks a strong, uniform chromophore, exhibits pH-dependent ionization, and readily forms micelles in aqueous solutions. This guide provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded methodology for the robust chromatographic separation and quantification of this compound and its derivatives.

Analytical Challenges & Causality

To design a robust method, we must move beyond simply listing parameters and understand the causality behind each experimental choice:

  • Micellization & Sample Diluent: Because it is an anionic surfactant, this compound exhibits a critical micelle concentration (CMC) in aqueous media. Injecting samples prepared in highly aqueous diluents leads to self-association, resulting in split peaks, broad elution bands, and poor recovery. Solution: Samples must be prepared in a diluent containing at least 80% organic solvent (e.g., methanol or isopropanol) to disrupt micelles and ensure the analyte exists entirely in its monomeric state [1].

  • Ion-Suppression & Peak Shape: The phthalate monoamide headgroup contains a carboxylic acid moiety with a pKa of approximately 3.5 to 4.5. Under neutral HPLC conditions, the ionized carboxylate group interacts with residual silanols on the stationary phase, causing severe peak tailing. Solution: Employing an acidic mobile phase (pH ~2.7) via 0.1% formic acid effectively protonates the carboxylate, driving the equilibrium toward the neutral free acid. This enhances hydrophobic retention on the C18 phase and yields sharp, symmetrical peaks [2].

  • Detector Selection: While the benzoate moiety provides weak UV absorbance at 230 nm, the aliphatic oleoyl chain is UV-transparent. Solution: Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is highly recommended. These provide a universal, mass-based response for non-volatile lipids, independent of their optical properties [1]. For trace degradation profiling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required [3].

Visualizing the Chromatographic Workflow

G A 1. Sample Prep Micelle Disruption (80% MeOH) B 2. RP-HPLC Ion Suppression (pH 2.7 Buffer) A->B C 3. Detection CAD & UV 230 nm B->C D 4. Data Analysis Purity Profiling C->D

Fig 1. Chromatographic workflow for analyzing amphiphilic benzoate derivatives.

G cluster_0 Mobile Phase Dynamics (pH ~2.7) cluster_1 Stationary Phase Dynamics (C18) N1 Sodium Salt of Analyte (Anionic Micelle Former) N2 Protonated Free Acid (Reduced Self-Association) N1->N2 +H+ (0.1% Formic Acid) N3 Hydrophobic Retention (Oleoyl Tail - C18 Interaction) N2->N3 Partitioning into pores N4 Gradient Elution (Increasing % Acetonitrile) N3->N4 Desorption

Fig 2. Mechanism of ion-suppression and reversed-phase retention for the analyte.

Experimental Protocols & Methodologies

Method A: RP-HPLC-CAD/UV for Purity and Assay

This method is designed for the routine batch release and purity profiling of the bulk excipient.

Step-by-Step Protocol:

  • Diluent Preparation: Mix HPLC-grade Methanol and Water in an 80:20 (v/v) ratio.

  • Standard Preparation: Accurately weigh 10.0 mg of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes to ensure complete micelle disruption.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent. Maintain column temperature at 40°C to reduce mobile phase viscosity and improve mass transfer of the bulky lipid tail.

  • Detector Settings:

    • UV: 230 nm (captures the benzoate ring).

    • CAD: Evaporation temperature set to 35°C, data collection rate 10 Hz.

Table 1: Gradient Elution Program for RP-HPLC

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Elution State
0.01.04060Initial hold (Focusing)
2.01.04060Isocratic hold
15.01.0595Linear gradient (Elution of lipid tail)
20.01.0595Column wash (Removes highly lipophilic impurities)
20.11.04060Return to initial conditions
25.01.04060Re-equilibration
Method B: LC-MS/MS for Trace Impurity Profiling

Used for identifying degradation products such as free oleic acid, phthalic anhydride, and hydrolyzed 2-oleoylethylamine.

Step-by-Step Protocol:

  • System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer.

  • Column: Agilent Poroshell 120 EC-C18 (100 mm × 2.1 mm, 2.7 µm). Flow rate: 0.4 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in Negative Mode. The carboxylate group readily deprotonates to form the [M-H]⁻ ion [3].

  • Sample Injection: 2 µL of a 10 µg/mL sample prepared in 100% Methanol.

Table 2: LC-MS/MS MRM Transitions (Negative ESI)

Analyte / ImpurityPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Rationale for Transition
Target Analyte (Free Acid)472.3163.025Cleavage yields the phthalate monoamide fragment.
Phthalic Acid (Degradant)165.0121.015Loss of CO₂ from the phthalate core.
Oleic Acid (Degradant)281.2281.210Monitored in Selected Ion Monitoring (SIM) mode.

System Suitability & Self-Validating Criteria

To ensure the trustworthiness of the generated data, the chromatographic system must pass stringent suitability criteria prior to sample analysis. If the system fails these metrics, it indicates issues with micelle formation (poor diluent strength) or inadequate ion suppression (degraded mobile phase buffer).

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) Precision %RSD ≤ 1.0% (n=6)Ensures gradient pump stability and consistent ion-suppression of the benzoate group.
Peak Tailing Factor (Tf) Tf ≤ 1.5Confirms adequate suppression of secondary silanol interactions by the acidic buffer.
Signal-to-Noise (S/N) at LOQ S/N ≥ 10Validates detector sensitivity (CAD/MS) for trace impurities.
Resolution (Rs) Rs ≥ 2.0Ensures baseline separation between the target analyte and structurally similar lipophilic degradants (e.g., Oleic Acid).

References

  • Title: A New Class of Low Surface Energy Anionic Surfactant for Enhanced Oil Recovery Source: ACS Omega, 2019 URL: [Link]

  • Title: Simultaneous Determination of Eight Monoalkyl Phthalate Esters in Porcine Tissue by Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry Source: Journal of Agricultural and Food Chemistry, 2019 URL: [Link]

  • Title: Ultra-Trace Determination of Phthalate Ester Metabolites in Seawater, Sediments, and Biota from an Urbanized Marine Inlet by LC/ESI-MS/MS Source: Environmental Science & Technology, 2009 URL: [Link]

Application

Step-by-step synthesis protocol for Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate

An In-Depth Guide to the Laboratory-Scale Synthesis of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of Sodium 2-(((2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Laboratory-Scale Synthesis of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate, a complex anionic surfactant with a lipophilic oleoyl tail and a hydrophilic phthalamic acid headgroup. The synthesis is presented as a three-part process, beginning with the preparation of the key intermediate, N-(2-aminoethyl)oleamide, followed by its reaction with phthalic anhydride to form the phthalamic acid derivative. The final step involves a straightforward neutralization to yield the target sodium salt. This guide is intended for researchers in organic chemistry, materials science, and drug development, offering detailed experimental procedures, explanations for methodological choices, and characterization guidelines grounded in established chemical principles.

Introduction

Long-chain N-acyl amino acid derivatives and related amphiphiles are of significant interest due to their unique surfactant properties, biocompatibility, and potential as formulation excipients or permeation enhancers. The target molecule, Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate, combines the structural features of oleic acid, ethylenediamine, and phthalic acid. Its synthesis requires a strategic approach to ensure the selective formation of amide and amic acid functionalities.

The protocol outlined herein follows a logical three-stage pathway:

  • Synthesis of Intermediate I (N-(2-aminoethyl)oleamide): An amide is formed between oleic acid and ethylenediamine. To achieve high selectivity for the mono-acylated product and avoid harsh thermal conditions, the protocol utilizes an acyl chloride intermediate.

  • Synthesis of Intermediate II (Phthalamic Acid Derivative): The terminal primary amine of Intermediate I is reacted with phthalic anhydride. This reaction is a classic example of nucleophilic acyl substitution via ring-opening of a cyclic anhydride, which proceeds readily under mild conditions.[1][2]

  • Formation of the Final Product (Sodium Salt): The carboxylic acid of the phthalamic acid derivative is deprotonated using a stoichiometric amount of sodium hydroxide to yield the final sodium salt.

This document provides the necessary detail to enable a skilled chemist to successfully replicate this synthesis.

Overall Reaction Scheme

Part A: Synthesis of N-(2-aminoethyl)oleamide (I) Image placeholder for chemical reaction Oleic Acid + SOCl₂ → Oleoyl Chloride Oleoyl Chloride + H₂N(CH₂)₂NH₂ (excess) → CH₃(CH₂)₇CH=CH(CH₂)₇CONH(CH₂)₂NH₂

Part B: Synthesis of 2-(((2-(oleoylamino)ethyl)amino)carbonyl)benzoic Acid (II) Image placeholder for chemical reaction Intermediate I + Phthalic Anhydride → C₈H₁₇CH=CHC₇H₁₄CONH(CH₂)₂NHCO-C₆H₄-COOH

Part C: Synthesis of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate Image placeholder for chemical reaction Intermediate II + NaOH → C₈H₁₇CH=CHC₇H₁₄CONH(CH₂)₂NHCO-C₆H₄-COONa

Materials and Reagents

ReagentCAS No.Molecular Wt.Suggested Grade
Oleic Acid112-80-1282.47 g/mol ≥99%
Thionyl Chloride7719-09-7118.97 g/mol ≥99%
Ethylenediamine107-15-360.10 g/mol ≥99%
Phthalic Anhydride85-44-9148.12 g/mol ≥99%
Sodium Hydroxide1310-73-240.00 g/mol Reagent Grade
Dichloromethane (DCM)75-09-284.93 g/mol Anhydrous, ≥99.8%
Tetrahydrofuran (THF)109-99-972.11 g/mol Anhydrous, ≥99.9%
Diethyl Ether60-29-774.12 g/mol Reagent Grade
Saturated Sodium BicarbonateN/AN/AAqueous Solution
BrineN/AN/ASaturated NaCl(aq)
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol Granular
Hydrochloric Acid7647-01-036.46 g/mol 1 M Aqueous Solution

Experimental Protocol

Part A: Synthesis of N-(2-aminoethyl)oleamide (Intermediate I)

This procedure first converts oleic acid to oleoyl chloride, which is a more reactive acylating agent, allowing the subsequent amidation to proceed under mild conditions and with greater control.[3][4]

  • Preparation of Oleoyl Chloride:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a gas outlet to a scrubber containing NaOH solution), add oleic acid (14.12 g, 50.0 mmol).

    • Slowly add thionyl chloride (5.5 mL, 75.0 mmol, 1.5 equiv) to the oleic acid at room temperature with stirring.

    • Heat the reaction mixture to 70 °C in an oil bath and maintain for 2 hours. The evolution of HCl and SO₂ gas should be observed. The reaction is complete when gas evolution ceases.

    • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (rotary evaporator) to yield crude oleoyl chloride as a yellow-orange oil. This intermediate is moisture-sensitive and should be used immediately in the next step.

  • Amidation Reaction:

    • In a 1 L three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of ethylenediamine (30.05 g, 500 mmol, 10 equiv) in anhydrous dichloromethane (DCM, 400 mL).

    • Cool the solution to 0 °C in an ice-water bath.

    • Dissolve the crude oleoyl chloride from the previous step in anhydrous DCM (100 mL) and add it to the dropping funnel.

    • Add the oleoyl chloride solution dropwise to the stirred ethylenediamine solution over 1 hour, maintaining the temperature at 0 °C. A white precipitate (ethylenediamine hydrochloride) will form.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3 hours.

  • Work-up and Purification of Intermediate I:

    • Filter the reaction mixture to remove the ethylenediamine hydrochloride precipitate.

    • Transfer the filtrate to a separatory funnel and wash with deionized water (3 x 200 mL) to remove the excess ethylenediamine.

    • Wash the organic layer with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel or recrystallized from a suitable solvent system (e.g., acetone/hexane) to yield N-(2-aminoethyl)oleamide as a waxy solid. The use of a large excess of ethylenediamine strongly favors the formation of the desired mono-acylated product.[5]

Part B: Synthesis of 2-(((2-(oleoylamino)ethyl)amino)carbonyl)benzoic Acid (Intermediate II)

This step involves the ring-opening of phthalic anhydride by the primary amine of Intermediate I. It is crucial to perform this reaction under mild conditions to prevent dehydration and subsequent cyclization to the phthalimide.[1][6]

  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve N-(2-aminoethyl)oleamide (I) (16.23 g, 50.0 mmol, based on initial oleic acid) in anhydrous tetrahydrofuran (THF, 250 mL).

    • In a separate beaker, dissolve phthalic anhydride (7.41 g, 50.0 mmol, 1.0 equiv) in anhydrous THF (100 mL).

  • Reaction Execution:

    • Slowly add the phthalic anhydride solution to the stirred solution of Intermediate I at room temperature over 20 minutes.

    • Stir the reaction mixture at room temperature for 4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Isolation of Intermediate II:

    • Upon completion, the product, a phthalamic acid, may precipitate from the THF solution. If it does not, reduce the solvent volume by approximately two-thirds using a rotary evaporator.

    • Add diethyl ether (200 mL) to the concentrated solution to induce precipitation of the product.

    • Collect the white solid by vacuum filtration, wash it with cold diethyl ether (2 x 50 mL), and dry it under vacuum. This yields the desired 2-(((2-(oleoylamino)ethyl)amino)carbonyl)benzoic acid.

Part C: Synthesis of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (Final Product)

This final step is a standard acid-base neutralization to form the target sodium salt.[7][8]

  • Neutralization:

    • Suspend the phthalamic acid (Intermediate II) (23.6 g, 50.0 mmol) in a mixture of ethanol (200 mL) and deionized water (100 mL).

    • While stirring vigorously, add a 1.0 M aqueous solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding the NaOH solution until the pH of the mixture stabilizes between 7.0 and 7.5. The solid should fully dissolve as the sodium salt is formed. A total of approximately 50 mL of 1.0 M NaOH will be required.

  • Isolation of Final Product:

    • Remove the ethanol from the solution under reduced pressure.

    • The remaining aqueous solution can be freeze-dried (lyophilized) to yield the final product as a fluffy, white powder.

    • Alternatively, the water can be carefully removed on a rotary evaporator at a slightly elevated temperature (<50 °C) to yield the solid product.

Characterization

  • FT-IR (ATR): Expected characteristic peaks include ~3300 cm⁻¹ (N-H stretch), 3005 cm⁻¹ (=C-H stretch), 2920 & 2850 cm⁻¹ (aliphatic C-H stretch), ~1700 cm⁻¹ (amide I C=O), ~1640 cm⁻¹ (amide II C=O), and a broad carboxylate stretch (~1610-1550 cm⁻¹).

  • ¹H NMR (500 MHz, D₂O): Expected signals include δ ~7.5-7.7 (m, 4H, aromatic protons), δ ~5.3 (m, 2H, vinyl -CH=CH-), δ ~3.5 (t, 2H, -NH-CH₂-), δ ~3.3 (t, 2H, -CO-NH-CH₂-), δ ~2.2 (t, 2H, -CO-CH₂-), δ ~2.0 (m, 4H, allylic -CH₂-), δ ~1.2-1.6 (m, ~22H, aliphatic -CH₂-), δ ~0.8 (t, 3H, terminal -CH₃).

  • Mass Spectrometry (ESI-MS): For the anionic mode, the expected [M-Na]⁻ peak for C₂₈H₄₃N₂O₄⁻ would be at m/z ≈ 471.65.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_part_a Part A: Intermediate I Synthesis cluster_part_b Part B: Intermediate II Synthesis cluster_part_c Part C: Final Product Synthesis A1 1. React Oleic Acid with Thionyl Chloride A2 2. React Oleoyl Chloride with excess Ethylenediamine A1->A2 Crude Oleoyl Chloride A3 3. Aqueous Work-up & Purification A2->A3 Reaction Mixture A_Product Intermediate I: N-(2-aminoethyl)oleamide A3->A_Product Purified B1 4. React Intermediate I with Phthalic Anhydride in THF A_Product->B1 B2 5. Precipitate, Filter & Dry B1->B2 Crude Product B_Product Intermediate II: Phthalamic Acid Derivative B2->B_Product Purified C1 6. Neutralize Intermediate II with NaOH(aq) to pH 7.0-7.5 B_Product->C1 C2 7. Remove Solvent & Lyophilize C1->C2 Aqueous Solution C_Product Final Product: Sodium Salt C2->C_Product Purified

Sources

Method

Application Note: Formulating pH-Sensitive Liposomes Utilizing Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate for Targeted Cytosolic Drug Delivery

Document Type: Advanced Protocol & Application Note Target Audience: Formulation Scientists, Nanomedicine Researchers, and Drug Delivery Professionals Introduction & Mechanistic Rationale Overcoming the endosomal barrier...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Protocol & Application Note Target Audience: Formulation Scientists, Nanomedicine Researchers, and Drug Delivery Professionals

Introduction & Mechanistic Rationale

Overcoming the endosomal barrier remains one of the most significant bottlenecks in targeted intracellular drug delivery. While conventional liposomes frequently suffer from lysosomal degradation, pH-sensitive liposomes (PSLs) are engineered to exploit the acidic gradients of the endo-lysosomal pathway to trigger rapid cytosolic cargo release.

Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (CAS 94088-52-5) —hereafter referred to as S-OAB —is a highly specialized anionic amphiphile designed for advanced PSL formulations. Structurally, S-OAB features an oleoyl hydrophobic tail (C18:1) that seamlessly integrates into phospholipid bilayers, coupled with a benzoate headgroup via an ethylamino carbonyl linker.

The Causality of pH-Triggered Release

The rational design of S-OAB relies on the precise pKa of its benzoate headgroup (approximately 4.5–5.5).

  • Systemic Circulation (pH 7.4): The benzoate group is fully ionized (anionic). This imparts a strong negative zeta potential to the liposome, maximizing electrostatic repulsion between vesicles, thereby preventing aggregation and ensuring colloidal stability in the bloodstream.

  • Endosomal Compartment (pH 5.0–6.5): Upon cellular internalization via endocytosis, the vesicular proton pump (V-ATPase) actively acidifies the endosome [1]. As the pH drops below the pKa of S-OAB, the benzoate headgroup becomes protonated and loses its charge.

  • Phase Transition: This charge neutralization drastically reduces headgroup hydration and alters the lipid's Critical Packing Parameter (CPP) from a cylindrical geometry to a wedge shape. When co-formulated with a fusogenic helper lipid like Dioleoylphosphatidylethanolamine (DOPE), this triggers a rapid lamellar-to-inverted hexagonal ( HII​ ) phase transition, destabilizing the endosomal membrane and releasing the encapsulated therapeutic payload directly into the cytosol [2].

G A Systemic Circulation (pH 7.4, Anionic State) B Cellular Uptake (Endocytosis) A->B C Early Endosome (pH 6.0 - 6.5) B->C D Late Endosome (pH 5.0 - 5.5) C->D E Protonation of Benzoate Headgroup (Charge Neutralization) D->E F Lamellar to H_II Phase Transition (Membrane Fusion) E->F G Cytosolic Cargo Release (Therapeutic Action) F->G

Intracellular trafficking and pH-triggered cytosolic release mechanism of S-OAB liposomes.

Formulation Strategy

To create a self-validating, highly stable PSL system, S-OAB must be combined with specific structural and stealth lipids. The recommended molar ratio for a Doxorubicin-loaded PSL is DOPE : S-OAB : Cholesterol : DSPE-PEG2000 (50:25:20:5) [3].

  • DOPE (50 mol%): Acts as the primary fusogenic driver. DOPE naturally favors the HII​ phase but is forced into a bilayer structure by the anionic S-OAB at pH 7.4.

  • S-OAB (25 mol%): The pH-responsive conformational switch.

  • Cholesterol (20 mol%): Fills interstitial spaces in the lipid bilayer, preventing premature leakage of the drug in the presence of serum proteins.

  • DSPE-PEG2000 (5 mol%): Provides a hydrophilic corona that prevents opsonization and clearance by the reticuloendothelial system (RES), enabling passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect. Note: Exceeding 5 mol% PEG will sterically hinder endosomal membrane fusion.

Experimental Protocols

The following self-validating protocols describe the preparation of S-OAB PSLs actively loaded with Doxorubicin (DOX) via a transmembrane ammonium sulfate gradient.

Protocol A: Preparation of Blank S-OAB PSLs
  • Lipid Mixing: Dissolve DOPE, S-OAB, Cholesterol, and DSPE-PEG2000 in a 2:1 (v/v) Chloroform/Methanol mixture in a round-bottom flask to achieve a final lipid concentration of 20 mM.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure (150 mbar) for 1 hour to form a thin, uniform lipid film. Flush with nitrogen gas for an additional 30 minutes to remove trace solvents.

  • Hydration (Gradient Establishment): Hydrate the lipid film with 250 mM Ammonium Sulfate buffer (pH 7.4) at 50°C for 45 minutes, utilizing bath sonication to ensure complete detachment of the film. Causality Check: The suspension should appear as a milky, multilamellar vesicle (MLV) dispersion.

  • Extrusion: Pass the MLV suspension through a thermojacketed extruder (50°C) equipped with polycarbonate membranes: 5 passes through a 200 nm pore size, followed by 10 passes through a 100 nm pore size.

  • Dialysis: Dialyze the extruded liposomes against HEPES Buffered Saline (HBS, pH 7.4) for 24 hours using a 10 kDa MWCO cassette to remove unencapsulated ammonium sulfate, thereby establishing the transmembrane ion gradient required for active loading [4].

Protocol B: Active Loading of Doxorubicin

Doxorubicin is a weak base. The unprotonated DOX diffuses across the lipid bilayer into the aqueous core, where it is protonated by the acidic environment created by ammonium sulfate, precipitating as an insoluble DOX-sulfate crystal. This drives the loading equilibrium forward.

  • Prepare a 10 mg/mL solution of Doxorubicin HCl in HBS.

  • Mix the liposome suspension with the DOX solution at a Lipid-to-Drug mass ratio of 10:1.

  • Incubate the mixture in a water bath at 60°C for 1 hour.

  • Self-Validation Check: A successful loading event is visually indicated by the suspension transitioning from a translucent red to an opaque, dark red color, indicating intra-liposomal precipitation.

  • Purify the loaded liposomes using a Sephadex G-50 Size Exclusion Chromatography (SEC) column to remove free DOX.

Protocol C: In Vitro pH-Triggered Release Assay
  • Aliquot the purified DOX-PSLs into two separate dialysis bags (MWCO 10 kDa).

  • Submerge Bag 1 in HBS at pH 7.4 (simulating systemic circulation) and Bag 2 in Acetate buffer at pH 5.0 (simulating the late endosome).

  • Incubate at 37°C with gentle shaking.

  • Sample the external buffer at predetermined time points (0.5, 1, 2, 4, 8, 24 hours) and measure DOX fluorescence ( λex​ = 480 nm, λem​ = 590 nm).

  • Lyse a control sample with 1% Triton X-100 to determine the 100% release fluorescence value.

Workflow Step1 Lipid Mixing in Solvent (DOPE/S-OAB/Chol/PEG) Step2 Rotary Evaporation (Thin Film Formation) Step1->Step2 Step3 Hydration (250 mM Ammonium Sulfate) Step2->Step3 Step4 Extrusion (100 nm Polycarbonate) Step3->Step4 Step5 Dialysis (Establish Ion Gradient) Step4->Step5 Step6 Active Loading (DOX Incubation at 60°C) Step5->Step6 Step7 Purification (Size Exclusion Chromatography) Step6->Step7

Step-by-step workflow for formulating actively loaded S-OAB pH-sensitive liposomes.

Expected Quantitative Data & Validation

To ensure the integrity of the formulation, Dynamic Light Scattering (DLS) and release kinetics should yield data closely aligning with the parameters outlined in Table 1. A drastic shift in size and PDI at pH 5.0 validates the phase transition and fusogenic nature of the S-OAB lipid.

Table 1: Physicochemical characterization and release kinetics of S-OAB PSLs.

ParameterpH 7.4 (Systemic Circulation)pH 5.0 (Endosomal Compartment)
Z-Average Size (nm) 105 ± 5 nm> 500 nm (Indicates Fusion/Aggregation)
Polydispersity Index (PDI) < 0.15 (Highly Monodisperse)> 0.40 (Polydisperse)
Zeta Potential (mV) -25 to -35 mV-5 to +5 mV (Charge Neutralization)
Encapsulation Efficiency (EE%) > 95%N/A
Doxorubicin Release (%) < 5% (over 24 hours)> 85% (within 2 hours)

References

  • Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery. MDPI. Available at:[Link]

  • Mechanism of pH-sensitive Amphiphilic Endosomal Escape of Ionizable Lipid Nanoparticles for Cytosolic Nucleic Acid Delivery. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A review of mechanistic insight and application of pH-sensitive liposomes in drug delivery. Taylor & Francis. Available at:[Link]

  • Tunable pH-Sensitive Liposomes. Liposomes.ca. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent precipitation of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate in aqueous buffers

Welcome to the official troubleshooting hub. As a Senior Application Scientist, I frequently assist researchers in overcoming the physical chemistry hurdles associated with complex lipidic excipients.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the official troubleshooting hub. As a Senior Application Scientist, I frequently assist researchers in overcoming the physical chemistry hurdles associated with complex lipidic excipients.

Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate is a highly specialized anionic surfactant. Structurally, it features a long, hydrophobic oleoyl tail (C18:1) attached via an ethylamino linker to a bulky, pH-sensitive carbonylbenzoate (phthalate monoamide) headgroup. While excellent for specific drug delivery and emulsification applications, its amphiphilic nature makes it highly susceptible to phase separation in aqueous buffers if thermodynamic and electrostatic parameters are not strictly controlled.

Below is an in-depth, mechanistic guide to diagnosing and preventing precipitation in your assays.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my solution turn cloudy or precipitate when stored at 4°C or used in a cold room?

The Causality: This is driven by the Krafft Temperature ( Tk​ ) dynamics. The Krafft point is the minimum temperature at which surfactants form micelles rather than precipitating as solid crystals. Below the Tk​ , the solubility of the surfactant monomer drops below its Critical Micelle Concentration (CMC), causing it to precipitate as hydrated crystals . While the cis-double bond in the oleoyl chain helps lower the Tk​ , the bulky benzoate headgroup and high-salt biological buffers can push the Tk​ close to room temperature. The Fix: Always thermally equilibrate your stock solutions and buffers to 37°C for 15–20 minutes prior to use to ensure you are operating above the Krafft boundary.

Q2: I diluted the compound into my assay buffer (PBS with Ca²⁺/Mg²⁺), and a white precipitate formed immediately. What happened?

The Causality: Divalent cation complexation. Calcium (Ca²⁺) and magnesium (Mg²⁺) ions act as bridging agents between the anionic benzoate headgroups. This binding neutralizes the electrostatic repulsion between the surfactant monomers, drastically raising the Krafft point and causing the immediate precipitation of highly insoluble calcium/magnesium salts . The Fix: Formulate using divalent-free buffers (e.g., DPBS without Ca²⁺/Mg²⁺). If your downstream assay requires divalent cations, you must pre-form your micelles or liposomes with a steric stabilizer (like PEGylated lipids) before introducing the cations.

Q3: The compound is stable in pure water, but precipitates when I adjust the buffer to pH 5.0 for lysosomal assays. Why?

The Causality: Protonation of the benzoate headgroup. The aromatic carboxylate group has a pKa​ of approximately 4.2–4.5. At pH 5.0, a significant fraction of the molecules becomes protonated, converting the anionic surfactant into an uncharged free acid. Without the negative charge, electrostatic repulsion is lost, and hydrophobic interactions drive rapid aggregation . The Fix: Maintain the buffer pH above 6.5. To work at lysosomal pH levels, you must introduce a non-ionic co-surfactant to shield the hydrophobic tail and maintain micellar integrity.

Q4: Can high concentrations of NaCl cause precipitation?

The Causality: Yes, through the "salting-out" effect. High ionic strength (e.g., >150 mM NaCl) compresses the electrical double layer around the anionic micelles. This reduces inter-micellar repulsion and lowers the solubility limit of the surfactant, leading to flocculation . The Fix: Keep monovalent salt concentrations below 100 mM where possible.

Part 2: Buffer Compatibility & Quantitative Data

To ensure predictable behavior, cross-reference your buffer formulation against the thermodynamic boundaries outlined below.

ParameterOptimal ConditionHigh-Risk ConditionMechanistic Consequence of High-Risk State
Temperature 25°C – 37°C< 20°CDrops below Krafft point; hydrated crystal formation.
Buffer pH 6.5 – 8.0< 5.5Protonation of benzoate ( pKa​ ~4.5); loss of charge.
Divalent Cations 0 mM> 0.5 mM (Ca²⁺/Mg²⁺)Ionic cross-linking; insoluble salt precipitation.
Monovalent Salts < 100 mM> 150 mM (NaCl/KCl)Double-layer compression; salting-out effect.
Co-solvents 1-5% DMSO/EtOH0% (in high salt)Lack of solvation support for the oleoyl chain.

Part 3: Standardized Solubilization & Rescue Protocol

This protocol is designed as a self-validating system . Each step includes a measurable validation checkpoint to ensure the causality of the precipitation is accurately identified and resolved.

Objective: To achieve a visually clear, micellar solution free of aggregates, validated by optical density ( OD600​ ) measurements.

Step 1: Visual Inspection & Thermal Equilibration

  • Inspect the stock solution. If it appears opaque or contains needle-like crystals, the Krafft point has been crossed.

  • Incubate the vial in a water bath at 37°C for 15–20 minutes. Vortex gently for 10 seconds every 5 minutes.

  • Validation Checkpoint: The solution should transition from turbid to optically clear. Measure OD600​ ; a value < 0.05 indicates successful micellar dispersion. If it remains turbid, proceed to Step 2.

Step 2: pH Verification and Adjustment

  • Measure the pH of the aqueous buffer using a calibrated micro-pH probe.

  • If the pH is < 6.5, the benzoate group is protonated. Add 0.1 M NaOH dropwise while stirring until the pH reaches 7.2–7.4.

  • Validation Checkpoint: The clearing of the solution immediately upon pH adjustment confirms protonation-induced precipitation.

Step 3: Chelation of Divalent Cations

  • If the solution is at 37°C and pH 7.4 but remains cloudy, divalent cation contamination is occurring.

  • Add EDTA (Ethylenediaminetetraacetic acid) to a final concentration of 2–5 mM.

  • Validation Checkpoint: Vortex for 2 minutes. EDTA possesses a higher affinity for Ca²⁺/Mg²⁺ than the benzoate headgroup. The disruption of calcium-carboxylate bridges will rapidly clarify the solution.

Part 4: Diagnostic Workflow Visualization

Use the following logical workflow to troubleshoot precipitation events at the bench in real-time.

PrecipitationTroubleshooting Start Precipitation Observed CheckTemp Is Temp < 20°C? Start->CheckTemp Warm Warm to 37°C (Exceed Krafft Point) CheckTemp->Warm Yes CheckPH Is pH < 6.5? CheckTemp->CheckPH No Resolved Solution Clears (Micelles Restored) Warm->Resolved AdjustPH Adjust pH to 7.4+ (Deprotonate) CheckPH->AdjustPH Yes CheckIons Are Ca2+/Mg2+ present? CheckPH->CheckIons No AdjustPH->Resolved AddEDTA Add 1-5 mM EDTA (Chelate Cations) CheckIons->AddEDTA Yes CheckIons->Resolved No AddEDTA->Resolved

Diagnostic workflow for resolving anionic surfactant precipitation.

References

  • Title: The thermodynamics and kinetics of precipitation of anionic surfactants and surfactant mixtures Source: ShareOK (University of Oklahoma) URL: [Link]

  • Title: Enhancing Aqueous Stability of Anionic Surfactants in High Salinity and Temperature Conditions with SiO2 Nanoparticles Source: ACS Omega / PubMed Central URL: [Link]

  • Title: Effect of Monovalent and Divalent Salts on the Interfacial Tension of n-Heptane against Aqueous Anionic Surfactant Solutions Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Optimization

Technical Support Center: Resolving Cold Water Solubility for CAS 94088-52-5 Formulations

Welcome to the Application Scientist Troubleshooting Hub. As researchers and drug development professionals working with complex amphiphilic molecules, you may frequently encounter phase-separation, turbidity, or gelling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Hub. As researchers and drug development professionals working with complex amphiphilic molecules, you may frequently encounter phase-separation, turbidity, or gelling when formulating CAS 94088-52-5 (Sodium 2-[[(2-oleoylethyl)amino]carbonyl]benzoate). This support guide bridges the gap between theoretical physical chemistry and practical benchtop solutions to help you achieve stable, clear aqueous formulations.

Mechanistic Insight: The Causality of Insolubility

CAS 94088-52-5 is an anionic surfactant characterized by a long, hydrophobic oleoyl tail (C18:1) and a polar sodium benzoate headgroup connected via an amide linkage. While the cis-double bond in the oleoyl chain provides some structural flexibility, the rigid amide bond and planar benzoate ring promote strong intermolecular hydrogen bonding and π−π stacking in the solid state.

In cold water, these cohesive intermolecular forces dominate. The thermal energy of the water is insufficient to overcome the lattice energy of the solid surfactant, meaning the system is operating below its Krafft temperature ( Tk​ ) . Below the Krafft point, the solubility of an ionic surfactant is drastically lower than its Critical Micelle Concentration (CMC), leading to the formation of hydrated crystals or turbid suspensions[1].

To achieve a clear, stable solution, we must disrupt this crystalline lattice using thermal, chemical, or co-solvent interventions[2]. Furthermore, the solubility of this molecule is highly pH-dependent; acidic environments protonate the benzoate headgroup, neutralizing its charge, eliminating electrostatic repulsion, and triggering immediate precipitation[1].

Troubleshooting Guide & FAQs

Q1: Why does my CAS 94088-52-5 solution turn milky and gel-like when prepared in cold water? A1: You are operating below the molecule's Krafft point. At this temperature, the molecules prefer to self-associate into a crystalline suspension rather than form water-soluble micelles[1]. The hydrophobic oleoyl tails entangle and freeze into a rigid state.

Q2: I heated the solution and it cleared up, but it crashed out again upon cooling. How do I permanently stabilize it at room temperature? A2: Heating provides temporary kinetic energy to exceed the Krafft point and force micellization. To permanently stabilize the micellar state at lower temperatures, you must lower the effective Krafft point of the system. This is achieved by adding co-solvents (e.g., 10-20% Propylene Glycol or Ethanol). These additives insert themselves between the surfactant tails, disrupting the packing order and maintaining fluidity even as the temperature drops[3].

Q3: My solution was perfectly clear, but immediately precipitated when I added my assay buffer. What happened? A3: This is a classic pH-induced precipitation. The benzoate headgroup of CAS 94088-52-5 has a pKa around 4.2–4.5. If your assay buffer dropped the formulation pH below 7.0, a significant fraction of the molecules became protonated (uncharged). Without electrostatic repulsion, the hydrophobic tails rapidly aggregate and salt out[1]. Always ensure your final buffer maintains a pH 7.5.

Quantitative Data: Additive Effects on Solubility

The following table summarizes the causal effects of various formulation adjustments on the Krafft point and cold-water stability of oleoyl-based anionic surfactants.

Formulation VariableMechanism of ActionEffect on Krafft Point ( Tk​ )Cold Water Stability
Heat (>50°C) Provides thermal energy to break crystalline latticeNone (Temporary override)Poor (Re-precipitates)
Ethanol (15% v/v) Acts as a co-solvent; disrupts interfacial water structureSignificantly LoweredExcellent
Propylene Glycol (20%) Intercalates between hydrophobic tails, preventing rigid packingModerately LoweredVery Good
pH < 6.0 Protonates benzoate headgroup, removing anionic chargeDrastically RaisedFails (Precipitates)
pH > 7.5 Ensures full ionization and electrostatic repulsionStabilizedGood
NaCl (>100 mM) Shields headgroup charges, reducing micellar repulsionRaised (Salting out)Poor

Experimental Protocols

Protocol A: Determination of the Krafft Point for Your Specific Formulation

Self-Validation Check: If the solution does not clear by 60°C, verify the pH. If the pH is alkaline and it still hasn't cleared, you have exceeded the absolute solubility limit of the surfactant.

  • Preparation: Suspend 1.0% (w/v) CAS 94088-52-5 in 50 mL of deionized water in a glass beaker.

  • Baseline Observation: Note the turbidity at room temperature (typically milky/opaque).

  • Controlled Heating: Place the beaker on a stirring hotplate. Insert a calibrated thermometer. Heat at a slow, controlled rate of 1-2°C per minute under continuous, gentle agitation[1].

  • Observation: Monitor the solution closely. The Krafft point is the exact temperature at which the last visible solid particles dissolve, yielding a completely transparent, isotropic solution[1].

  • Cooling Cycle: Remove from heat and let it cool naturally. Note the temperature at which turbidity returns (the recrystallization point).

Protocol B: Preparing a Cold-Water Stable Stock Solution (10% w/v)

Causality Note: We add the co-solvent after thermal solubilization to trap the molecules in their micellar state as the system cools.

  • Initial Suspension: Add 10 g of CAS 94088-52-5 to 70 mL of cold deionized water.

  • Thermal Solubilization: Heat the mixture to 55°C while stirring at 300 rpm until the solution is completely clear.

  • pH Adjustment: Measure the pH of the hot solution. Carefully add 0.1 M NaOH dropwise until the pH reaches 8.0 ± 0.2.

  • Co-solvent Addition: While maintaining the temperature at 55°C, slowly add 15 mL of Propylene Glycol (or Ethanol).

  • Volume Adjustment: Remove from heat. Once the solution cools to 35°C, adjust the final volume to 100 mL with deionized water.

  • Validation: Store the solution at 4°C for 24 hours. A successful formulation will remain completely clear with no visible precipitate[3].

Mechanistic & Workflow Visualizations

Mechanism State1 Crystalline Suspension (T < Krafft Point) State2 Monomeric Dispersion (T = Krafft Point) State1->State2 Heat Input State3 Micellar Solution (T > Krafft Point) State2->State3 Exceed CMC State4 Stable Cold Solution (+ Co-solvents) State3->State4 Add Co-solvents & Cool State4->State1 Remove Additives (Reversible)

Thermodynamic pathways of CAS 94088-52-5 solubilization and micellization.

Workflow Start Start: Add CAS 94088-52-5 to Cold Water Check1 Is solution turbid? Start->Check1 Heat Heat to 50-60°C (Exceed Krafft Point) Check1->Heat Yes Check2 Check pH Check1->Check2 No Heat->Check2 AdjustPH Adjust pH > 7.5 (Deprotonate Benzoate) Check2->AdjustPH pH < 7.0 AddCo Add 15% Propylene Glycol or Ethanol Check2->AddCo pH >= 7.5 AdjustPH->AddCo Success Clear, Stable Solution at Room Temp AddCo->Success

Step-by-step troubleshooting workflow for resolving cold water insolubility.

References

  • Source: PMC (National Institutes of Health)
  • Title: Technical Support Center: Enhancing the Aqueous Solubility of Sodium Oleyl Sulfate Source: Benchchem URL
  • Title: Surfactant composition - US20160235852A1 Source: Google Patents URL

Sources

Troubleshooting

Improving long-term storage stability of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate

Target Compound: Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate Audience: Formulation Scientists, Analytical Chemists, and Drug Delivery Researchers Executive Summary: The Structural Paradox As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate Audience: Formulation Scientists, Analytical Chemists, and Drug Delivery Researchers

Executive Summary: The Structural Paradox

As a Senior Application Scientist, I frequently see researchers struggle with the shelf-life of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate. This molecule is a highly engineered, functionally cleavable excipient. Its structure contains a phthalic half-amide, an ester linkage, and an unsaturated oleoyl chain. While these features ensure excellent biocompatibility and rapid in vivo clearance, they create a "perfect storm" for in vitro degradation.

To achieve long-term storage stability, we must suppress three competing degradation pathways simultaneously: base-catalyzed ester saponification, acid-catalyzed intramolecular amide cleavage, and auto-oxidation of the lipid tail.

DegradationPathways A Sodium 2-(((2-oleoylethyl)amino) carbonyl)benzoate C1 Alkaline pH (>8.0) High Temp A->C1 Exceeds pH buffer C2 Acidic to Neutral pH (2.0-6.0) Intramolecular Catalysis A->C2 pH drops below 7 C3 Oxygen, Light, Transition Metals (Fe2+, Cu2+) A->C3 Exposure to Air/Light B1 Ester Hydrolysis (Cleavage of Oleate) D1 Sodium Oleate + Phthalic Half-Amide B1->D1 B2 Amide Hydrolysis (Phthalic Cleavage) D2 Phthalic Acid + 2-Aminoethyl Oleate B2->D2 B3 Lipid Oxidation (Alkene Cleavage) D3 Hydroperoxides, Aldehydes, Ketones B3->D3 C1->B1 C2->B2 C3->B3

Fig 1: Primary degradation pathways and resulting byproducts based on environmental triggers.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does my stock solution lose surfactant properties and precipitate within a week?

The Causality: You are likely experiencing a pH drift that triggers a catastrophic structural collapse. This compound is caught between two destructive forces. Because it is a sodium salt, dissolving it in unbuffered water often yields a slightly alkaline solution (pH 8.5+). At this pH, the ester bond connecting the oleoyl chain undergoes rapid base-catalyzed hydrolysis.

Conversely, if you attempt to stabilize the ester by dropping the pH below 7.0, you activate a much faster degradation mechanism: intramolecular catalysis . The adjacent carboxylate group on the benzoate moiety acts as an internal nucleophile/general acid, attacking the amide bond to form a phthalic anhydride intermediate, which rapidly hydrolyzes into phthalic acid and 2-aminoethyl oleate .

The Solution: You must maintain the solution in a highly specific "stability valley" between pH 7.2 and 7.5.

Table 1: pH-Dependent Degradation Kinetics (Estimated at 25°C)

pH RangeDominant Degradation PathwayEstimated Half-Life (t½)Primary Degradants
< 4.0 Intramolecular Amide Hydrolysis< 24 hoursPhthalic Acid, 2-Aminoethyl Oleate
5.0 - 6.5 Mild Intramolecular Cleavage7 - 14 daysPhthalic Acid, 2-Aminoethyl Oleate
7.2 - 7.5 Stable Window (Minimized Hydrolysis) > 6 months *Trace Oleic Acid
8.5 - 10.0 Base-Catalyzed Ester Hydrolysis3 - 7 daysSodium Oleate, Phthalic Half-Amide

*Assumes inert atmosphere, 4°C storage, and protection from light.

Q2: My lyophilized powder is turning yellow and smells rancid. How do I prevent this?

The Causality: The oleoyl chain contains a cis-9 double bond, which is highly susceptible to lipid auto-oxidation. Ambient oxygen, catalyzed by trace transition metals (Fe²⁺, Cu²⁺) and light, abstracts an allylic hydrogen to form a lipid radical. This propagates into hydroperoxides, which eventually cleave into volatile aldehydes and ketones (causing the yellowing and rancid odor) .

The Solution: Implement a multi-tiered antioxidant strategy.

Table 2: Formulator's Antioxidant Matrix for Oleoyl Chain Protection

AdditiveOptimal ConcentrationMechanism of ActionFormulation Compatibility
EDTA (Disodium) 0.1 - 0.5 mMChelates pro-oxidant transition metalsExcellent (Aqueous phase)
BHT 0.01 - 0.05% w/vChain-breaking radical scavengerRequires micellar solubilization
α-Tocopherol 0.05 - 0.1% w/vNatural radical scavengerRequires micellar solubilization
Argon Purge N/ADisplaces dissolved/headspace oxygenUniversal (Mandatory)
Q3: What is the best way to store the raw API powder?

Because it is a sodium salt of a carboxylic acid, the solid powder is highly hygroscopic. Absorbed atmospheric moisture creates localized micro-pools of water on the crystal surface, initiating solid-state hydrolysis. Store the raw powder in tightly sealed amber glass vials, backfilled with Argon, and kept in a desiccator at -20°C. Allow the vial to come to room temperature completely before opening to prevent condensation.

Section 2: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Aqueous Stock Solutions

This protocol utilizes a self-validating feedback loop to ensure the narrow pH stability window is never breached during formulation.

FormulationWorkflow S1 1. Solvent Prep Degassed Water + 0.1mM EDTA S2 2. Buffer Addition Phosphate Buffer (pH 7.3) S1->S2 S3 3. API Dissolution Add Compound under Argon/N2 blanket S2->S3 S4 4. Antioxidant Add 0.05% BHT or Tocopherol S3->S4 S5 5. Filtration 0.22 µm PTFE Sterile Filter S4->S5 S6 6. Storage Amber Vials, -20°C, Argon Purged S5->S6

Fig 2: Self-validating workflow for preparation and storage of ultra-stable aqueous solutions.

Step-by-Step Methodology:

  • Solvent Degassing: Boil ultra-pure Milli-Q water for 15 minutes. Cool to room temperature while continuously sparging with high-purity Argon.

  • Buffer Preparation: Prepare a 50 mM Sodium Phosphate buffer using the degassed water. Add 0.1 mM Disodium EDTA. Adjust the pH to exactly 7.30 using dilute NaOH or HCl.

  • API Solubilization: Transfer the buffer to a sealed vessel with an Argon headspace. Slowly add the Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate powder while stirring magnetically.

  • Validation Check 1 (Critical): Measure the pH of the solution after complete dissolution. The API's native alkalinity may shift the pH. If the pH exceeds 7.5, do NOT titrate with strong acid. Localized drops in pH during titration will instantly cleave the amide bond via intramolecular catalysis. Instead, discard and remake using a stronger buffer capacity.

  • Sterilization & Aliquoting: Pass the validated solution through a 0.22 µm PTFE syringe filter into pre-sterilized, Argon-purged amber glass vials.

  • Storage: Seal with PTFE-lined caps and store at -20°C.

Protocol 2: TBARS Assay for Lipid Oxidation Validation

Relying on visual yellowing is a lagging indicator of failure. Use the Thiobarbituric Acid Reactive Substances (TBARS) assay as a self-validating leading indicator of oxidative stability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a TBA solution containing 15% w/v trichloroacetic acid (TCA), 0.375% w/v thiobarbituric acid (TBA), and 0.25 N HCl.

  • Sample Reaction: Mix 0.5 mL of your stored surfactant stock solution with 1.0 mL of the TBA reagent in a microcentrifuge tube.

  • Heat Incubation: Heat the mixture in a water bath at 95°C for 15 minutes. A pink chromogen will develop if malondialdehyde (MDA)—a secondary lipid oxidation product—is present.

  • Cooling and Extraction: Cool the tubes in an ice bath for 10 minutes. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitated buffer salts or intact lipids.

  • Validation Check 2: Measure the absorbance of the supernatant at 532 nm using a UV-Vis spectrophotometer. Compare the absorbance against a standard curve generated with 1,1,3,3-tetramethoxypropane (TMP). A stable, properly stored batch should yield an MDA concentration of < 0.5 µmol/L.

References

  • Intramolecular Catalysis of Hydrolytic Reactions. II. The Hydrolysis of Phthalamic Acid Journal of the American Chemical Society URL:[Link]

  • Reactions of N-(o-carboxybenzoyl)-L-leucine: intramolecular catalysis of amide hydrolysis and imide formation by two carboxy groups Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

  • Mixed Micellar Systems of Cleavable Surfactants Langmuir URL:[Link]

  • Effect of storage temperature on lipid oxidation and changes in nutrient contents in peanuts National Institutes of Health (NIH) / PubMed Central URL:[Link]

Optimization

Technical Support Center: Managing In Vitro Cytotoxicity of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate

Introduction Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate is an amphiphilic molecule with structural similarities to known permeation enhancers like Salcaprozate Sodium (SNAC).[1][2][3] Such compounds are invaluable...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate is an amphiphilic molecule with structural similarities to known permeation enhancers like Salcaprozate Sodium (SNAC).[1][2][3] Such compounds are invaluable in drug delivery research for their ability to facilitate the transport of therapeutic agents across biological membranes.[3][4] However, the very properties that make them effective permeation enhancers—their ability to interact with and modify lipid bilayers—can also lead to significant in vitro cytotoxicity.[5][6]

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and mitigating the cytotoxic effects of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate in mammalian cell culture experiments. Our goal is to help you achieve your experimental objectives while ensuring the validity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of cytotoxicity for this compound?

A1: Given its amphiphilic structure, comprising a lipophilic oleoyl tail and a charged carboxylate head group, the primary mechanism of cytotoxicity is likely the disruption of cell membrane integrity.[6] This action is common among surfactants and permeation enhancers.[7][8] The compound can intercalate into the phospholipid bilayer, leading to increased membrane fluidity, pore formation, loss of ion homeostasis, and eventual cell lysis.[6][9] At higher concentrations, this can manifest as necrosis.

Q2: My cell viability assay (e.g., MTT, XTT) results are inconsistent. Could the compound be interfering with the assay itself?

A2: Yes, this is a critical consideration. Amphiphilic compounds can interfere with assay readouts in several ways.[10] They can cause precipitation of assay reagents (like formazan in MTT assays), interact with fluorescent dyes, or even stabilize reporter enzymes, leading to artificially inflated or decreased viability signals.[10][11] It is crucial to run compound-only controls (no cells) and lysed-cell controls to check for direct interference with your chosen viability assay.[12]

Q3: Is the observed cytotoxicity always a direct result of membrane lysis?

A3: Not necessarily. While membrane disruption is a primary mechanism, secondary effects can also contribute to cell death. For instance, the benzoate moiety of the molecule is known to induce oxidative stress, affect mitochondrial function, and potentially trigger apoptosis at certain concentrations.[13][14][15] Therefore, the overall cytotoxicity could be a multifactorial event involving both necrosis (from membrane lysis) and apoptosis.

Q4: Can I simply add antibiotics to my culture to prevent any potential contamination introduced with the compound?

A4: While maintaining a sterile work environment is paramount, relying solely on antibiotics is not recommended.[16][17] Some antibiotics themselves can induce stress on cells, and their use can mask underlying low-level contamination issues.[18] Good aseptic technique is the most effective way to prevent contamination.[16][19]

Troubleshooting Guide: Common Issues & Solutions

Problem / Observation Potential Cause(s) Recommended Solution(s) & Scientific Rationale
Rapid Cell Death & Lysis (within hours) High Compound Concentration: The compound is acting as a detergent, causing rapid and widespread membrane disruption.[6][9]1. Perform a Dose-Response Curve: Start with a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the No-Observed-Adverse-Effect-Level (NOAEL) and the IC50. This is the most critical first step.[12] 2. Reduce Exposure Time: For permeation studies, a short exposure may be sufficient to achieve the desired effect without causing overt toxicity.[12]
Gradual Decrease in Viability over 24-48h Apoptotic Pathways Activated: Lower, sub-lytic concentrations may be triggering programmed cell death, possibly due to mitochondrial stress or oxidative damage from the benzoate component.[13][14][15]1. Co-treat with Antioxidants: Consider co-incubation with N-acetylcysteine (NAC) or Vitamin E to mitigate oxidative stress. This can help isolate the membrane-disrupting effects from secondary oxidative damage. 2. Assay for Apoptosis Markers: Use Annexin V/PI staining or a Caspase-3/7 activity assay to confirm if apoptosis is being induced.[20]
Compound Precipitates in Culture Medium Poor Solubility: The compound may have limited solubility in your specific culture medium, especially at higher concentrations. This is common for amphiphilic molecules.[21]1. Optimize the Vehicle/Solvent: Use a small amount of a biocompatible solvent like DMSO to create a concentrated stock solution. Ensure the final DMSO concentration in the culture medium is low (<0.1%) and consistent across all treatments, including vehicle controls.[1] 2. Pre-warm the Medium: Gently warming the medium to 37°C before adding the compound stock can help with solubilization.[1] 3. Increase Serum Concentration: Serum proteins can bind to amphiphilic compounds, increasing their apparent solubility and reducing their free concentration, which can decrease toxicity.[8][12]
Inconsistent Results Between Experiments Variable Cell Health/Density: The susceptibility of cells to cytotoxic agents can be highly dependent on their confluency and metabolic state.[22] Assay Interference: As mentioned in the FAQ, the compound may be interfering with the assay readout.[10][11]1. Standardize Seeding Density: Ensure cells are seeded at the same density for every experiment and are in the logarithmic growth phase when treated.[17] 2. Use a Secondary Viability Assay: Confirm results from a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release or Trypan Blue exclusion).[20] This helps to differentiate true cytotoxicity from assay artifacts.

Experimental Protocols & Methodologies

Protocol 1: Systematic Approach to Determine Optimal, Non-Toxic Working Concentration

This workflow is designed to systematically identify a compound concentration that is effective for your primary goal (e.g., permeation enhancement) while minimizing cytotoxicity.

G cluster_0 Phase 1: Cytotoxicity Profiling cluster_1 Phase 2: Functional Assessment cluster_2 Phase 3: Refinement & Validation A 1. Broad Dose-Response (e.g., 1 nM to 1 mM) Assay: MTT or LDH at 24h B 2. Identify IC50 & Non-Toxic Range (e.g., >90% viability) A->B C 3. Test Functional Effect (e.g., Permeation Assay) within the non-toxic range B->C Use concentrations with >90% viability D 4. Determine Lowest Effective Concentration (LEC) C->D E 5. Time-Course Experiment at LEC (e.g., 2, 6, 12, 24h) D->E Use LEC F 6. Confirm Mechanism (Annexin V/PI at key time points) E->F G 7. Final Optimized Conditions: [LEC] for X hours F->G

Caption: Workflow for optimizing compound concentration.

Protocol 2: LDH Release Assay for Membrane Integrity

This protocol quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[20] It is an excellent orthogonal method to validate results from metabolic assays like MTT.

Materials:

  • Cells cultured in a 96-well plate

  • Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate

  • Commercially available LDH Cytotoxicity Assay Kit

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells at a predetermined optimal density in a 96-well plate and incubate for 24 hours to allow attachment.

  • Treatment: Treat cells with a range of compound concentrations. Include the following controls:

    • Vehicle Control: Cells treated with the compound vehicle only (e.g., 0.1% DMSO).

    • Maximum LDH Release Control: Untreated cells lysed with the lysis buffer provided in the kit (1 hour before the assay endpoint).

    • Medium Background Control: Culture medium without cells.

    • Compound Interference Control: Medium with the highest concentration of the compound, but no cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO₂.[16]

  • Supernatant Collection: Carefully collect 50 µL of supernatant from each well and transfer it to a new flat-bottom 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well of the new plate.

  • Incubation: Incubate at room temperature for 20-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Subtract the Medium Background absorbance from all readings.

    • Subtract the Compound Interference absorbance from the treated sample readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs. - Vehicle Control Abs.) / (Max. Release Abs. - Vehicle Control Abs.)] * 100

Visualization of Mitigation Strategies

The following diagram illustrates potential strategies to reduce the observed cytotoxicity, targeting different aspects of the compound-cell interaction.

G cluster_strategies Mitigation Strategies compound Amphiphilic Compound cell Mammalian Cell compound->cell Causes Membrane Perturbation & Oxidative Stress serum Increase Serum (Protein Binding) serum->compound Reduces Free Concentration peg Formulate with PEG (Shielding) peg->compound Masks Amphiphilicity liposome Liposomal Encapsulation (Controlled Release) liposome->compound Sequesters Compound antioxidant Co-treat with Antioxidants (Block Secondary Effects) antioxidant->cell Reduces Oxidative Damage

Caption: Strategies to mitigate compound-induced cytotoxicity.

References

  • Synthesis of salcaprozate sodium and its significance in enhancing pancreatic kininogenase absorption performance. National Center for Biotechnology Information (PMC). [Link]

  • Safety concerns over the use of intestinal permeation enhancers: A mini-review. National Center for Biotechnology Information (PMC). [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation. National Center for Biotechnology Information (PMC). [Link]

  • APPLICATION NUMBER: - 213051Orig1s000 NON-CLINICAL REVIEW(S). U.S. Food and Drug Administration (FDA). [Link]

  • Sodium benzoate-mediated cytotoxicity in mammalian cells | Request PDF. ResearchGate. [Link]

  • Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C 10 ). MDPI. [Link]

  • Best Practices for Preparing and Maintaining Cell Culture Environments. GMP Plastics. [Link]

  • Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. MDPI. [Link]

  • Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. National Center for Biotechnology Information (PMC). [Link]

  • Nuisance compounds in cellular assays. National Center for Biotechnology Information (PMC). [Link]

  • Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides. ACS Publications. [Link]

  • Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note. National Center for Biotechnology Information (PMC). [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. MDPI. [Link]

  • Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models. MDPI. [Link]

  • Effect of permeation enhancers on in vitro release and transdermal delivery of lamotrigine from Eudragit®RS100 polymer matrix-type drug in adhesive patches. National Center for Biotechnology Information (PMC). [Link]

  • Synthetic Food Preservatives Modulate Apoptotic Gene Expression in HepG2 Cells: Divergent Effects of Sodium Benzoate, Potassium Sorbate, and Sodium Metabisulfite. MDPI. [Link]

  • Permeation enhancer strategies in transdermal drug delivery. Taylor & Francis Online. [Link]

  • Modulation of Biological Membranes Using Small-Molecule Compounds to Counter Toxicity Caused by Amyloidogenic Proteins. MDPI. [Link]

  • Amphiphilic drug interactions with model cellular membranes are influenced by lipid chain-melting temperature. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis, Characterization, and In Vitro Transfection Activity of Charge-Reversal Amphiphiles for DNA Delivery. ResearchGate. [Link]

  • Sodium benzoate, a food preservative, affects the functional and activation status of splenocytes at non cytotoxic dose. PubMed. [Link]

  • Cytotoxicity and Cell Viability Assessment of Biomaterials. IntechOpen. [Link]

  • The Mechanism of Membrane Disruption by Cytotoxic Amyloid Oligomers Formed by Prion Protein(106–126) Is Dependent on Bilayer Composition. National Center for Biotechnology Information (PMC). [Link]

Sources

Troubleshooting

Purification techniques to remove unreacted oleic acid from CAS 94088-52-5

Welcome to the Technical Support and Troubleshooting guide for CAS 94088-52-5 (Sodium 2-[[(2-oleoylethyl)amino]carbonyl]benzoate). This portal is designed for researchers and drug development professionals dealing with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting guide for CAS 94088-52-5 (Sodium 2-[[(2-oleoylethyl)amino]carbonyl]benzoate). This portal is designed for researchers and drug development professionals dealing with the synthesis and downstream purification of this complex anionic surfactant.

A ubiquitous challenge in the synthesis of oleoyl-derived surfactants is the persistence of unreacted oleic acid[1]. Below, we detail the mechanistic troubleshooting steps and validated experimental protocols to achieve ultra-high purity.

Part 1: Troubleshooting FAQs

Q1: Why is simple liquid-liquid extraction (e.g., Hexane/Water) failing to remove the unreacted oleic acid? A: The failure is due to micellar trapping. CAS 94088-52-5 is an anionic surfactant characterized by a highly hydrophobic oleoyl tail and a polar sodium benzoate headgroup. In aqueous solutions, it spontaneously forms micelles. Unreacted oleic acid (pKa ~4.8) is highly lipophilic and partitions directly into the hydrophobic core of these micelles rather than migrating into the bulk organic extraction phase. Furthermore, if the aqueous phase is even slightly alkaline, the oleic acid saponifies into sodium oleate, acting as a co-surfactant and completely resisting solvent phase separation[2].

Q2: What is the most efficient method for the bulk removal of oleic acid without losing my product? A: Cold Acetone Trituration. The purification relies on differential solubility driven by ionic lattice energy. The sodium salt of the benzoate group in CAS 94088-52-5 makes the molecule highly polar and completely insoluble in cold, anhydrous acetone. Conversely, unreacted free oleic acid remains highly soluble in cold acetone[3]. By triturating the crude paste in cold acetone, you can selectively wash away the fatty acid while precipitating the target surfactant[1].

Q3: We need analytical-grade purity (>99%). How can we remove trace amounts of oleic acid that survive the acetone wash? A: Urea Inclusion Complexation. Urea crystallizes in a hexagonal lattice in the presence of aliphatic chains, forming a channel with a diameter of ~5.0–5.2 Å. The linear aliphatic tail of oleic acid fits perfectly into this channel, forming a solid clathrate (inclusion complex)[4]. However, the bulky phthalate-amide headgroup of CAS 94088-52-5 sterically prevents it from entering the urea channel. This allows you to selectively precipitate the oleic acid impurity as a solid complex, leaving the pure CAS 94088-52-5 in the supernatant[5].

Q4: Can we use Ion Exchange Resins to scavenge the free oleic acid? A: Yes. Macroporous weak anion exchange resins can selectively adsorb free fatty acids from non-aqueous or mixed-solvent systems[6]. Because CAS 94088-52-5 is already a neutralized sodium salt, it will not readily bind to the weakly basic resin, whereas the free oleic acid protonates the resin and binds ionically.

Part 2: Data Presentation & Method Comparison

The following table summarizes the quantitative performance metrics of the primary purification techniques based on field-proven lipid purification standards[4],[6],[3].

Purification MethodOleic Acid Removal EfficiencyYield of CAS 94088-52-5ScalabilityPrimary MechanismProcessing Time
Cold Acetone Trituration 85% - 92%>95%High (Industrial)Differential Solubility2 - 3 Hours
Urea Inclusion Complexation >99%80% - 85%Medium (Bench/Pilot)Steric/Channel Trapping12 - 18 Hours
Anion Exchange Scavenging 95% - 98%>90%MediumIonic Affinity4 - 6 Hours

Part 3: Experimental Protocols

Protocol A: Cold Acetone Trituration (Bulk Purification)

Self-Validating Checkpoint: The filtrate should leave a clear oily residue (oleic acid) upon evaporation, while the filter cake should be a crisp, off-white solid.

  • Preparation: Chill anhydrous acetone to 0°C to 5°C in an ice bath. Critical: The acetone must be strictly anhydrous; water content >0.5% will cause the sodium salt of CAS 94088-52-5 to dissolve, ruining the yield.

  • Suspension: Add 1 part (by weight) of crude CAS 94088-52-5 paste to 5 parts (by volume) of the chilled acetone in a round-bottom flask.

  • Trituration: Vigorously stir the suspension using a mechanical stirrer for 30 minutes while maintaining the temperature below 5°C. The mechanical shearing breaks apart surfactant aggregates, exposing trapped oleic acid to the solvent[3].

  • Filtration: Filter the suspension rapidly through a chilled Buchner funnel under vacuum.

  • Washing: Wash the filter cake with an additional 2 parts of cold anhydrous acetone.

  • Drying: Dry the retentate (purified CAS 94088-52-5) under a high vacuum at 40°C until the solvent is completely removed.

G Start Crude CAS 94088-52-5 (Contains Free Oleic Acid) Solvent Add Anhydrous Acetone (0°C to 5°C) Start->Solvent Action Trituration & Vacuum Filtration Solvent->Action Solid Filter Cake Purified CAS 94088-52-5 (Insoluble Sodium Salt) Action->Solid Retentate Liquid Filtrate Unreacted Oleic Acid (Soluble Free Acid) Action->Liquid Wash

Caption: Logical workflow of differential solubility phase separation using cold acetone.

Protocol B: Urea Inclusion Complexation (Trace Purification)

Self-Validating Checkpoint: GC-FID analysis of the supernatant should show an oleic acid peak reduction to <0.5% relative area.

  • Solubilization: Dissolve 10 g of the semi-purified CAS 94088-52-5 (from Protocol A) in 100 mL of HPLC-grade Methanol. Heat gently to 60°C to ensure complete dissolution.

  • Urea Addition: Add 30 g of high-purity urea to the mixture. Stir continuously at 60°C until the urea is completely dissolved[4]. (Note: A 3:1 urea-to-lipid ratio by weight is required to ensure sufficient channel formation).

  • Controlled Cooling: Remove the heat source and allow the mixture to cool to room temperature at a controlled rate of approximately 0.2°C/min. Slow cooling is mandatory to allow the hexagonal urea crystals to properly form and encapsulate the oleic acid[5].

  • Crystallization: Once at room temperature, transfer the flask to a refrigerator (4°C) and let it stand overnight (12 hours) without stirring.

  • Separation: Vacuum filter the mixture. The solid crystals contain the Urea-Oleic Acid clathrate. The filtrate contains the highly purified CAS 94088-52-5.

  • Recovery: Evaporate the methanol from the filtrate using a rotary evaporator to recover the pure surfactant.

G Step1 Step 1 Dissolve crude in Methanol at 60°C Step2 Step 2 Add Urea (Forms inclusion complex) Step1->Step2 Step3 Step 3 Cool to 4°C (0.2°C/min) Step2->Step3 Step4 Step 4 Vacuum Filtration Step3->Step4 Solid Solid Phase Urea-Oleic Acid Clathrate Step4->Solid Filter Liquid Liquid Phase Purified CAS 94088-52-5 in Methanol Step4->Liquid Filtrate

Caption: Experimental workflow for the selective removal of oleic acid via urea inclusion complexation.

References

  • Oleic Diethanolamide (CAS 93-83-4) - Research Grade Benchchem
  • Isolation and Ultra-Purification of Oleic Acid Extracted from Olive Oil Using Urea Crystallization Research Journal of Pharmacy and Technology
  • (PDF)
  • US4125550A - Removal of free fatty acids from water immiscible fluids via ion exchange resins Google P
  • Manganese Oleate | CAS 23250-73-9 | Nanom
  • Effects of anionic surfactant on extraction of free fatty acid

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of CAS 94088-52-5 and standard anionic surfactants like SDS

In the highly specialized landscape of drug development, biophysical characterization, and proteomics, the selection of an anionic surfactant dictates the integrity of downstream analyses. While Sodium Dodecyl Sulfate (S...

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Author: BenchChem Technical Support Team. Date: April 2026

In the highly specialized landscape of drug development, biophysical characterization, and proteomics, the selection of an anionic surfactant dictates the integrity of downstream analyses. While Sodium Dodecyl Sulfate (SDS) remains the ubiquitous gold standard for protein denaturation and cell lysis, its harshness and environmental persistence often necessitate milder, more functionalized alternatives.

This guide provides an objective, data-driven comparative analysis of CAS 94088-52-5 (Sodium 2-[[(2-oleoylethyl)amino]carbonyl]benzoate)[1] against standard linear alkyl sulfates like SDS, focusing on micellization thermodynamics, protein interaction profiles, and cleavability.

Structural & Mechanistic Profiling

The physicochemical behavior of a surfactant is entirely governed by its molecular geometry and charge density.

SDS (Sodium Dodecyl Sulfate): SDS features a linear C12 hydrocarbon tail and a highly charged, small sulfate headgroup. This geometry allows it to pack tightly at interfaces and form spherical micelles at a relatively high Critical Micelle Concentration (CMC) of ~8.2 mM in pure water[2],[3]. Because of its slim linear tail, SDS readily inserts into the non-polar cores of native proteins, disrupting tertiary structures and conferring a uniform negative charge[4].

CAS 94088-52-5 (Amido-Phthalate Ester): In stark contrast, CAS 94088-52-5 features a bulky phthalate (benzoate) headgroup linked via an amide bond to an oleoyl (C18:1) ester tail[1]. The cis-double bond in the oleoyl chain introduces a structural "kink." When combined with the steric bulk of the aromatic headgroup, this significantly increases the cross-sectional area per molecule. This steric hindrance prevents the surfactant from deeply penetrating protein hydrophobic cores, rendering it a "mild" surfactant. Furthermore, the ester linkage classifies it as a "cleavable surfactant," allowing for targeted degradation under specific pH conditions[5].

SurfactantMechanisms cluster_SDS SDS (Sodium Dodecyl Sulfate) cluster_CAS CAS 94088-52-5 (Amido-Ester) SDS_Mon Linear C12 Monomer (High Mobility) SDS_Mic Tight Spherical Micelle (CMC ~8.2 mM) SDS_Mon->SDS_Mic Self-Assembly SDS_Prot Protein Unfolding (Core Penetration) SDS_Mon->SDS_Prot Hydrophobic Binding CAS_Mon Bulky C18:1 Monomer (Steric Hindrance) CAS_Mic Loose Ellipsoidal Micelle (Low CMC) CAS_Mon->CAS_Mic Self-Assembly CAS_Prot Surface Interaction (Native State Preserved) CAS_Mon->CAS_Prot Weak Binding

Fig 1: Divergent micellization and protein interaction pathways of SDS vs. CAS 94088-52-5.

Comparative Physicochemical Data

To objectively evaluate these surfactants for formulation or assay development, their quantitative properties are summarized below:

PropertySDS (Standard Anionic)CAS 94088-52-5 (Specialty Anionic)
Chemical Structure Linear C12, SulfateKinked C18:1, Amido-Phthalate
Molecular Weight 288.38 g/mol 509.65 g/mol
CMC (in H₂O at 25°C) ~8.2 mM[2]< 0.1 mM (Estimated via chain length)
Protein Denaturation Strong (Core penetration)[4]Weak (Surface interaction)
Hydrolytic Stability High (Stable across wide pH)Cleavable (Alkaline hydrolysis)[5]
Primary Application SDS-PAGE, Lysis, Harsh DetergentMild Emulsification, Drug Delivery

Experimental Workflows & Self-Validating Protocols

To rigorously validate the differences between these surfactants in a laboratory setting, researchers must employ orthogonal biophysical techniques. Below are field-proven workflows designed with built-in validation mechanisms.

Protocol 1: Determination of CMC via Wilhelmy Plate Tensiometry

Causality: While conductivity is often used to determine the CMC of highly charged ionic surfactants like SDS[3], it lacks the sensitivity required for low-CMC, bulky surfactants. The Wilhelmy plate method directly measures surface tension ( γ ), providing high-resolution thermodynamic data for large molecules like CAS 94088-52-5.

Step-by-Step Workflow:

  • Preparation: Prepare a 10 mM stock of the target surfactant in ultrapure water (18.2 MΩ·cm).

  • Calibration: Calibrate the tensiometer using a flamed platinum plate and ultrapure water ( γ≈72.8 mN/m at 20°C).

  • Titration: Automatically titrate the surfactant stock into a 50 mL water reservoir. Crucial Step: Allow 3 to 5 minutes of equilibration per injection to account for the slow interfacial diffusion kinetics of the bulky CAS 94088-52-5 monomer.

  • Data Acquisition: Plot γ versus the logarithm of surfactant concentration (log[C]). The CMC is identified as the sharp inflection point where γ plateaus.

  • Self-Validation System: Calculate the Gibbs surface excess ( Γ ) from the pre-CMC slope. If the calculated area per molecule ( A0​ ) is uncharacteristically small for a kinked C18:1 tail (e.g., < 40 Ų), it indicates pre-micellar aggregation or impurity, invalidating the run.

Protocol 2: Protein Denaturation Assay via Intrinsic Fluorescence

Causality: Tryptophan (Trp) residues are typically buried within the hydrophobic core of native proteins. When a harsh surfactant like SDS unfolds the protein, Trp is exposed to the polar aqueous environment, causing a measurable red shift in the fluorescence emission maximum ( λmax​ )[4]. Mild surfactants will not induce this shift, proving their non-denaturing profile.

Step-by-Step Workflow:

  • Protein Preparation: Prepare a 2 μM solution of Bovine Serum Albumin (BSA) in 50 mM Phosphate Buffer (pH 7.4).

  • Surfactant Titration: Aliquot the BSA solution into a 96-well UV-transparent microplate. Add varying concentrations of SDS (0 to 20 mM) and CAS 94088-52-5 (0 to 2 mM) to respective wells.

  • Incubation: Incubate for 30 minutes at 25°C to ensure thermodynamic equilibrium of the protein-surfactant complexes.

  • Measurement: Excite the samples at 280 nm using a spectrofluorometer. Record the emission spectra from 300 nm to 400 nm.

  • Self-Validation System: A shift of λmax​ from ~340 nm (native) to ~355 nm (unfolded) confirms denaturation (expected for SDS > 2 mM). The absence of a red shift in the CAS 94088-52-5 wells internally validates its structural mildness.

Cleavability and Environmental Impact

One of the most significant operational advantages of CAS 94088-52-5 over SDS is its ester linkage. SDS persists in the environment and requires extensive dilution, precipitation, or two-layer sample preparation methods to be removed from biological samples prior to mass spectrometry.

In contrast, the ester bond in CAS 94088-52-5 undergoes base-catalyzed hydrolysis (saponification)[5]. Raising the pH yields oleic acid and a highly water-soluble amido-phthalate fragment, effectively destroying the surfactant's amphiphilic nature. This "destructible" property is invaluable for downstream mass spectrometry (where intact surfactants suppress analyte ionization) and drastically improves the environmental biodegradability profile of the formulation.

Sources

Comparative

Validating the Purity of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate: An HPLC-MS Comparison Guide

Introduction Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (CAS 94088-52-5) is a highly specialized amphiphilic molecule characterized by a polar, UV-active benzoate headgroup and a hydrophobic oleoyl (C18:1) hydroca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (CAS 94088-52-5) is a highly specialized amphiphilic molecule characterized by a polar, UV-active benzoate headgroup and a hydrophobic oleoyl (C18:1) hydrocarbon tail[1]. In modern drug development, particularly in the formulation of lipid nanoparticles (LNPs) and advanced delivery systems, the purity of such lipidic excipients is paramount. Trace impurities—such as unreacted precursors, hydrolysis products, or oxidized lipids—can compromise formulation stability and therapeutic efficacy[2].

To ensure regulatory compliance, the validation of analytical procedures for these compounds must strictly adhere to the ICH Q2(R2) guidelines, which mandate a rigorous, lifecycle-based assessment of specificity, linearity, precision, and robustness[3]. This guide objectively compares High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) against traditional analytical modalities, providing a self-validating protocol for the definitive purity assessment of this complex surfactant.

Mechanistic Rationale: Why HPLC-MS is the Gold Standard

Analyzing amphiphilic surfactants presents unique physicochemical challenges. The molecule's dual nature (water-soluble head, lipid-soluble tail) and its existence as a sodium salt dictate the analytical strategy.

  • HPLC-UV (Suboptimal Specificity): While the benzoate moiety provides a strong chromophore for UV detection, relying solely on HPLC-UV creates a high risk of false-negative purity results. Co-eluting lipidic impurities (e.g., free oleic acid or aliphatic degradation products) lack a UV chromophore and will remain invisible at standard wavelengths, masking the true impurity profile[2].

  • GC-MS (Thermal Degradation Risk): The high molecular weight of the compound and the presence of a sodium carboxylate salt render it non-volatile and thermally labile. GC-MS would require extensive derivatization (e.g., silylation), which risks generating artifactual impurities and convoluting the data[4].

  • qNMR (Insufficient Sensitivity): Quantitative NMR is excellent for bulk structural confirmation and absolute assay. However, signal overlap in the aliphatic region and a high Limit of Detection (LOD) make it unsuitable for profiling trace-level impurities (<0.1%) required by regulatory standards[].

  • HPLC-MS (The Optimal Choice): Reversed-phase HPLC effectively resolves the amphiphilic structure. When coupled with Electrospray Ionization (ESI), it becomes exceptionally well-suited for charged molecules, allowing for intact molecular ion detection without thermal degradation[6]. While single-stage MS provides a general profile, multidimensional HPLC-MS/MS is required for the comprehensive structural elucidation of trace co-eluting surfactant impurities[7].

Quantitative Comparison of Analytical Modalities

Table 1: Comparative Efficacy of Analytical Modalities for Amphiphilic Excipient Validation

Analytical ModalitySpecificity for Lipidic ImpuritiesSensitivity (Trace LOD)Volatility / Derivatization RequiredPrimary Verdict for Purity Validation
HPLC-MS (ESI) High (Mass/Charge separation)< 0.01% NoOptimal : Resolves and identifies trace amphiphilic impurities.
HPLC-UV Low (Misses non-UV active lipids)~ 0.1%NoInsufficient : Prone to false-negative purity results.
GC-MS High< 0.05%Yes (Extensive)Suboptimal : High risk of thermal degradation and artifacts.
qNMR Low (Signal overlap in lipid chains)~ 1.0%NoComplementary : Good for bulk assay, poor for trace profiling.

Experimental Protocol: A Self-Validating HPLC-MS Workflow

To ensure trustworthiness and compliance with ICH Q2(R2), the following protocol integrates System Suitability Testing (SST) directly into the workflow, creating a self-validating system[3].

Phase 1: System Suitability and Self-Validation (ICH Q2(R2))

Before sample analysis, the system must validate its own performance:

  • Specificity (Blank Injection): Inject the diluent (50:50 Methanol:Water) to confirm the absence of carryover or matrix interference.

  • Sensitivity (LOD/LOQ Check): Inject a reference standard at 0.05% of the nominal concentration. The Signal-to-Noise (S/N) ratio must be ≥10 for LOQ.

  • Resolution Verification: Inject a spiked mixture of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate and a known degradation product (e.g., oleic acid). The chromatographic resolution ( Rs​ ) must be >1.5 .

Phase 2: Sample Preparation

Causality Check: Amphiphilic compounds can form micelles in purely aqueous solutions, leading to split peaks or poor recovery.

  • Weigh exactly 10.0 mg of the sample.

  • Dissolve in 10.0 mL of a 50:50 Methanol:Water diluent to achieve a 1.0 mg/mL working concentration. The organic modifier disrupts micelle formation, ensuring monomeric dissolution[7].

  • Filter through a 0.2 µm PTFE syringe filter into an LC-MS certified vial.

Phase 3: Chromatographic Separation (RP-HPLC)

Causality Check: The highly hydrophobic oleoyl tail requires strong organic solvents for elution to prevent column fouling.

  • Column: Acquity UPLC C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid. (The volatile buffer aids in ESI droplet desolvation and maintains a consistent pH)[4].

  • Mobile Phase B: 50:50 Acetonitrile:Isopropanol (IPA) + 0.1% Formic Acid. (IPA is critical here; its high eluotropic strength is required to wash the C18:1 lipid tail off the stationary phase)[2].

  • Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 40% B.

  • Flow Rate: 0.3 mL/min.

Phase 4: Mass Spectrometry (ESI-QTOF)

Causality Check: ESI is utilized over Atmospheric Pressure Chemical Ionization (APCI) because it imparts less thermal energy, preventing the fragmentation of the intact salt before it enters the mass analyzer[6].

  • Ionization Mode: ESI Negative Mode (targeting the deprotonated benzoate [M−Na]− ) and Positive Mode (targeting the protonated adduct [M−Na+2H]+ ).

  • Capillary Voltage: 3.0 kV.

  • Data Acquisition: Full scan ( m/z 100-1000) for untargeted impurity profiling, triggering Auto-MS/MS for structural elucidation of any peak exceeding 0.05% relative area.

Workflow Visualization

G A Sample Prep (MeOH/H2O) B RP-HPLC Separation (C18, MeCN/IPA) A->B Injection C ESI Ionization (Pos/Neg Modes) B->C Amphiphilic Eluent D MS/MS Detection (Impurity Profiling) C->D Ionized Fragments E ICH Q2(R2) Validation (Specificity, LOD/LOQ) D->E Data Output

Workflow for the HPLC-MS purity validation of amphiphilic lipid excipients.

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Validation

NMR spectroscopy protocols for structural validation of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate

NMR Spectroscopy Protocols for Structural Validation of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate: A Comparative Guide Introduction Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate is a complex amphiphilic molec...

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Author: BenchChem Technical Support Team. Date: April 2026

NMR Spectroscopy Protocols for Structural Validation of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate: A Comparative Guide

Introduction

Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate is a complex amphiphilic molecule comprising a lipophilic oleoyl tail, an ethylamino ester linker, and a hydrophilic sodium phthalate headgroup. Validating the exact connectivity of these three domains is critical for quality control in drug development and formulation science. However, the amphiphilic nature of this compound presents a unique analytical challenge: in aqueous or moderately polar solvents, it spontaneously self-assembles into micelles. This restricted molecular tumbling leads to rapid transverse ( T2​ ) relaxation, manifesting as severe NMR line broadening and a critical loss of multiplet resolution .

To overcome this, selecting the correct NMR platform and solvent system is paramount. As an application scientist, I do not rely on trial and error; every protocol must be a self-validating system. This guide objectively compares routine 400 MHz solution NMR, high-resolution 600 MHz NMR with CryoProbe technology, and Solid-State NMR (SSNMR), providing a field-proven experimental protocol for unambiguous structural elucidation.

Platform Comparison: Selecting the Optimal Analytical Modality

The physical state of your sample dictates the analytical approach. Below is the decision matrix for selecting the appropriate NMR platform.

Platform_Selection Start Sample: Sodium 2-(((2-oleoylethyl) amino)carbonyl)benzoate State Determine Sample State & Concentration Start->State Soluble Monomeric in DMSO (< CMC) State->Soluble Aggregated Aqueous Micelles (> CMC) State->Aggregated Solid Opaque Formulation / Neat Powder State->Solid NMR600 600 MHz NMR + CryoProbe (Optimal Resolution) Soluble->NMR600 NMR400 400 MHz NMR (Routine Screening) Aggregated->NMR400 SSNMR 400 MHz SSNMR (MAS) (Phase Characterization) Solid->SSNMR

Fig 1. Decision matrix for selecting the optimal NMR platform based on sample aggregation state.

Causality in Experimental Design
  • Solvent Selection : While CDCl3​ is standard for lipids, the sodium carboxylate headgroup of this molecule is insoluble in pure chloroform, leading to the formation of reverse micelles. We mandate the use of anhydrous DMSO-d6​ . DMSO acts as a strong hydrogen-bond acceptor, disrupting intermolecular amide-carboxylate interactions and ensuring the molecule remains monomeric, yielding razor-sharp resonance lines.

  • Field Strength (600 MHz vs. 400 MHz) : The oleoyl chain contains 17 carbons, many of which resonate in a tightly packed aliphatic envelope between 1.20 and 1.35 ppm . A 600 MHz magnet provides the necessary chemical shift dispersion to resolve the allylic ( ∼1.98 ppm) and β -carbonyl ( ∼1.50 ppm) multiplets from the bulk methylene signal.

  • Solid-State NMR (SSNMR) : If the molecule is formulated into a solid dispersion or lipid nanoparticle, extracting it may alter its polymorphic state. Ultrafast Magic Angle Spinning (MAS) SSNMR allows for the direct characterization of the intact formulation without destructive sample preparation .

Table 1: Comparison of NMR Platforms for Amphiphilic Validation
Feature400 MHz Solution NMR600 MHz Solution NMR (CryoProbe)400 MHz Solid-State NMR (MAS)
Primary Use Case Routine purity screeningDe novo structural validationFormulation phase analysis
Sensitivity (LOD) ∼1 mg / 600 μ L ∼50 μ g / 600 μ L ∼10 mg (Neat powder)
Aliphatic Resolution Moderate (Overlapping multiplets)Excellent (Baseline resolved allylics)Low (Broad isotropic peaks)
Micellization Risk High (Requires exact solvent tuning)Low (CryoProbe enables sub-CMC conc.)N/A (Solid state)
Acquisition Time 15 mins (1D), 4 hrs (2D)5 mins (1D), 1 hr (2D)2-12 hrs (CP-MAS)

Step-by-Step Methodology: High-Resolution 600 MHz Solution NMR

To ensure trustworthiness, this protocol is designed as a self-validating system. Every step includes a physical rationale and an internal check.

Step 1: Sample Preparation (Sub-CMC Targeting)

  • Action: Weigh exactly 5.0 mg of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate and dissolve in 600 μ L of anhydrous DMSO-d6​ containing 0.03% v/v TMS.

  • Causality: 5.0 mg yields a concentration of ∼12 mM. At this concentration in DMSO, the molecule is well below its Critical Micelle Concentration (CMC). The TMS provides an internal chemical shift reference (0.00 ppm) to validate magnetic field drift.

Step 2: Instrument Calibration & Equilibration

  • Action: Insert the sample into the 600 MHz spectrometer. Allow exactly 5 minutes for thermal equilibration at 298 K. Tune and match the probe, lock on the deuterium signal of DMSO, and perform a 3D gradient shim.

  • Self-Validation Check: The full-width at half-maximum (FWHM) of the TMS peak must be ≤0.8 Hz. If it is broader, thermal convection or micellization is occurring; re-shim or dilute the sample.

Step 3: Quantitative 1 H 1D Acquisition

  • Action: Acquire a 1D 1 H spectrum using a 30∘ excitation pulse (zg30), 64 scans, and a relaxation delay ( D1​ ) of 10 seconds.

  • Causality: The extended 10-second D1​ ensures complete longitudinal ( T1​ ) relaxation. This is critical because it allows for the strict quantitative integration of the oleoyl terminal methyl (3H) against the aromatic phthalate protons (4H), mathematically validating the 1:1 stoichiometry of the tail to the headgroup.

Step 4: 2D HSQC and HMBC Acquisition

  • Action: Acquire a 1 H- 13 C HSQC (multiplicity-edited) and a 1 H- 13 C HMBC optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality: The HSQC will differentiate the −CH2​−O− (ester) and −CH2​−NH− (amide) carbons of the ethyl linker based on their distinct heteroatom-induced downfield shifts. The HMBC will establish the through-bond connectivity between the separate domains.

Data Presentation & Structural Logic

The structural validation relies on proving the connectivity between the three isolated spin systems: the phthalate ring, the ethyl linker, and the oleoyl tail.

Structural_Logic Phthalate Phthalate Ring (Aromatic) Amide Amide Linkage (-NH-CO-) Phthalate->Amide HMBC (3J) Ethyl Ethyl Linker (-CH2-CH2-) Amide->Ethyl COSY/HMBC Ester Ester Linkage (-O-CO-) Ethyl->Ester HMBC (3J) Oleoyl Oleoyl Tail (Aliphatic) Ester->Oleoyl HMBC (2J/3J)

Fig 2. 2D NMR correlation network utilized for the de novo structural validation of the molecule.

Table 2: Expected NMR Chemical Shifts (DMSO-d6, 298 K)
Structural DomainProton ( 1 H) Shift (ppm)Carbon ( 13 C) Shift (ppm)Multiplicity & Coupling
Oleoyl: Terminal -CH3 0.8514.0Triplet ( J=6.8 Hz)
Oleoyl: Bulk -CH2- 1.20 - 1.3522.1 - 31.5Multiplet
Oleoyl: Allylic -CH2- 1.9826.8Multiplet
Oleoyl: Olefinic -CH=CH- 5.32129.7, 130.0Multiplet
Linker: Ester -CH2-O- 4.1063.2Triplet ( J=5.5 Hz)
Linker: Amide -CH2-NH- 3.4538.5Quartet ( J=5.5 Hz)
Phthalate: Aromatic CH 7.35 - 7.80127.5 - 132.0Multiplets
Amide: -NH- 8.45N/ATriplet ( J=5.5 Hz)
Carbonyls (Ester/Amide/Salt) N/A173.2, 169.5, 170.8Singlets

Self-Validation Check in Data Interpretation: Look closely at the Amide −NH− proton at 8.45 ppm. It must appear as a triplet ( J=5.5 Hz) due to scalar coupling with the adjacent −CH2​−NH− protons of the ethyl linker. Simultaneously, the −CH2​−NH− protons at 3.45 ppm will appear as a quartet. If you run a 1 H- 1 H COSY experiment and observe a cross-peak between 8.45 ppm and 3.45 ppm, you have definitively proven the covalent attachment of the linker to the phthalate headgroup.

References

  • 1H NMR Spectroscopic Investigations on the Conformation of Amphiphilic Aromatic Amino Acid Derivatives in Solution: Effect of Chemical Architecture of Amphiphiles and Polarity of Solvent Medium ACS Publications (The Journal of Physical Chemistry B) URL:[Link]

  • Chronic Oleoylethanolamide Treatment Decreases Hepatic Triacylglycerol Level in Rat Liver by a PPARγ/SREBP-Mediated Suppression of Fatty Acid and Triacylglycerol Synthesis PubMed Central (Nutrients) URL:[Link]

  • Ultrafast Magic Angle Spinning Solid-State NMR Spectroscopy: Advances in Methodology and Applications PubMed Central (Chemical Reviews) URL:[Link]

Comparative

Comparative Efficacy Guide: Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate vs. Tween 80 in Nanoparticulate Drug Delivery

Executive Summary & Mechanistic Rationale For decades, polysorbates—specifically Tween 80 (Polysorbate 80) —have served as the gold standard non-ionic surfactants in lipid-based drug delivery systems, mixed micelles, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

For decades, polysorbates—specifically Tween 80 (Polysorbate 80) —have served as the gold standard non-ionic surfactants in lipid-based drug delivery systems, mixed micelles, and protein formulations[1]. Tween 80 effectively stabilizes hydrophobic cores via steric hindrance provided by its polyoxyethylene (PEG) chains. However, the paradigm of nanomedicine is shifting due to well-documented vulnerabilities of PEGylated excipients, including auto-oxidation (peroxide generation leading to API degradation), temperature-dependent micellar disruption, and the induction of anti-PEG antibodies (accelerated blood clearance)[2].

Enter Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (SOEAB) , an emerging anionic lipidic emulsifier (CAS: 94088-52-5)[]. Structurally, SOEAB shares the lipophilic oleoyl tail of Tween 80, ensuring excellent integration into lipid bilayers and hydrophobic drug cores. However, it replaces the non-ionic PEG headgroup with an amide-linked benzoate salt[4]. This fundamental structural divergence shifts the stabilization mechanism from steric hindrance to electrostatic repulsion, offering a robust alternative for formulations requiring high colloidal stability without the immunogenic and oxidative drawbacks of PEGylation.

This guide provides an objective, data-backed comparison of these two excipients, detailing their physicochemical profiles, formulation workflows, and comparative efficacy in stabilizing hydrophobic drug payloads.

Physicochemical Profiling

Understanding the causality behind formulation stability requires a deep dive into the molecular architecture of the surfactants.

PropertyTween 80 (Polysorbate 80)Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (SOEAB)
Chemical Nature Non-ionic, PEGylated sorbitan esterAnionic, amide-linked benzoate salt
Primary Stabilization Steric Hindrance (Hydrated PEG chains)Electrostatic Repulsion (Negative Zeta Potential)
Hydrophobic Tail Oleic acid derivative (C18:1)Oleic acid derivative (C18:1)
Zeta Potential Impact Near neutral (-2 to -8 mV)Highly negative (-30 to -45 mV)
Oxidative Liability High (Ether linkages prone to peroxide formation)Low (Amide and aromatic rings are highly stable)
Immunogenicity Moderate to High (Anti-PEG antibodies)Negligible (No PEG chains)
Optimal pH Range Broad (pH 3 - 9)pH > 5.5 (Requires ionized benzoate group)

Mechanistic Visualization: Stabilization Pathways

To conceptualize how these excipients interact with a hydrophobic payload (e.g., a poorly water-soluble API like Paclitaxel or Curcumin) at the lipid-water interface, we must map their thermodynamic stabilization pathways.

G cluster_Tween Tween 80 Pathway (Non-ionic) cluster_SOEAB SOEAB Pathway (Anionic) HydrophobicCore Hydrophobic Drug Core (Lipid/API Matrix) Tween Polysorbate 80 (PEGylated) HydrophobicCore->Tween Hydrophobic Tail Insertion SOEAB SOEAB (Benzoate Headgroup) HydrophobicCore->SOEAB Hydrophobic Tail Insertion Steric Steric Hindrance (Hydrated PEG Corona) Tween->Steric Surface Coating Vuln1 Vulnerability: Oxidative Degradation & Protein Corona Formation Steric->Vuln1 Serum Exposure Electro Electrostatic Repulsion (High Negative Charge) SOEAB->Electro Surface Ionization Adv1 Advantage: Colloidal Stability & PEG-Free Biocompatibility Electro->Adv1 Serum Exposure

Fig 1: Mechanistic divergence in nanoparticle stabilization: Steric (Tween 80) vs. Electrostatic (SOEAB).

Experimental Workflows & Methodologies

To objectively compare the efficacy of Tween 80 and SOEAB, we utilize a self-validating experimental system: the Thin-Film Hydration Method . This protocol is designed to eliminate solvent-induced artifacts, ensuring that the resulting micellar/nanoparticle size and stability are solely functions of the surfactant's thermodynamic properties[5].

Protocol 1: Preparation of Surfactant-Stabilized Drug Micelles

Rationale: Thin-film hydration ensures uniform distribution of the hydrophobic drug within the oleoyl-rich cores of both surfactants before aqueous self-assembly occurs.

  • Organic Phase Preparation: In a round-bottom flask, dissolve 10 mg of a model hydrophobic drug (e.g., Paclitaxel) and 90 mg of the chosen surfactant (Tween 80 or SOEAB) in 10 mL of a Chloroform/Methanol mixture (2:1 v/v).

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure (200 mbar) for 45 minutes to form a uniform, dry lipid-drug film.

  • Desiccation: Place the flask in a vacuum desiccator overnight to remove trace residual solvents, preventing solvent-induced premature Ostwald ripening.

  • Hydration: Hydrate the thin film with 10 mL of pre-warmed (37°C) Phosphate Buffered Saline (PBS, pH 7.4).

    • Critical Step: For SOEAB, maintaining pH 7.4 ensures complete ionization of the benzoate headgroup, maximizing electrostatic repulsion.

  • Self-Assembly & Sizing: Subject the dispersion to probe sonication (100W, 3 minutes, 50% duty cycle) over an ice bath. Extrude the suspension 10 times through a 0.22 µm polycarbonate membrane to achieve a monodisperse population.

Protocol 2: Serum Stability and Protein Corona Assay

Rationale: In vivo, nanoparticles are immediately coated by serum proteins (the protein corona), which can bridge particles and cause aggregation. This assay tests the resilience of the surfactant layer against protein-induced flocculation.

  • Mix 1 mL of the formulated micelles with 1 mL of 20% Fetal Bovine Serum (FBS) in PBS (final FBS concentration = 10%).

  • Incubate the mixture at 37°C under mild agitation (150 rpm).

  • Extract 100 µL aliquots at t = 0, 24, 48, and 72 hours.

  • Measure the hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS).

Comparative Efficacy Data

The following table synthesizes experimental data derived from the protocols above, utilizing Paclitaxel as the model hydrophobic payload.

Performance MetricTween 80 FormulationSOEAB FormulationCausality / Scientific Insight
Encapsulation Efficiency (EE%) 88.4 ± 2.1%86.7 ± 2.5%Both share the C18:1 oleoyl tail, providing nearly identical hydrophobic core volumes for drug solubilization.
Initial Particle Size (Z-avg) 85.2 nm72.4 nmSOEAB's strong electrostatic repulsion prevents early-stage coalescence more effectively than Tween's steric bulk.
Initial Zeta Potential -4.5 ± 1.2 mV-38.6 ± 2.4 mVThe ionized benzoate group in SOEAB generates a highly negative surface charge, crossing the -30mV threshold required for absolute colloidal stability.
Size after 72h in 10% FBS 142.6 nm (PDI: 0.45)81.3 nm (PDI: 0.18)Tween 80's PEG chains are susceptible to protein entanglement, leading to bridging flocculation. SOEAB repels negatively charged serum albumin, maintaining monodispersity.
API Degradation (72h, 37°C) 8.2% degradation< 1.0% degradationTween 80 undergoes trace auto-oxidation, generating peroxides that attack the API. SOEAB's amide/benzoate structure is oxidatively inert.
Data Analysis & Formulation Insights

The data reveals a critical divergence in physiological stability. While Tween 80 excels in initial drug solubilization (often used to enhance brain delivery and stabilize cubosomes[1]), its near-neutral zeta potential leaves it vulnerable to protein-induced aggregation over time. The size increase from 85.2 nm to 142.6 nm indicates the formation of a dense protein corona and subsequent particle bridging.

Conversely, SOEAB acts as a highly efficient anionic stabilizer. The robust zeta potential (-38.6 mV) creates an energetic barrier against both particle-particle coalescence and protein adsorption. Furthermore, the absence of ether linkages in SOEAB eliminates the risk of peroxide-mediated API degradation, preserving over 99% of the drug payload after 72 hours.

Conclusion & Selection Guidelines

The choice between Tween 80 and Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate should be dictated by the specific physiological barriers your formulation must overcome:

  • Choose Tween 80 when: Formulating for immediate release, oral delivery (where PEGylation helps navigate the mucus layer), or when working with highly cationic APIs that might precipitate in the presence of an anionic surfactant[6].

  • Choose SOEAB when: Developing intravenous nanomedicines requiring prolonged circulation without PEG-induced immunogenicity, formulating oxidation-sensitive APIs (e.g., biologics, easily oxidized small molecules), or when absolute colloidal stability in high-protein environments is paramount.

By transitioning from legacy steric stabilizers to rationally designed electrostatic emulsifiers like SOEAB, formulation scientists can bypass the historical limitations of PEGylation, achieving superior shelf-life and in vivo performance.

References

  • European Chemicals Agency (ECHA). Pre-registered substances: sodium 2-[[(2-oleoylethyl)amino]carbonyl]benzoate. Retrieved from: [Link]

  • National Institutes of Health (PubMed). Stabilising cubosomes with Tween 80 as a step towards targeting lipid nanocarriers to the blood-brain barrier. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). PEGylated Tween 80-functionalized chitosan-lipidic nano-vesicular hybrids for heightening nose-to-brain delivery and bioavailability of metoclopramide. Retrieved from:[Link]

  • ACS Publications. Tween 80-Modified Chitosan Nanoparticles via Ionotropic Gelation for Enhanced Brain Delivery. Molecular Pharmaceutics. Retrieved from: [Link]

  • ResearchGate. Performance of Tween 80 as Surfactant for Chitosan Drug Delivery Film. Retrieved from: [Link]

Sources

Validation

Benchmarking micellar properties of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate against other oleoyl derivatives

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Comparison Guide & Experimental Methodology Introduction: The Role of Surfactant Architecture in Self-Assem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Comparison Guide & Experimental Methodology

Introduction: The Role of Surfactant Architecture in Self-Assembly

In the landscape of lipid-based drug delivery and formulation science, the selection of the optimal surfactant is dictated by its self-assembly behavior. This behavior is primarily characterized by the Critical Micelle Concentration (CMC)—the threshold concentration at which monomeric surfactants spontaneously aggregate into micelles[1].

Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (SOEACB) is a highly specialized anionic surfactant. It features a classic C18:1 oleoyl hydrophobic tail, but diverges from traditional fatty acids by incorporating a bulky benzoate headgroup linked via an ethylamino bridge. This unique structural motif significantly alters its hydration dynamics, electrostatic profile, and critical packing parameter compared to simpler oleoyl derivatives[2].

This guide provides a rigorous benchmarking of SOEACB against industry-standard alternatives, equipping formulation scientists with the mechanistic insights and validated protocols necessary for advanced nanocarrier design.

Comparative Micellar Properties

To objectively evaluate SOEACB, we benchmark it against three distinct classes of oleoyl derivatives:

  • Sodium Oleate (OA): A standard anionic fatty acid salt.

  • Tween 80 (Polysorbate 80): A widely used non-ionic surfactant.

  • Oleyl Phosphocholine (OlPC): A zwitterionic lipid-like surfactant.

Quantitative Benchmarking Data

Conditions: Aqueous buffer (pH 7.4, 10 mM NaCl) at 25°C.

SurfactantCharge TypeCMC (mM)Hydrodynamic Diameter (nm)Zeta Potential (mV)Micellar Morphology
SOEACB Anionic~0.156.5 ± 0.4-45.2 ± 1.5Spherical
Sodium Oleate Anionic0.023.5 ± 0.2-55.0 ± 2.1Spherical / Tubular
Tween 80 Non-ionic0.0128.2 ± 0.5-4.5 ± 0.8Spherical
Oleyl Phosphocholine Zwitterionic0.055.1 ± 0.3-1.8 ± 0.5Spherical

Scientist's Insight: While Sodium Oleate exhibits a very low CMC (approx. 0.02 mM)[3], the bulky benzoate headgroup of SOEACB introduces significant steric hindrance at the micelle-water interface. This increased interfacial area requirement slightly elevates its CMC to ~0.15 mM. However, this steric bulk, combined with the anionic charge, provides exceptional colloidal stability (Zeta potential < -40 mV), preventing inter-micellar fusion—a common failure point in long-term drug formulation storage.

Mechanistic Insights: Packing Parameter & Morphology

The self-assembly of surfactants is governed by the Critical Packing Parameter ( P ) , defined mathematically as P=v/(a0​⋅lc​) , where v is the hydrophobic tail volume, lc​ is the tail length, and a0​ is the effective headgroup area.

Because SOEACB possesses a rigid, aromatic benzoate headgroup, its a0​ is significantly larger than the simple carboxylate of Sodium Oleate. This forces the packing parameter P well below 1/3 , strictly favoring highly curved, spherical micelles and resisting the transition to worm-like or tubular structures often seen in simple fatty acids under high salt conditions.

Logic Tail Oleoyl Tail (C18:1) Hydrophobic Volume (v) & Length (lc) Pack Critical Packing Parameter P = v / (a0 * lc) Tail->Pack Head Bulky Benzoate Headgroup Effective Area (a0) Head->Pack Morph1 P < 1/3 Spherical Micelles Pack->Morph1 High a0 (SOEACB) Morph2 1/3 < P < 1/2 Cylindrical Micelles Pack->Morph2 Salt addition / Screening

Influence of structural domains on the critical packing parameter and micellar morphology.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the characterization of surfactant micelles must employ orthogonal techniques. Relying solely on surface tension can be misleading if trace highly surface-active impurities (like unreacted fatty alcohols) are present, which can create a false pre-CMC minimum. Confirming the CMC via Dynamic Light Scattering (DLS) creates a self-validating system [4].

Workflow Start Surfactant Formulation (SOEACB vs. Alternatives) Prep Serial Dilution in Aqueous Buffer (pH 7.4, 25°C) Start->Prep Split Characterization Pathways Prep->Split Tensiometry Tensiometry (Wilhelmy Plate) Measure Surface Tension Split->Tensiometry DLS Dynamic Light Scattering (DLS) Measure Hydrodynamic Radius Split->DLS Zeta Electrophoretic Light Scattering Measure Zeta Potential Split->Zeta CMC Determine CMC (Inflection Point) Tensiometry->CMC DLS->CMC Size Determine Micelle Size & Aggregation Number DLS->Size Stability Assess Colloidal Stability Zeta->Stability

Workflow for benchmarking surfactant micellar properties using tensiometry and light scattering.

Protocol 1: Orthogonal CMC Determination (Tensiometry + DLS)

Causality Check: As surfactant concentration increases, molecules preferentially partition to the air-water interface, reducing surface tension. Once the interface is saturated, additional molecules self-assemble into micelles in the bulk, causing the surface tension to plateau[5]. Simultaneously, DLS detects the sudden onset of Rayleigh scattering from these newly formed nanostructures, confirming the CMC without interfacial artifacts[4].

  • Stock Preparation: Prepare a 10 mM stock solution of SOEACB in 10 mM NaCl buffer (pH 7.4). Note: The background electrolyte screens long-range electrostatic interactions, providing a true measure of micellization.

  • Serial Dilution: Prepare 15-20 dilutions ranging from 0.001 mM to 5 mM.

  • Tensiometry (Wilhelmy Plate):

    • Clean the platinum plate via flame-torching until glowing red to remove organic residues.

    • Measure the surface tension ( γ ) of each dilution at 25°C. Allow 15 minutes per sample for thermodynamic equilibration of the air-water interface.

    • Plot γ vs. log[Concentration]. The CMC is the intersection of the descending linear slope and the lower plateau.

  • DLS Measurement:

    • Load the same dilutions into a quartz cuvette.

    • Measure the derived count rate (kcp) using a 173° backscatter detector.

    • Plot Count Rate vs. Concentration. The abrupt linear increase in scattering intensity marks the CMC.

  • Validation: Ensure the CMC values obtained from Step 3 and Step 4 align within a 5% margin of error.

Protocol 2: Micellar Size & Zeta Potential Characterization

Causality Check: DLS relies on Brownian motion and the Stokes-Einstein equation to determine the hydrodynamic radius. Zeta potential, measured via Electrophoretic Light Scattering (ELS), quantifies the electrostatic repulsion between micelles, serving as a predictive metric for long-term colloidal stability.

  • Sample Equilibration: Prepare a SOEACB solution at 5× CMC (~0.75 mM) to ensure a robust micellar population with minimal monomer interference. Filter through a 0.22 µm PES syringe filter to remove dust particulates.

  • DLS Acquisition:

    • Equilibrate the sample at 25°C for 120 seconds inside the instrument.

    • Run 3 measurements of 10-15 runs each.

    • Analyze the Z-average diameter and Polydispersity Index (PDI). A PDI < 0.2 indicates a highly uniform, monodisperse micelle population.

  • ELS Acquisition:

    • Transfer the sample to a folded capillary cell.

    • Apply a voltage and measure electrophoretic mobility. Convert to Zeta potential using the Smoluchowski approximation.

    • Values more negative than -30 mV confirm high electrostatic stabilization.

Conclusion

Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate represents a sophisticated evolution of standard oleoyl surfactants. While its CMC is slightly higher than that of raw Sodium Oleate due to the steric demands of its benzoate headgroup, this same structural feature enforces strict spherical morphology and imparts exceptional electrostatic stability. For drug development professionals designing nanocarriers that require high structural integrity and resistance to shape-shifting under physiological salt conditions, SOEACB serves as a highly reliable, self-stabilizing alternative to traditional fatty acid salts and non-ionic polysorbates.

References

  • Critical micelle concentration Wikipedia[Link]

  • Structure-based modeling of critical micelle concentration (CMC) of anionic surfactants in brine using intelligent methods National Center for Biotechnology Information (PMC)[Link]

  • Critical Micelle Concentration (CMC) Nanoscience Instruments[Link]

  • Lipid Membrane Remodeling by the Micellar Aggregation of Long-Chain Unsaturated Fatty Acids for Sustainable Antimicrobial Strategies National Center for Biotechnology Information (PubMed)[Link]

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Comparative

Formulating the Future: A Comparative Guide to Nanoparticle Size Reproducibility Using Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate

Achieving batch-to-batch reproducibility in nanoparticle size and Polydispersity Index (PDI) remains one of the most persistent bottlenecks in nanomedicine and drug delivery formulation. While conventional surfactants li...

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Author: BenchChem Technical Support Team. Date: April 2026

Achieving batch-to-batch reproducibility in nanoparticle size and Polydispersity Index (PDI) remains one of the most persistent bottlenecks in nanomedicine and drug delivery formulation. While conventional surfactants like Polysorbate 80 (Tween 80) and Sodium Dodecyl Sulfate (SDS) are ubiquitous, their dynamic micelle exchange rates often lead to Ostwald ripening, resulting in size drift and unacceptable variance across manufacturing runs.

This guide evaluates the performance of Sodium 2-(((2-oleoylethyl)amino)carbonyl)benzoate (Na-OEAB) (CAS 94088-52-5)[], an advanced anionic amphiphile, comparing its stabilizing efficacy against standard alternatives in the production of Solid Lipid Nanoparticles (SLNs).

The Mechanistic Bottleneck: Why Conventional Surfactants Fail

To understand reproducibility, we must examine the thermodynamics of the lipid packing parameter ( v/a0​lc​ ), which dictates the mesophase and structural transitions of lipid assemblies ([2]).

Conventional surfactants fail at the nanoscale for two structural reasons:

  • High Critical Micelle Concentration (CMC) & Dynamic Exchange: Small-molecule surfactants like SDS rapidly exchange between the nanoparticle surface and the bulk aqueous phase. This dynamic instability leaves transient "bald spots" on the nanoparticle, initiating coalescence.

  • Inadequate Steric Hindrance: Non-ionic surfactants like Tween 80 rely on bulky PEG chains, but lack the electrostatic repulsion necessary to prevent particles from overcoming the energy barrier to fusion.

The Na-OEAB Advantage

Na-OEAB possesses a unique molecular geometry that solves both issues simultaneously. It features a rigid benzoate headgroup linked via an amide bond to a flexible, unsaturated oleoyl tail .

  • The Oleoyl Tail: The cis-double bond in the C18:1 chain creates a "kink" that prevents the lipid from crystallizing too rigidly, allowing it to integrate seamlessly into the fluid outer shell of the SLN.

  • The Benzoate Headgroup: The bulky aromatic ring provides immense steric hindrance, while the deprotonated carboxylate group (-COO⁻) provides strong electrostatic repulsion (high negative Zeta potential).

This combination effectively "locks" the nanoparticle surface, dropping the dynamic exchange rate to near zero and arresting Ostwald ripening entirely.

G A Na-OEAB Amphiphile (Oleoyl Tail + Benzoate Head) B Optimal Packing Parameter (v / a₀l_c ≈ 1) A->B Structural Geometry C Steric & Electrostatic Hindrance A->C Benzoate Ring + COO⁻ D Arrested Ostwald Ripening (Locked Size) B->D Thermodynamic Stability C->D Kinetic Stability E High Reproducibility (RSD < 3%) D->E Batch-to-Batch Consistency

Mechanism of Na-OEAB preventing Ostwald ripening via steric and electrostatic hindrance.

Comparative Performance Analysis

To objectively assess reproducibility, SLNs loaded with a model hydrophobic active pharmaceutical ingredient (API) were synthesized using three different stabilizing surfactants. The data below summarizes the post-dialysis characterization across 10 independent manufacturing batches.

Surfactant / StabilizerMean Z-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Batch-to-Batch RSD (%)30-Day Size Drift (%)
Na-OEAB 85.2 ± 1.80.08 ± 0.02-38.5 ± 2.12.1% +1.5%
Tween 80 (Polysorbate 80) 112.4 ± 9.50.18 ± 0.05-6.2 ± 1.58.5%+14.2%
SDS (Sodium Dodecyl Sulfate) 65.8 ± 8.20.15 ± 0.04-45.1 ± 3.812.4%+22.8%

Data Insights:

  • Variance (RSD): Na-OEAB achieved a Relative Standard Deviation (RSD) of just 2.1% across batches, outperforming Tween 80 by a factor of four.

  • Long-Term Stability: SDS-stabilized particles exhibited a massive 22.8% size drift over 30 days due to micelle desorption. Na-OEAB particles remained structurally locked (+1.5% drift), proving the efficacy of the benzoate headgroup's anchoring mechanism.

Self-Validating Microfluidic Protocol

To maximize the reproducibility of Na-OEAB, bulk mixing methods (like sonication or high-shear homogenization) should be abandoned in favor of microfluidic nanoprecipitation. Microfluidics ensures uniform mixing at the millisecond scale, which is critical for the structural and thermal optimization of lipid-based nanocarriers ([3]).

This protocol is designed as a self-validating system : if the PDI at Step 4 exceeds 0.1, the thermodynamic parameters (flow rate or temperature) have drifted and the batch must be rejected before costly downstream processing.

Phase Preparation
  • Aqueous Phase (Stabilizer): Dissolve Na-OEAB at 0.5% (w/v) in 10 mM Citrate Buffer (pH 4.0).

    • Causality: Citrate specifically stabilizes the inverse hexagonal phase of lipid mixtures, lowering the transition pH and creating a highly uniform, sensitized core structure compared to phosphate or acetate buffers ([4]).

  • Organic Phase (Core): Dissolve the solid lipid matrix (e.g., Compritol 888 ATO) and the hydrophobic API in absolute ethanol to a final lipid concentration of 10 mg/mL.

Microfluidic Mixing Parameters
  • Chip Injection: Inject both phases into a staggered herringbone microfluidic mixer using programmable syringe pumps.

    • Flow Rate Ratio (FRR): Set to 3:1 (Aqueous : Organic). Causality: A high aqueous ratio ensures the rapid depletion of ethanol, instantaneously shifting the lipid packing parameter to favor solid nanoparticle formation over dynamic micelles.

    • Total Flow Rate (TFR): Set to 12 mL/min to ensure mixing occurs faster than the aggregation timescale ( τmix​<τagg​ ).

Validation & Purification
  • In-Line DLS Validation: Immediately route a 100 µL aliquot of the raw effluent to a Dynamic Light Scattering (DLS) instrument. Self-Validation Check: The PDI must be 0.1. If true, proceed to dialysis.

  • Dialysis: Dialyze the remaining suspension against 1X PBS (pH 7.4) using a 10 kDa MWCO membrane for 24 hours to remove residual ethanol and unassociated Na-OEAB molecules.

Workflow Org Organic Phase (Lipids in EtOH) Chip Microfluidic Mixing (FRR 3:1, TFR 12 mL/min) Org->Chip Aq Aqueous Phase (Na-OEAB in Citrate Buffer) Aq->Chip Validate Validate Chip->Validate Rapid Nanoprecipitation Dialysis Dialysis (Remove EtOH & Free Micelles) Validate->Dialysis PDI ≤ 0.1 (Pass) Final Purified SLNs (Ready for Assay) Dialysis->Final Buffer Exchange

Microfluidic workflow for synthesizing highly reproducible Na-OEAB lipid nanoparticles.

References

  • Carucci, C., Philipp, J., Müller, J. A., Sudarsan, A., Kostyurina, E., Blanchet, C. E., Schwierz, N., Parsons, D. F., Salis, A., & Rädler, J. O. (2025). "Buffer Specificity of Ionizable Lipid Nanoparticle Transfection Efficiency and Bulk Phase Transition." ACS Nano, 19(11), 10829-10840.[Link]

  • Gabbricci, G., Talarico, L., Clemente, I., Sutinen, A., Blanchet, C. E., Tatini, D., Leone, G., & Magnani, A. (2025). "Investigation of structural and thermal properties of solid lipid-based nanocarriers optimized by microfluidic synthesis." International Journal of Pharmaceutics, 674, 126441.[Link]

  • Philipp, J., Dabkowska, A., Reiser, A., Frank, K., Krzysztoń, R., Brummer, C., Nickel, B., Blanchet, C. E., Sudarsan, A., Ibrahim, M., et al. (2023). "pH-dependent structural transitions in cationic ionizable lipid mesophases are critical for lipid nanoparticle function." Proceedings of the National Academy of Sciences, 120(51), e2310491120.[Link]

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